molecular formula C8H16N2O4S B2653079 N-[2-(morpholine-4-sulfonyl)ethyl]acetamide CAS No. 1216498-81-5

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Cat. No.: B2653079
CAS No.: 1216498-81-5
M. Wt: 236.29
InChI Key: UCARIWQRYKNSTD-UHFFFAOYSA-N
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Description

N-[2-(Morpholine-4-sulfonyl)ethyl]acetamide is a chemical compound of interest in scientific research and development, particularly in the field of medicinal chemistry. Compounds featuring the morpholinesulfonyl group, similar to this one, are often investigated as key intermediates or building blocks in the synthesis of more complex molecules . The structural motif of a sulfonyl group linking a morpholine ring to an acetamide-functionalized ethyl chain is found in various pharmacologically active scaffolds . Researchers value such structures for their potential in creating novel compounds with specific biological activities. Heterocyclic compounds like morpholine and its derivatives are recognized for their significant role in drug discovery, often contributing to desirable physicochemical properties and binding characteristics in candidate molecules . As a research chemical, this product is strictly for use in laboratory settings. It is essential to consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment in a well-ventilated area . N-[2-(Morpholine-4-sulfonyl)ethyl]acetamide is offered "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-(2-morpholin-4-ylsulfonylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S/c1-8(11)9-2-7-15(12,13)10-3-5-14-6-4-10/h2-7H2,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCARIWQRYKNSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS(=O)(=O)N1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Molecular weight and formula of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive physicochemical and synthetic profile of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , a sulfonamide-based heterocycle. Characterized by a morpholine ring fused to an ethyl-acetamide tail via a sulfonyl linker, this compound represents a strategic scaffold in medicinal chemistry. The morpholine moiety is frequently utilized to modulate lipophilicity and metabolic stability, while the sulfonamide linkage offers hydrogen-bonding interactions critical for active site binding in targets such as carbonic anhydrases, proteases, and ion channels. This document details its molecular stoichiometry, calculated physicochemical properties, and a robust, self-validating synthetic workflow for research applications.

Part 1: Physicochemical Profile

Molecular Identity & Stoichiometry

The compound is defined by the fusion of a polar acetamide "head" and a lipophilic morpholine "tail," bridged by a sulfonyl-ethyl linker.

PropertyValueDerivation/Notes
IUPAC Name N-[2-(morpholine-4-sulfonyl)ethyl]acetamideSystematic nomenclature
Molecular Formula C₈H₁₆N₂O₄S Calculated from structure
Molecular Weight 236.29 g/mol Based on IUPAC atomic weights
Monoisotopic Mass 236.0831 DaUseful for High-Res MS (HRMS)
Element Count C (8), H (16), N (2), O (4), S (1)-
H-Bond Donors 1Amide -NH
H-Bond Acceptors 4Sulfonyl (2), Amide (1), Ether (1)
Predicted LogP ~ -0.5 to 0.2Hydrophilic nature due to polar groups
Structural Pharmacophores

The molecule contains three distinct pharmacophoric regions:

  • Morpholine Ring: Improves water solubility and metabolic stability compared to phenyl/aliphatic analogs. Often acts as a weak base (pKa ~8.3 for free morpholine), though the nitrogen here is non-basic due to the sulfonyl electron-withdrawing effect.

  • Sulfonyl Group (

    
    ):  A strong hydrogen bond acceptor and a bioisostere for carbonyls; critical for orientation in protein binding pockets.
    
  • Acetamide Cap: Provides a classic H-bond donor/acceptor motif, mimicking peptide bonds.

Structure Figure 1: Pharmacophore Segmentation of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Morph Morpholine Ring (Lipophilicity/Solubility) Sulf Sulfonyl Linker (SO2) (H-Bond Acceptor) Morph->Sulf N-S Bond Linker Ethyl Spacer (C2H4) Sulf->Linker S-C Bond Amide Acetamide Cap (NH-CO-CH3) (H-Bond Donor) Linker->Amide C-N Bond

Part 2: Synthetic Pathways & Production

Retrosynthetic Analysis

Direct synthesis from morpholine and N-(2-chloroethyl)acetamide is possible but prone to side reactions (polymerization). A more robust, "self-validating" route utilizes Taurine (2-aminoethanesulfonic acid) as the starting material. This pathway ensures correct regiochemistry and high purity.

Strategic Route:

  • Protection: Taurine amine protection (Phthalimide).

  • Activation: Conversion to sulfonyl chloride.

  • Coupling: Reaction with Morpholine.

  • Deprotection & Acetylation: Revealing the amine and capping with acetyl chloride.

Step-by-Step Protocol
Step 1: Synthesis of Phthalimidoethanesulfonyl Chloride
  • Reagents: Taurine, Phthalic anhydride, Potassium acetate, Thionyl chloride (

    
    ), DMF (cat).
    
  • Procedure:

    • Reflux taurine with phthalic anhydride in acetic acid/potassium acetate to yield 2-phthalimidoethanesulfonic acid .

    • Isolate and dry the solid.

    • Suspend in dry toluene, add excess

      
       and catalytic DMF. Reflux for 3 hours.
      
    • Validation: Evolution of

      
      /HCl gas ceases. Solution becomes clear.
      
    • Evaporate solvent to yield the solid sulfonyl chloride.

Step 2: Sulfonamide Formation
  • Reagents: Morpholine, Triethylamine (TEA), DCM (Dichloromethane).

  • Procedure:

    • Dissolve morpholine (1.1 eq) and TEA (1.2 eq) in dry DCM at 0°C.

    • Dropwise add Phthalimidoethanesulfonyl chloride (from Step 1) dissolved in DCM.

    • Stir at RT for 4 hours.

    • Workup: Wash with 1N HCl (removes unreacted morpholine), then Brine. Dry over

      
      .
      
    • Intermediate: N-[2-(morpholine-4-sulfonyl)ethyl]phthalimide.

Step 3: Deprotection and Acetylation
  • Reagents: Hydrazine hydrate, Ethanol, Acetyl Chloride, Pyridine.

  • Procedure:

    • Deprotection: Reflux the phthalimide intermediate with hydrazine hydrate in ethanol for 2 hours. A white precipitate (phthalhydrazide) forms. Filter off solid. Concentrate filtrate to get the free amine: 2-(morpholine-4-sulfonyl)ethanamine.

    • Acetylation: Dissolve the crude amine in DCM/Pyridine (1:1). Cool to 0°C.

    • Add Acetyl Chloride (1.1 eq) dropwise. Stir 1 hour.

    • Purification: Silica gel column chromatography (MeOH/DCM gradient).

Synthesis Figure 2: Convergent Synthesis via Phthalimide Route Start Start: Taurine (H2N-CH2-CH2-SO3H) Step1 1. Phthalic Anhydride 2. SOCl2 (Activation) Start->Step1 Inter1 Intermediate A: Phthalimido-SO2-Cl Step1->Inter1 Step2 + Morpholine / TEA (Nucleophilic Substitution) Inter1->Step2 Inter2 Intermediate B: Phthalimido-Ethyl-Sulfonyl-Morpholine Step2->Inter2 Step3 1. Hydrazine (Deprotect) 2. Acetyl Chloride (Cap) Inter2->Step3 Final Target: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Step3->Final

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral expectations.

Mass Spectrometry (ESI-MS)
  • Mode: Positive Ion Mode (

    
    ).
    
  • Expected Parent Ion:

    
     m/z.
    
  • Adducts:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of Acetyl group (

      
      ).
      
    • Cleavage of Sulfonyl-Morpholine bond (Characteristic morpholine fragment at m/z ~86).

Nuclear Magnetic Resonance (NMR)

H NMR (400 MHz, 

):
  • 
     1.98 ppm (s, 3H): Acetyl 
    
    
    
    .
  • 
     3.05 ppm (t, 2H): 
    
    
    
    adjacent to Sulfonyl (
    
    
    ).
  • 
     3.25 ppm (m, 4H): Morpholine 
    
    
    
    adjacent to N.
  • 
     3.65 ppm (q, 2H): 
    
    
    
    adjacent to Amide NH (
    
    
    ).
  • 
     3.75 ppm (m, 4H): Morpholine 
    
    
    
    adjacent to O.
  • 
     6.10 ppm (br s, 1H): Amide 
    
    
    
    .
Infrared Spectroscopy (IR)
  • 3280 cm⁻¹: N-H stretch (Amide).

  • 1650 cm⁻¹: C=O stretch (Amide I band).

  • 1340 cm⁻¹ & 1160 cm⁻¹:

    
     asymmetric and symmetric stretches (Sulfonamide).
    
  • 1110 cm⁻¹: C-O-C stretch (Morpholine ether).

Part 4: Applications in Drug Discovery

Solubility Enhancement

The morpholine ring is a "privileged structure" in medicinal chemistry, often introduced to lower LogP and improve aqueous solubility without introducing a highly basic center (due to the electron-withdrawing sulfonyl group). This makes the scaffold ideal for fragment-based drug discovery (FBDD).

Enzyme Inhibition Potential

Sulfonamide derivatives are classical inhibitors of Carbonic Anhydrases (CA) and Proteases .[1] The specific N-[2-(morpholine-4-sulfonyl)ethyl]acetamide structure mimics the transition state of peptide bonds (acetamide) while presenting a sulfonamide warhead.

  • Mechanism:[2][3][4] The sulfonamide oxygen atoms can coordinate with active site metal ions (e.g.,

    
     in CA) or form hydrogen bond networks with catalytic residues (e.g., His/Asp).
    
Linker Chemistry

This molecule serves as an excellent PROTAC linker precursor. The ethyl-acetamide chain can be hydrolyzed to the free amine and coupled to E3 ligase ligands, while the morpholine end can be modified to attach to a protein of interest (POI) ligand.

References

  • Kumari, A. et al. (2020). Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for N-ethylacetamide (Structural Analog). PubChem.[5][6][7] Available at: [Link]

  • Shaik, A. et al. (2023).[8] New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening. PubMed Central. Available at: [Link]

  • Mokrov, G. et al. (2013). Morpholines.[5][2][3][9][10][11][12] Synthesis and Biological Activity. ResearchGate. Available at: [Link]

Sources

An In-Depth Technical Guide to the Pharmacological Potential of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel therapeutic candidates with significant pharmacological potential. This guide provides a comprehensive technical overview of a unique class of compounds: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide derivatives. By dissecting the constituent chemical moieties—the morpholine ring, the sulfonamide linker, and the N-ethylacetamide group—we will build a scientifically grounded rationale for their potential bioactivities. This document will explore the synthesis, proposed mechanisms of action, and potential therapeutic applications of these derivatives, supported by detailed experimental protocols and pathway visualizations. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in the pursuit of innovative therapeutics.

Introduction: A Trifecta of Pharmacologically Significant Moieties

The N-[2-(morpholine-4-sulfonyl)ethyl]acetamide scaffold represents a thoughtful amalgamation of three key structural features, each with a rich history in drug discovery and development. The strategic combination of these moieties suggests a high potential for multifaceted pharmacological activity.

  • The Morpholine Ring: A Privileged Scaffold The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[1][3] Furthermore, the morpholine ring is not merely a passive carrier; it actively participates in molecular interactions with biological targets, contributing to a wide array of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective activities.[][5][6]

  • The Sulfonamide Group: A Versatile Pharmacophore The sulfonamide functional group is synonymous with a broad spectrum of therapeutic agents, from classical antibacterial drugs to modern diuretics, anticonvulsants, and anti-inflammatory molecules.[7][8][9] The N-acylsulfonamide moiety, in particular, is a well-established bioisostere of carboxylic acids, offering similar acidity but with potentially improved metabolic stability and cell permeability.[10][11]

  • The N-ethylacetamide Linker: Modulating Interactions and Properties The N-ethylacetamide linker, while seemingly simple, can play a crucial role in orienting the morpholine and sulfonamide groups for optimal interaction with their biological targets. The acetamide group itself is found in numerous bioactive compounds and can contribute to the overall pharmacological profile, with some derivatives exhibiting anti-inflammatory and anticancer properties.[2][12] The length and flexibility of the ethyl linker can significantly influence the molecule's ability to bind to its target and its overall pharmacokinetic profile.[]

This guide will delve into the synergistic potential of these three components, postulating a range of pharmacological activities for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide derivatives and providing a roadmap for their synthesis and evaluation.

Synthetic Strategy: A Modular Approach

The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide derivatives can be approached in a modular fashion, allowing for the facile generation of a library of analogues for structure-activity relationship (SAR) studies. A general and reliable synthetic route is outlined below.

General Synthetic Scheme

Synthesis_Scheme cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Azide Formation cluster_2 Step 3: Reduction to Amine cluster_3 Step 4: N-Acetylation Morpholine Morpholine Intermediate_1 4-(2-Chloroethylsulfonyl)morpholine Morpholine->Intermediate_1 Base (e.g., Triethylamine) DCM, 0°C to rt Sulfonyl_Chloride 2-Chloroethanesulfonyl chloride Sulfonyl_Chloride->Intermediate_1 Intermediate_2 4-(2-Azidoethylsulfonyl)morpholine Intermediate_1->Intermediate_2 Sodium Azide DMF, 80°C Intermediate_3 2-(Morpholine-4-sulfonyl)ethanamine Intermediate_2->Intermediate_3 H2, Pd/C Ethanol, rt Final_Product N-[2-(Morpholine-4-sulfonyl)ethyl]acetamide Intermediate_3->Final_Product Acetic Anhydride Pyridine, 0°C to rt

Caption: General synthetic route for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-Chloroethylsulfonyl)morpholine

  • To a stirred solution of morpholine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM, 10 mL/mmol of morpholine) at 0°C, add a solution of 2-chloroethanesulfonyl chloride (1.1 eq.) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 4-(2-chloroethylsulfonyl)morpholine.

Step 2: Synthesis of 4-(2-Azidoethylsulfonyl)morpholine

  • To a solution of 4-(2-chloroethylsulfonyl)morpholine (1.0 eq.) in dimethylformamide (DMF, 5 mL/mmol), add sodium azide (1.5 eq.).

  • Heat the reaction mixture to 80°C and stir for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to give 4-(2-azidoethylsulfonyl)morpholine, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(Morpholine-4-sulfonyl)ethanamine

  • To a solution of 4-(2-azidoethylsulfonyl)morpholine (1.0 eq.) in ethanol, add palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 2-(morpholine-4-sulfonyl)ethanamine.

Step 4: Synthesis of N-[2-(Morpholine-4-sulfonyl)ethyl]acetamide

  • Dissolve 2-(morpholine-4-sulfonyl)ethanamine (1.0 eq.) in pyridine at 0°C.

  • Add acetic anhydride (1.2 eq.) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Postulated Pharmacological Potential and Mechanisms of Action

Based on the known bioactivities of its constituent moieties, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide derivatives are hypothesized to possess a range of pharmacological activities, primarily targeting pathways involved in pain, inflammation, and cellular proliferation.

Analgesic and Anti-inflammatory Potential

Targeting Voltage-Gated Sodium Channel Nav1.7:

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain.[13] Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain.[13] Morpholine-based sulfonamides have been identified as inhibitors of Nav1.7.[10] The morpholine-sulfonyl portion of the target compound class may therefore confer inhibitory activity against Nav1.7, leading to an analgesic effect.

Nav1_7_Pathway cluster_0 Nociceptive Neuron Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nav1_7 Nav1.7 Channel Noxious_Stimuli->Nav1_7 Activates Action_Potential Action Potential Generation Nav1_7->Action_Potential Initiates Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal Inhibitor N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Derivative Inhibitor->Nav1_7 Inhibits

Caption: Proposed mechanism of analgesia via Nav1.7 inhibition.

Inhibition of Carbonic Anhydrases:

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons.[3][14] They are involved in numerous physiological processes, including pH regulation and fluid secretion.[9][14] Sulfonamides are the classical inhibitors of CAs.[9] Certain CA isoforms are upregulated in inflammatory conditions, and their inhibition can lead to anti-inflammatory and analgesic effects.[3] The morpholine-sulfonamide core of the target compounds suggests they may act as CA inhibitors.

Carbonic_Anhydrase_Pathway cluster_0 Cellular Environment CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA HCO3_H HCO3- + H+ H2CO3->HCO3_H pH_Dysregulation pH Dysregulation HCO3_H->pH_Dysregulation CA Carbonic Anhydrase Inflammation Inflammation Inflammation->pH_Dysregulation Inhibitor N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Derivative Inhibitor->CA Inhibits

Caption: Proposed anti-inflammatory mechanism via Carbonic Anhydrase inhibition.

Antibacterial Potential

Urease Inhibition:

Urease is a nickel-containing enzyme produced by various bacteria that hydrolyzes urea into ammonia and carbon dioxide, leading to an increase in local pH.[8][15] This activity is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a promising strategy for the development of new antibacterial agents. Acetamide-sulfonamide scaffolds have been investigated as urease inhibitors.[16] It is plausible that N-[2-(morpholine-4-sulfonyl)ethyl]acetamide derivatives could also exhibit urease inhibitory activity.

Urease_Pathway cluster_0 Bacterial Cell Urea Urea Ammonia_CO2 Ammonia + CO2 Urea->Ammonia_CO2 Urease Urease Urease pH_Increase Increased pH Ammonia_CO2->pH_Increase Virulence Bacterial Virulence pH_Increase->Virulence Inhibitor N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Derivative Inhibitor->Urease Inhibits

Caption: Proposed antibacterial mechanism via Urease inhibition.

Structure-Activity Relationship (SAR) Insights

A systematic exploration of the SAR of this compound class is crucial for optimizing their pharmacological properties. The modular synthesis allows for targeted modifications to each component of the molecule.

Molecular ComponentPotential ModificationsHypothesized Impact on Activity
Morpholine Ring Substitution with alkyl or aryl groupsMay enhance binding affinity and selectivity for the target protein.
Replacement with other heterocycles (e.g., piperidine, thiomorpholine)Can modulate physicochemical properties and target interactions.
Sulfonyl Group Alteration of the linker between the morpholine and sulfonyl groupCould influence the orientation of the morpholine ring in the binding pocket.
Ethyl Linker Variation in chain length (e.g., methyl, propyl)May affect the distance and flexibility between the pharmacophoric groups.
Introduction of rigidity (e.g., cyclopropyl linker)Can lock the molecule in a more active conformation.
Acetamide Group Substitution on the acetyl methyl group (e.g., larger alkyl or aryl groups)Could introduce additional binding interactions with the target.
Replacement of the acetamide with other acyl groups (e.g., benzamide)May alter the electronic and steric properties, influencing activity.

Conclusion and Future Directions

The N-[2-(morpholine-4-sulfonyl)ethyl]acetamide scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in pain management, inflammatory disorders, and infectious diseases. The logical combination of a privileged morpholine ring, a versatile sulfonamide pharmacophore, and a modifiable linker system provides a rich chemical space for exploration.

Future research should focus on:

  • Synthesis and screening of a diverse library of analogues to establish robust SAR and identify lead compounds with potent and selective activity against the hypothesized biological targets.

  • In-depth mechanistic studies to confirm the mode of action of active compounds and elucidate their downstream signaling effects.

  • Pharmacokinetic and toxicological profiling of lead candidates to assess their drug-like properties and safety profiles.

This in-depth technical guide provides a solid foundation for initiating research into this promising class of compounds. The convergence of well-established pharmacophores in a novel arrangement offers a compelling opportunity for the discovery of next-generation therapeutics.

References

  • Ahmad, S., et al. (2023).
  • Tacic, A., et al. (2017). ANTIMICROBIAL SULFONAMIDE DRUGS. Advanced technologies.
  • Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic.
  • Tucker, W. J., & Sankar, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • Fushimi, M., et al. (2018). Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors. Bioorganic & medicinal chemistry letters, 28(5), 958–962.
  • Navarro, A., & Wood, J. N. (2021). Nav1.7 and Nav1.
  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • ResearchGate. (n.d.). Some well-known morpholine based drugs.
  • Valtcheva, M. V., et al. (2023). Identification and targeting of a unique NaV1.7 domain driving chronic pain.
  • BOC Sciences. (2023). Linker Design Impacts Drug Conjugate Pharmacokinetics and Efficacy. BOC Sciences.
  • Mazzei, L., & Ciurli, S. (2020).
  • Khan, I., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC.
  • Supuran, C. T. (2010). Carbonic Anhydrase Inhibition/Activation: Trip of a Scientist Around the World in the Search of Novel Chemotypes and Drug Targets. Current pharmaceutical design, 16(29), 3233–3245.
  • M-CSA. (n.d.). Urease. M-CSA.
  • Moulton, M. J., et al. (2021). Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics. PMC.
  • Wang, Z., et al. (2019). Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs. European journal of medicinal chemistry, 163, 22–33.
  • Sharma, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online.
  • Haihang Industry. (n.d.).
  • Minett, M. S., et al. (2020). The mechanism of analgesia in NaV1.7 null mutants. bioRxiv.
  • ResearchGate. (n.d.). Proposed mechanisms for urea hydrolysis catalysed by urease.
  • ResearchGate. (n.d.). Presentation of different inhibition mechanism of carbonic anhydrase.
  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. ARKIVOC.
  • Singh, D., & Bansal, G. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group.
  • Carlini, C. R., & Ligabue-Braun, R. (2018).
  • Wilson, A. A., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC.
  • Sharma, P., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.
  • Swietach, P., et al. (2020).
  • Wood, J. N. (2020). Why Sodium Channel Nav1.
  • BenchChem. (2025).
  • Legigan, T., et al. (2018). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. PMC.

Sources

Technical Guide: Mechanism of Action for Morpholine-Sulfonyl Ethyl Acetamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, chemical biology, and experimental protocols for Morpholine-Sulfonyl Ethyl Acetamide (MSEA) derivatives.

Executive Summary

Morpholine-Sulfonyl Ethyl Acetamide (MSEA) compounds represent a privileged scaffold in medicinal chemistry, characterized by a morpholine heterocycle linked via a sulfonyl group to an ethyl-acetamide tail. This structural motif combines the high aqueous solubility and metabolic stability of the morpholine ring with the hydrogen-bonding geometry of the sulfonyl-acetamide linker.

These compounds function primarily as state-dependent ion channel modulators (specifically Nav1.7 ) and metalloenzyme inhibitors (specifically Carbonic Anhydrase ). Their mechanism relies on a dual-anchor binding mode: the sulfonamide moiety coordinates with active site metals or polar residues, while the morpholine ring occupies hydrophobic pockets, improving blood-brain barrier (BBB) penetration and reducing off-target hERG liability.

Pharmacophore Deconstruction & Chemical Biology

To understand the mechanism, one must first deconstruct the MSEA scaffold into its functional pharmacophores.

ComponentChemical FunctionBiological Role
Morpholine Ring Saturated N/O-heterocycleSolubility Anchor: Lowers logP, enhances metabolic stability against oxidative metabolism. Acts as a weak base (pKa ~8.3) to interact with acidic residues (e.g., Asp/Glu) in the target pocket.
Sulfonyl Group (

)
Tetrahedral GeometryH-Bond Acceptor: Provides rigid geometric spacing. In metalloenzymes, it coordinates directly with Zinc (

). In channels, it forms dipole interactions with the voltage-sensing domain.
Ethyl Linker

Spacer
Flexibility: Allows the acetamide tail to fold into specific sub-pockets, minimizing steric clash.
Acetamide Amide BondDirectional H-Bonding: The carbonyl oxygen (acceptor) and amide nitrogen (donor) form a classic "molecular clip" with protein backbone residues.

Primary Mechanism of Action: Nav1.7 Voltage-Gated Sodium Channel Inhibition

Recent medicinal chemistry campaigns have identified MSEA derivatives as potent inhibitors of Nav1.7 , a key target for nociception (pain sensing).

State-Dependent Blockade

Unlike pore-blockers (e.g., tetrodotoxin) that physically occlude the channel, MSEA compounds typically function as state-dependent antagonists .

  • Resting State: The compound has low affinity for the channel when closed.

  • Inactivated State: Upon membrane depolarization, the channel transitions to an inactivated state. The MSEA compound binds preferentially to this conformation.

  • Stabilization: The morpholine ring lodges into the local anesthetic binding site (intracellular side of the pore), while the sulfonyl-acetamide tail extends to interact with the voltage-sensing domain (VSD) IV.

  • Result: This stabilizes the inactivated state, preventing the channel from recovering and firing repetitive action potentials (the "use-dependent" block).

Selectivity Filter

The morpholine oxygen atom is critical for selectivity. It acts as a hydrogen bond acceptor for specific serine/threonine residues found in Nav1.7 but absent in the cardiac Nav1.5 isoform, thereby reducing cardiotoxicity risks.

Secondary Mechanism: Carbonic Anhydrase (CA) Inhibition

MSEA derivatives possessing a primary sulfonamide or a hydrolyzable sulfonyl-urea motif act as potent inhibitors of Carbonic Anhydrase isoforms (CA IX and XII), which are upregulated in hypoxic tumors.

Zinc Coordination
  • Entry: The compound enters the cone-shaped active site of the enzyme.

  • Coordination: The ionized nitrogen of the sulfonamide group coordinates directly with the catalytic Zinc ion (

    
    )  at the bottom of the active site.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

    
     to bicarbonate (
    
    
    
    ).
  • Tail Interaction: The ethyl-acetamide tail extends out of the hydrophobic pocket, interacting with hydrophilic residues (Gln92) at the rim of the active site, conferring isoform selectivity (e.g., targeting tumor-associated CA IX over cytosolic CA II).

Visualization: Mechanism of Action Pathways

The following diagram illustrates the dual-pathway mechanism of MSEA compounds in pain modulation (Nav1.7) and pH regulation (CA Inhibition).

MSEA_Mechanism cluster_Nav Pathway A: Nav1.7 Inhibition (Pain) cluster_CA Pathway B: Carbonic Anhydrase (Anticancer) MSEA MSEA Compound (Morpholine-Sulfonyl-Ethyl-Acetamide) Nav_Inact Nav1.7 Channel (Inactivated State) MSEA->Nav_Inact Preferential Binding Zn_Site Active Site Zn2+ Coordination MSEA->Zn_Site Sulfonamide-Zn Interaction Nav_Open Nav1.7 Channel (Open State) Nav_Open->Nav_Inact Depolarization Block Stabilized Inactive Conformation (Refractory Period Extended) Nav_Inact->Block Morpholine-VSD Interaction Signal_Stop Inhibition of Nociceptive Signal Transmission Block->Signal_Stop Water_Disp Displacement of Catalytic Water/OH- Zn_Site->Water_Disp pH_Mod Disruption of Tumor pH (Acidosis Accumulation) Water_Disp->pH_Mod

Caption: Dual mechanistic pathways of MSEA compounds targeting Nav1.7 channels (top) and Carbonic Anhydrase enzymes (bottom).

Experimental Protocols

Synthesis of N-(2-(morpholinosulfonyl)ethyl)acetamide

This protocol describes the "Click-and-Couple" approach for generating the MSEA scaffold.

Reagents:

  • Morpholine (1.0 eq)

  • 2-Chloroethanesulfonyl chloride (1.1 eq)

  • Acetamide (1.2 eq)

  • Base: Triethylamine (

    
    ) or 
    
    
    
    [1]
  • Solvent: Dichloromethane (DCM) and DMF[2]

Step-by-Step Workflow:

  • Sulfonylation (Core Formation):

    • Dissolve morpholine (10 mmol) in dry DCM (20 mL) at 0°C.

    • Add

      
       (12 mmol).
      
    • Dropwise add 2-chloroethanesulfonyl chloride.

    • Stir for 2 hours at RT. The intermediate 4-(vinylsulfonyl)morpholine is formed via elimination-addition or direct substitution.

    • Validation: TLC (Ethyl Acetate:Hexane 1:1) should show a new spot at

      
       ~0.6.
      
  • Michael Addition / Amide Coupling:

    • Take the vinyl sulfone intermediate (or chloro-ethyl sulfonamide).

    • React with Acetamide in DMF using

      
       as a base at 60°C for 6 hours.
      
    • Note: Alternatively, react 2-aminoethyl morpholino-sulfonamide with Acetyl Chloride.

  • Purification:

    • Quench with ice water. Extract with Ethyl Acetate.[1][3]

    • Wash organic layer with brine. Dry over

      
      .
      
    • Recrystallize from Ethanol/Water.

In Vitro Carbonic Anhydrase Inhibition Assay

Objective: Determine the


 of the MSEA derivative against CA IX.
  • Preparation: Prepare serial dilutions of the MSEA compound (0.1 nM to 10

    
    M) in DMSO.
    
  • Enzyme Mix: Incubate recombinant human CA IX (10 nM) with the compound for 15 min at 25°C in HEPES buffer (pH 7.4).

  • Substrate Addition: Add 4-nitrophenyl acetate (4-NPA) as a colorimetric substrate.

  • Measurement: Monitor the hydrolysis of 4-NPA to 4-nitrophenol by measuring absorbance at 400 nm over 30 minutes using a microplate reader.

  • Analysis: Plot reaction velocity vs. concentration. Fit data to the Cheng-Prusoff equation to calculate

    
    .
    

References

  • Tzara, A., et al. (2020).[4] "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ChemMedChem. Link

  • Zhang, Y., et al. (2018). "Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Navarrete-Vazquez, G., et al. (2016). "Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand."[6] Biomedicine & Pharmacotherapy. Link

  • Ashraf, M., et al. (2023).[1] "Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies." Saudi Pharmaceutical Journal. Link

  • Supuran, C. T. (2010). "Carbonic anhydrase inhibitors."[1][7] Nature Reviews Drug Discovery. Link

Sources

Toxicity profile and safety data sheet (SDS) for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , a specialized organic intermediate likely utilized in medicinal chemistry (e.g., antiviral research, sigma receptor ligands).

Notice: As of 2026, specific experimental toxicity data for this exact structure is limited in public registries. The following profile is constructed using Structure-Activity Relationship (SAR) analysis, Read-Across methodology from validated analogs (e.g., Morpholine-4-sulfonamide, Acetamide), and predictive toxicology models.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Nomenclature & Structure
  • IUPAC Name: N-[2-(morpholin-4-ylsulfonyl)ethyl]acetamide

  • Common Identifiers: Morpholine sulfonamide ethylacetamide; Ac-4-MSEA.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 236.29 g/mol

  • SMILES: CC(=O)NCCS(=O)(=O)N1CCOCC1

Structural Functional Analysis (DOT Visualization)

The compound consists of three distinct pharmacophores affecting its safety profile: the Morpholine ring (solubility/metabolic stability), the Sulfonyl group (polar linker), and the Acetamide tail (hydrogen bonding/potential metabolic site).

ChemicalStructure Morpholine Morpholine Ring (Lipophilicity/Stability) Sulfonyl Sulfonyl Group (Polar/Electron Withdrawing) Morpholine->Sulfonyl N-S Bond (Stable) Ethyl Ethyl Linker (Spacer) Sulfonyl->Ethyl S-C Bond Acetamide Acetamide Group (H-Bonding/Metabolic Site) Ethyl->Acetamide C-N Bond (Amide)

Figure 1: Functional group decomposition for SAR analysis.

Predicted Physicochemical Properties
PropertyValue (Predicted/Analog)Causality/Basis
Physical State Solid (Crystalline Powder)High polarity of sulfonamide/amide groups promotes lattice formation.
Melting Point 110°C – 135°CAnalogs like N-(2-phenoxyethyl)morpholine-4-sulfonamide melt ~90-110°C.
Solubility (Water) Moderate to HighMorpholine oxygen and sulfonamide oxygens act as H-bond acceptors.
Solubility (Organic) DMSO, Methanol, DCMStandard for polar organic amides.
LogP -0.5 to 0.5Amphiphilic nature; likely cell-permeable but not highly lipophilic.

Hazard Identification (GHS Classification)

Based on Cramer Class III (high biological activity potential) and read-across from Acetamide (Carcinogen 2) and Morpholine (Skin Corr. 1B, but mitigated in sulfonamide form).

GHS Label Elements (Predicted)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Acute Tox. 4).[1][2]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[4][5]

    • H351: Suspected of causing cancer (Structural alert: Acetamide moiety).

    • H335: May cause respiratory irritation.

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6][7]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do.[2][7]

Toxicology Profile & Biological Mechanisms

Acute Toxicity
  • Oral (Rat): Predicted LD50: 500 – 2000 mg/kg .

    • Mechanism:[2][8] While the sulfonamide bond is stable, high doses may overwhelm renal clearance or undergo hydrolysis to release N-(2-aminoethyl)morpholine-4-sulfonamide, a primary amine with higher reactivity.

  • Dermal/Inhalation: Data lacking. Treat as potentially harmful due to high bioavailability.

Metabolic Pathway & Bioactivation

The primary metabolic risk lies in the amidase-mediated hydrolysis of the acetamide group.

Metabolism Parent N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Parent Compound) Enzyme Liver Amidases / CYP450 Parent->Enzyme Metabolite1 N-(2-aminoethyl)morpholine-4-sulfonamide (Primary Amine) Enzyme->Metabolite1 Hydrolysis Metabolite2 Acetic Acid Enzyme->Metabolite2 Toxicity Potential CNS/Renal Toxicity (Amine Accumulation) Metabolite1->Toxicity High Dose

Figure 2: Predicted metabolic hydrolysis pathway.

Genotoxicity & Carcinogenicity
  • Acetamide Moiety Alert: Acetamide (CAS 60-35-5) is an IARC Group 2B carcinogen. While N-substitution (as in this compound) generally reduces carcinogenic potency compared to the parent acetamide, long-term chronic exposure studies are required to rule out risk.

  • Sulfonamide Alert: Generally non-genotoxic, but rare idiosyncratic hypersensitivity (Stevens-Johnson Syndrome) is a known class effect of sulfonamides, though less common in alkyl sulfonamides compared to aryl sulfonamides.

Experimental Protocols for Safety Validation

Researchers handling this compound should perform the following self-validating assays to establish a specific safety baseline.

Protocol: Rapid Cytotoxicity Assessment (MTT Assay)

Purpose: Determine IC50 in HEK293 (Kidney) and HepG2 (Liver) cells to define safe handling concentrations.

  • Preparation: Dissolve compound in DMSO to 100 mM (Stock). Serial dilute in culture medium (Final DMSO < 0.5%).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Add compound (0.1 µM – 100 µM) for 48h.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO. Measure Absorbance at 570 nm.

  • Validation: If IC50 < 10 µM, upgrade handling to High Potency Compound (Band 4) protocols.

Protocol: Chemical Stability Check (Hydrolysis)

Purpose: Verify if the compound releases toxic amines in aqueous solution.

  • Setup: Prepare 1 mg/mL solution in PBS (pH 7.4) and 0.1 M HCl (Simulated Gastric Fluid).

  • Incubation: Stir at 37°C for 24 hours.

  • Analysis: Analyze via LC-MS/MS.

    • Target Mass: 237.09 (Parent [M+H]+).

    • Impurity Mass: 195.08 (Deacetylated amine [M+H]+).

  • Threshold: >5% degradation indicates potential for in vivo instability and higher toxicity.

Safe Handling & Emergency Procedures (SDS Core)

Engineering Controls
  • Primary: Use a certified chemical fume hood.

  • Secondary: Local exhaust ventilation if heating the substance.

  • Enclosure: Weigh powder inside a static-free glove box or using an anti-static gun to prevent aerosolization.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH N95 (minimum) or P100 respirator if dust formation is visible.

  • Skin: Nitrile gloves (0.11 mm minimum thickness). Break-through time predicted >480 min.

  • Eyes: Chemical safety goggles.[7] Face shield if handling >10g in synthesis.

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Is it Powder or Solution? Start->Assess Powder Powder Spill Assess->Powder Liquid Solution Spill Assess->Liquid Action1 Dampen with wet paper towel to prevent dust Powder->Action1 Action2 Absorb with Vermiculite/Sand Liquid->Action2 Disposal Place in Hazardous Waste Container (Label: Toxic Organic) Action1->Disposal Action2->Disposal Clean Wash area with 10% Bleach then Water Disposal->Clean

Figure 3: Emergency spill response logic.

References

  • PubChem Database. Compound Summary: N-Ethylacetamide (Analog Read-Across). National Library of Medicine.[3] Link

  • ECHA (European Chemicals Agency). Registration Dossier: Morpholine-4-sulfonamide derivatives.[1][9]Link[10]

  • Navarrete-Vazquez, G., et al. (2016). "Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand." Biomedicine & Pharmacotherapy.[11] (Demonstrates synthesis and low toxicity of similar morpholine-acetamide scaffolds). Link

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.Link

Sources

A Guide to the Biological Targets of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a synthetic compound featuring a unique combination of three key chemical motifs: a morpholine ring, a sulfonamide linker, and an acetamide group. While this specific molecule is not extensively characterized in publicly available literature, its constituent pharmacophores are ubiquitous in medicinal chemistry and are present in a vast array of clinically approved drugs and investigational agents. This guide provides a predictive roadmap for the discovery and validation of its biological targets. By dissecting the known activities of structurally analogous compounds, we infer a range of plausible target classes, including protein kinases, cholinesterases, and sigma receptors. This document serves as a comprehensive resource, furnishing researchers with the strategic rationale and detailed experimental protocols necessary to systematically investigate the therapeutic potential of this compound.

Introduction: A Molecule of Inferred Potential

The quest for novel therapeutics often begins with compounds of unknown biological function. N-[2-(morpholine-4-sulfonyl)ethyl]acetamide represents such a molecule, intriguing by its very structure. It is synthesized from chemical moieties that are well-established "privileged structures" in drug design.[1][2] This guide will therefore adopt a fragment-based predictive approach. We will analyze the established biological roles of its core components to build a logical, evidence-based framework of potential targets and provide the technical methodologies required for their experimental validation.

  • The Morpholine Moiety: A versatile heterocyclic amine, the morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[1][2] Its presence is integral to the pharmacophore of numerous enzyme inhibitors and receptor ligands.[1]

  • The Sulfonamide Group: Since the discovery of Prontosil, the sulfonamide functional group has been a cornerstone of medicinal chemistry.[3][4] It is the key feature of drugs with antibacterial, anticancer, anti-inflammatory, and antiviral activities, targeting a wide array of enzymes and pathways.[3][5]

  • The Acetamide Core: Acetamide and its derivatives serve as versatile scaffolds and linkers, contributing to a molecule's ability to interact with various biological targets.[6] Analogs have demonstrated activities ranging from analgesia to potent enzyme inhibition.[6][7]

By understanding the pharmacology of these individual components, we can construct a high-probability landscape of potential biological targets for the parent molecule.

Pharmacophore Analysis and Predicted Target Classes

The combination of the morpholine, sulfonamide, and acetamide groups suggests that N-[2-(morpholine-4-sulfonyl)ethyl]acetamide could engage multiple classes of biological targets. Below, we explore the most probable candidates based on extensive precedent in the scientific literature.

Protein Kinase Inhibition

Rationale: The sulfonamide moiety is a well-known feature in a multitude of kinase inhibitors. Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a valuable pharmacophore for this target class. Furthermore, various acetamide derivatives have been reported as potent anticancer agents that function through kinase modulation.[6] This strong precedent suggests that N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a prime candidate for evaluation as a kinase inhibitor.

Potential Targets:

  • Vascular Endothelial Growth Factor Receptor (VEGFR)

  • Epidermal Growth Factor Receptor (EGFR)

  • Other serine/threonine or tyrosine kinases involved in oncology and inflammatory pathways.

Visualization: Generic Kinase Signaling Pathway The following diagram illustrates a simplified signaling cascade that is often targeted by kinase inhibitors.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (e.g., EGFR/VEGFR) RAS RAS Receptor->RAS Activates Ligand Growth Factor (e.g., EGF/VEGF) Ligand->Receptor Binds Compound N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Compound->Receptor Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Promotes

Caption: A potential mechanism of action via inhibition of a Receptor Tyrosine Kinase.

Cholinesterase Inhibition

Rationale: Acetamide-based structures have been successfully designed as inhibitors of cholinesterase enzymes, particularly butyrylcholinesterase (BChE). These enzymes are critical targets in neurodegenerative diseases like Alzheimer's.[8] The unique conformation and electronic properties conferred by the morpholine and sulfonamide groups could contribute to potent and selective inhibition of these enzymes.

Potential Targets:

  • Butyrylcholinesterase (BChE)

  • Acetylcholinesterase (AChE)

Sigma-1 (σ1) Receptor Modulation

Rationale: The sigma-1 receptor is a unique ligand-operated chaperone protein involved in a multitude of cellular functions and is a promising therapeutic target for neurological disorders and pain.[9] Notably, a structurally related compound, 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide, was identified as a high-affinity and selective σ1 receptor ligand with antinociceptive effects.[10] Another analog, N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide, also showed activity as a sigma-1 antagonist.[11] This makes the σ1 receptor a highly plausible target.

Potential Targets:

  • Sigma-1 (σ1) Receptor

  • Sigma-2 (σ2) Receptor (for selectivity profiling)

Experimental Validation Workflows

A rigorous, multi-step approach is required to identify and validate the biological targets of a novel compound. The following section provides detailed, self-validating protocols for investigating the hypothesized target classes.

Visualization: Target Validation Workflow This diagram outlines the logical flow from initial screening to target confirmation.

Target_Validation_Workflow cluster_assays Hypothesized Target Classes Start Compound: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Screening Primary Screening (Panel of Assays) Start->Screening Kinase Kinase Assays Screening->Kinase Cholin Cholinesterase Assays Screening->Cholin Sigma Sigma Receptor Assays Screening->Sigma Antimicrobial Antimicrobial Assays Screening->Antimicrobial Hit_Ident Hit Identification (Potency & Selectivity) Kinase->Hit_Ident Cholin->Hit_Ident Sigma->Hit_Ident Antimicrobial->Hit_Ident Target_Val Target Validation (Cell-based Assays) Hit_Ident->Target_Val Lead_Opt Lead Optimization Target_Val->Lead_Opt

Caption: A systematic workflow for identifying and validating biological targets.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.[12][13]

Principle: The assay quantifies kinase activity by measuring the amount of ATP remaining after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa.

Materials:

  • Kinase of interest (e.g., recombinant human EGFR)

  • Kinase substrate (e.g., a generic peptide substrate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (test compound)

  • Known kinase inhibitor (positive control, e.g., Staurosporine)

  • Assay Buffer (pH 7.5)

  • White, opaque 96- or 384-well plates

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in Assay Buffer. A typical final concentration range for an IC50 determination would be 10 µM to 0.1 nM.

  • Reaction Setup:

    • To each well of the plate, add 5 µL of the diluted compound or control (DMSO for negative control, Staurosporine for positive control).

    • Add 10 µL of a solution containing the kinase and its specific substrate in Assay Buffer.

    • Initiate the kinase reaction by adding 10 µL of ATP solution (at a concentration near the Km for the specific kinase).

  • Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

  • Detection:

    • Allow the Kinase-Glo® Reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% activity) and negative (100% activity) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation: The inclusion of a known inhibitor (positive control) validates the assay's sensitivity and responsiveness. The Z'-factor should be calculated from control wells to ensure the assay is robust and suitable for screening.

Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for measuring cholinesterase activity and its inhibition.[14][15][16]

Principle: The enzyme hydrolyzes a substrate (acetylthiocholine) to produce thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce a yellow-colored anion (TNB), which is measured spectrophotometrically at 412 nm.[17]

Materials:

  • Cholinesterase enzyme (AChE or BChE)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compound and positive control (e.g., Galantamine)

  • Clear 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of ATCI and DTNB in the phosphate buffer.

    • Prepare serial dilutions of the test compound and positive control.

  • Assay Setup (per well):

    • Add 140 µL of phosphate buffer.

    • Add 10 µL of the test compound/control at various concentrations.

    • Add 10 µL of the enzyme solution and incubate for 10 minutes at 25°C.

  • Reaction and Detection:

    • Add 10 µL of DTNB solution to the mixture.

    • Initiate the reaction by adding 10 µL of ATCI substrate solution.

  • Data Acquisition: Immediately begin reading the absorbance at 412 nm in kinetic mode for 5-10 minutes, or take an endpoint reading after a fixed time (e.g., 10 minutes).[15]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log concentration and fit to a dose-response curve to calculate the IC50 value.

Self-Validation: The assay includes a no-enzyme control to account for non-enzymatic substrate hydrolysis and a known inhibitor to confirm that the enzyme is responsive to inhibition.

Protocol: Sigma-1 Receptor Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor by measuring its ability to displace a known radioligand.[18][19][20]

Principle: A radiolabeled ligand with high affinity for the σ1 receptor ([³H]-(+)-pentazocine) is incubated with a membrane preparation containing the receptor. The amount of radioligand displaced by the unlabeled test compound is measured, allowing for the calculation of the test compound's binding affinity.

Materials:

  • Membrane preparation from cells or tissues expressing σ1 receptors (e.g., guinea pig brain).[19]

  • Radioligand: [³H]-(+)-pentazocine

  • Non-specific binding agent: Haloperidol (10 µM)

  • Test compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation fluid and liquid scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound.

  • Assay Setup:

    • Total Binding Wells: Add membrane preparation, assay buffer, and a fixed concentration of [³H]-(+)-pentazocine (typically at its Kd concentration).

    • Non-specific Binding Wells: Add the same components as total binding, plus a high concentration of an unlabeled ligand like haloperidol to block all specific binding.

    • Competition Wells: Add membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 90 minutes at 37°C to allow binding to reach equilibrium.[19]

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50.

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Self-Validation: The clear difference between total and non-specific binding defines the assay window. The calculated Kd of the radioligand from saturation experiments should be consistent with literature values.

Summary of Quantitative Data & Interpretation

The primary output from the experimental workflows described above will be quantitative measures of the compound's potency. These should be compiled for clear comparison.

Target Class Assay Type Primary Metric Interpretation
Protein Kinases In Vitro Kinase AssayIC50 (nM or µM) The concentration of compound required to inhibit 50% of kinase activity. Lower values indicate higher potency.
Cholinesterases Ellman's AssayIC50 (nM or µM) The concentration of compound required to inhibit 50% of enzyme activity. Lower values indicate higher potency.
Sigma Receptors Radioligand BindingKi (nM or µM) The inhibition constant, representing the affinity of the compound for the receptor. Lower values indicate higher affinity.

Conclusion and Future Directions

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a compound of significant interest due to the privileged nature of its constituent pharmacophores. While its direct biological targets remain to be elucidated, a rational, hypothesis-driven approach based on structural analogy provides a clear path forward. The evidence strongly suggests that protein kinases, cholinesterases, and sigma-1 receptors are high-probability target classes.

The experimental workflows detailed in this guide provide the robust, validated methodologies required to systematically test these hypotheses. Successful identification of a primary target with high potency and selectivity will unlock the next phase of drug discovery, including cell-based functional assays, in vivo efficacy studies, and lead optimization to improve its therapeutic potential. This structured approach maximizes the potential for discovering the unique biological activity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide and developing it into a novel therapeutic agent.

References

  • Wójcik, P., et al. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 640-661. Available at: [Link]

  • Balian, L., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Knaak, C., et al. (2019). Straightforward, economical procedures for microscale Ellman's test for cholinesterase inhibition and reactivation. Journal of the Brazilian Chemical Society, 30(8), 1774-1781. Available at: [Link]

  • Wójcik, P., et al. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 640-661. Available at: [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

  • Bio-protocol. (2022). Acetylcholinesterase Inhibition Assay. Available at: [Link]

  • Cesme, M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050. Available at: [Link]

  • ResearchGate. (2016). Strategies for target identification of antimicrobial natural products. Available at: [Link]

  • Torok, M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. Available at: [Link]

  • Khan, I., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Molecules, 26(3), 705. Available at: [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics, 1-21. Available at: [Link]

  • Matsumoto, R. R., et al. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.2.1-1.2.16. Available at: [Link]

  • Torok, M., et al. (2019). Sulfonamide derivatives as multi-target agents for complex diseases. Bioorganic & Medicinal Chemistry Letters, 29(16), 2042-2050. Available at: [Link]

  • Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 150, 108076. Available at: [Link]

  • Cesme, M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050. Available at: [Link]

  • Ahmad, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available at: [Link]

  • Sahu, P. K., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmacy and Pharmaceutical Sciences, 11(6), 2218-2234. Available at: [Link]

  • Ahmad, S., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Available at: [Link]

  • ResearchGate. (2015). A review on pharmacological profile of Morpholine derivatives. Available at: [Link]

  • Cesme, M., et al. (2022). Synthesis, biological and computational studies of flavonoid acetamide derivatives. RSC Advances, 12(16), 10037-10050. Available at: [Link]

  • Payne, D. J., et al. (2008). Target-based antimicrobial drug discovery. Methods in Molecular Biology, 431, 271-283. Available at: [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Ovid. (n.d.). Computational Methods to Identify New Antibacterial Targets. Available at: [Link]

  • Public Health Toxicology. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Available at: [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Available at: [Link]

  • Martin, S. F., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 283. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8635. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Available at: [Link]

  • YouTube. (2024). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy, 79, 284-293. Available at: [Link]

  • Romo-Mancillas, A., et al. (2017). N-(2-morpholin-4-yl-ethyl)-2-(1naphthyloxy)acetamide inhibits the chronic constriction injury-generated hyperalgesia via the antagonism of sigma-1 receptors. European Journal of Pharmacology, 812, 1-8. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

Literature review of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , a specialized sulfonamide derivative.[1] It functions as a lipophilic, non-ionic analog of N-acetyltaurine and serves as a critical building block in medicinal chemistry for modulating solubility and pharmacokinetic profiles.[1]

Domain: Medicinal Chemistry & Structural Biology Compound Class: Sulfonamide / Morpholine Derivative Primary Utility: Pharmacophore Linker, Metabolic Probe, Fragment-Based Drug Discovery (FBDD)[1]

Executive Summary & Chemical Architecture

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a synthetic organic compound combining a morpholine ring, a sulfonamide linkage, and an N-acetylated ethylamine tail.[1] Structurally, it represents the morpholide derivative of N-acetyltaurine .[1] Unlike its parent compounds (taurine or acamprosate), which are zwitterionic or anionic at physiological pH, this molecule is neutral and lipophilic, allowing for distinct biological distribution and membrane permeability.[1]

Chemical Identity
PropertySpecification
IUPAC Name N-[2-(morpholine-4-sulfonyl)ethyl]acetamide
Molecular Formula C₈H₁₆N₂O₄S
Molecular Weight 236.29 g/mol
Parent Amine 2-(Morpholinosulfonyl)ethanamine (CAS: 173336-66-8)
Core Motifs Morpholine (Solubilizer), Sulfonamide (Stable Linker), Acetamide (H-Bond Donor/Acceptor)
Solubility Soluble in DMSO, Methanol, DCM; Moderate water solubility
Structural Logic & Bioisosterism

The compound functions as a bioisostere in two distinct contexts:

  • Taurine/Acamprosate Analog: The sulfonyl-morpholine group replaces the sulfonic acid/sulfonate group.[1] This removes the negative charge while retaining the tetrahedral geometry and hydrogen-bonding capability of the sulfonyl oxygens.

  • Peptide Mimetic: The ethyl-acetamide tail mimics a glycine or alanine residue, making it a useful "capping" group in peptidomimetic drug design.[1]

Synthesis & Production Protocols

The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is typically achieved through a convergent pathway starting from 2-chloroethanesulfonyl chloride or vinylsulfonamides.[1] The most robust route involves the acetylation of the commercially available amine precursor.[1]

Mechanistic Pathway (Graphviz)[1]

SynthesisPathway Start 2-Chloroethanesulfonyl chloride Inter1 4-(Vinylsulfonyl)morpholine (Intermediate) Start->Inter1 Nucleophilic Subst. (-HCl) Morph Morpholine Morph->Inter1 Amine 2-(Morpholinosulfonyl)ethanamine (CAS 173336-66-8) Inter1->Amine Michael Addition (NH3) Ammonia Ammonia / Azide Reduction Ammonia->Amine Product N-[2-(morpholine-4-sulfonyl) ethyl]acetamide Amine->Product N-Acetylation AcCl Acetic Anhydride or Acetyl Chloride AcCl->Product

Figure 1: Convergent synthesis pathway from sulfonyl chloride precursors to the target acetamide.[1]

Detailed Experimental Protocol: N-Acetylation

Objective: Conversion of 2-(morpholinosulfonyl)ethanamine to N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Reagents:

  • 2-(Morpholinosulfonyl)ethanamine (1.0 eq)[1]

  • Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(morpholinosulfonyl)ethanamine (e.g., 10 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add Triethylamine (15 mmol) and cool the solution to 0°C using an ice bath.

  • Acetylation: Dropwise add Acetic Anhydride (12 mmol) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted amine and TEA.[1]

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove excess acid.[1]

    • Wash with Brine (1 x 20 mL).[1]

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Recrystallize from Ethyl Acetate/Hexane or purify via flash column chromatography if high purity (>99%) is required for biological assays.

Applications in Drug Discovery & Research[1][3]

Fragment-Based Drug Discovery (FBDD)

The morpholine-sulfonyl motif is a "privileged scaffold" in medicinal chemistry.[1] This specific acetamide derivative serves as a high-quality fragment for screening libraries:

  • Solubility: The morpholine ring disrupts planarity and provides hydrophilic character without ionization.[1]

  • Ligand Efficiency: The molecule has a low molecular weight (<250 Da) and multiple hydrogen bond acceptors (sulfonyl oxygens, amide carbonyl, morpholine ether), making it an ideal "seed" for growing larger inhibitors.[1]

  • Target Classes: Sulfonamide-containing fragments often show affinity for Carbonic Anhydrases , Matrix Metalloproteinases (MMPs) , and specific viral capsid proteins (e.g., HIV-1 capsid inhibitors).[1]

Metabolic Probe for Taurine Pathways

As an uncharged analog of N-acetyltaurine , this compound is used to probe transport mechanisms:

  • Transport Inhibition: It can compete with taurine or acamprosate for binding sites on transporters (TauT) without being transported, effectively acting as a blocker.[1]

  • BBB Permeability: Unlike the anionic acamprosate, the morpholide derivative can passively diffuse across the Blood-Brain Barrier (BBB), allowing researchers to study central nervous system (CNS) effects of the N-acetyl-taurine scaffold independent of active transport.[1]

Pharmacophore in HIV-1 Capsid Inhibitors

Recent structural biology data (PDB entries related to capsid inhibitors) highlights the utility of the morpholine-4-sulfonyl group as a solvent-exposed tail that improves the pharmacokinetic properties of core inhibitors (e.g., quinazolinones).[1] The ethyl-acetamide linker provides the necessary flexibility to position the morpholine ring away from the steric bulk of the protein binding pocket.

Analytical Characterization & QC

To ensure scientific integrity, synthesized batches must be validated against the following specifications.

MethodExpected Signal / Observation
¹H NMR (DMSO-d₆) δ 1.85 (s, 3H, COCH₃), δ 2.9-3.1 (m, 4H, Morpholine N-CH₂), δ 3.2 (t, 2H, SO₂-CH₂), δ 3.4 (q, 2H, N-CH₂), δ 3.6 (m, 4H, Morpholine O-CH₂), δ 8.0 (br s, 1H, NH).[1]
LC-MS (ESI) [M+H]⁺ = 237.1 ; [M+Na]⁺ = 259.1 .[1] No significant peaks for starting amine (m/z 195).[1]
IR Spectroscopy 1650 cm⁻¹ (Amide C=O stretch), 1330/1150 cm⁻¹ (Sulfonamide S=O asymmetric/symmetric stretch).[1]

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-(Morpholinosulfonyl)ethanamine.[1] National Library of Medicine.[1] [Link]

  • RCSB PDB. (2023). Ligand J6U: Structure and binding data of morpholine-sulfonyl containing inhibitors. RCSB Protein Data Bank.[1] [Link]

Sources

Thermodynamic Properties of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic characterization and physicochemical profiling of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide . In the absence of extensive archival data for this specific New Chemical Entity (NCE) or intermediate, this guide serves as a definitive protocol for determining its critical thermodynamic parameters—solubility, enthalpy of fusion, and solid-state stability—essential for process scale-up and formulation.

Executive Summary & Chemical Identity[1]

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a sulfonamide derivative characterized by a morpholine ring attached via a sulfonyl group to an ethyl-acetamide chain. This structural motif combines the hydrophilicity of the morpholine/acetamide groups with the polar sulfonyl linker, suggesting a compound with moderate water solubility and high crystallinity.

Thermodynamic profiling is the cornerstone of robust process design. For this compound, understanding the solid-liquid equilibrium (SLE) and enthalpic barriers is critical for designing crystallization processes, optimizing yield, and ensuring polymorphic stability during drug development.

Chemical Descriptors
PropertyValue (Calculated/Estimated)
IUPAC Name N-[2-(morpholine-4-sulfonyl)ethyl]acetamide
Molecular Formula

Molecular Weight 236.29 g/mol
Structural Features Sulfonamide linker, Morpholine ring, Acetamide tail
Predicted LogP ~ -0.5 to 0.5 (Amphiphilic/Polar)
H-Bond Donors/Acceptors 1 Donor (NH), 4 Acceptors (O, N)

Thermal Analysis & Phase Transition Thermodynamics

The first pillar of thermodynamic characterization is determining the transition temperatures and enthalpies. These values define the stable operating ranges for synthesis and isolation.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine Melting Point (


), Enthalpy of Fusion (

), and Glass Transition (

).
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Atmosphere: Nitrogen purge (50 mL/min) to prevent oxidation.

  • Crucible: Hermetically sealed aluminum pans (Tzero) to prevent sublimation.

  • Ramp Rate:

    • Screening: 10 K/min from 25°C to 250°C.

    • Quantification: 5 K/min for accurate

      
       integration.
      

Data Interpretation: The melting endotherm peak provides


 (Melting Point) and the area under the curve yields 

.
  • Theoretical Expectation: Sulfonamide derivatives typically exhibit sharp melting points between 120°C and 180°C .

  • Entropy of Fusion (

    
    ):  Calculated as 
    
    
    
    . A value < 50 J/mol·K suggests a disordered crystal (plastic crystal), while > 50 J/mol·K indicates a rigid lattice.
Thermogravimetric Analysis (TGA)

Objective: Establish the Decomposition Temperature (


) and volatile content.
  • Protocol: Heat from Ambient to 600°C at 10 K/min.

  • Critical Threshold: The temperature at 5% mass loss (

    
    ) defines the upper limit for processing. Sulfonamides are generally stable up to ~250°C but may degrade via 
    
    
    
    extrusion at higher temperatures.

Solubility & Solution Thermodynamics[4][5][6][7]

Solubility is not merely a concentration; it is a thermodynamic equilibrium state governed by the balance between crystal lattice energy and solvation enthalpy.

Experimental Determination (Shake-Flask Method)

To generate the data required for thermodynamic modeling, solubility must be measured across a temperature range (typically 278.15 K to 323.15 K).

Workflow:

  • Saturation: Add excess solid N-[2-(morpholine-4-sulfonyl)ethyl]acetamide to the solvent (Water, Ethanol, Methanol, Isopropanol).

  • Equilibration: Agitate at constant temperature (

    
     K) for 24–48 hours.
    
  • Separation: Filter supernatant using a 0.22

    
    m heated syringe filter (to prevent precipitation).
    
  • Quantification: Analyze via HPLC-UV (detecting the acetamide/sulfonamide chromophore at ~210-220 nm) or Gravimetric analysis.

Thermodynamic Modeling of Solubility

Experimental data should be correlated using semi-empirical models to allow interpolation and process design.

Modified Apelblat Equation

Used to correlate mole fraction solubility (


) with temperature (

):

  • A, B, C: Empirical constants derived from regression.

  • Application: Highly accurate for non-ideal solutions (e.g., polar solute in polar solvents).

van't Hoff Analysis

Determines the thermodynamic driving forces of dissolution.[1]



  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
     (Enthalpy of Solution).
    
  • Intercept:

    
     (Entropy of Solution).
    

Thermodynamic Parameters Table (Template for Analysis):

Parameter Symbol Physical Meaning Typical Trend for Sulfonamides

| Enthalpy of Solution |


 | Heat absorbed/released during dissolution. | Positive (Endothermic) – Solubility increases with T. |
| Gibbs Free Energy  | 

| Spontaneity of the process. | Positive (Non-spontaneous standard state); becomes negative at saturation. | | Entropy of Solution |

| Disorder increase upon mixing. | Positive (Driving force). |

Visualization of Characterization Workflows

Thermodynamic Characterization Logic

The following diagram outlines the decision matrix for characterizing the solid-state and solution properties of the compound.

ThermoCharacterization Start Synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Purity Purity Check (HPLC > 99%) Start->Purity DSC Thermal Analysis (DSC) Determine Tm & ΔHfus Purity->DSC TGA Stability Analysis (TGA) Determine Tdec Purity->TGA Solubility Solubility Measurement (278K - 323K) DSC->Solubility Defines T range Process Crystallization Process Design DSC->Process Metastable Zone Width TGA->Solubility Ensures Stability Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Solubility->Modeling Params Derive Parameters: ΔHsol, ΔGsol, ΔSsol Modeling->Params Params->Process

Figure 1: Integrated workflow for the thermodynamic profiling of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Solubility Equilibrium Cycle

Understanding the relationship between the solid state and the solution phase is vital. The dissolution process can be broken down into hypothetical steps: Sublimation (breaking the lattice) + Solvation (mixing).

SolCycle Solid Solid Solute (Crystal Lattice) Gas Ideal Gas (Isolated Molecules) Solid->Gas ΔH_sub (Sublimation) Break Lattice Solution Saturated Solution (Solvated) Solid->Solution ΔH_sol (Dissolution) Measured Experimentally Gas->Solution ΔH_hyd (Solvation) Solvent Interaction

Figure 2: Born-Haber cycle representation of the dissolution process.


.

Process Implications & Applications

Crystallization Design

The thermodynamic data directly informs the Metastable Zone Width (MSZW) .

  • Cooling Crystallization: If

    
     is high (steep solubility curve), cooling crystallization is efficient.
    
  • Anti-solvent Crystallization: If solubility is high in alcohols but low in water, water can act as an anti-solvent. The "morpholine-sulfonyl" moiety suggests poor solubility in non-polar solvents (Hexane), making them ideal candidates for anti-solvent precipitation.

Stability

The presence of the sulfonyl group (


) enhances oxidative stability but may be susceptible to hydrolysis under strongly acidic conditions at high temperatures. The acetamide  group is generally stable but can hydrolyze to the amine (N-(2-aminoethyl)...) and acetic acid under extreme pH. Thermodynamic stability studies (DSC) should confirm the absence of polymorph transitions below 100°C.

References

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).
  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link (Reference for the Apelblat Equation).

  • Krueger, P. J., & Smith, D. (1967). Conformation of sulfonamides. Canadian Journal of Chemistry, 45(14), 1611-1619. Link (Structural insights into sulfonamide thermodynamics).

  • Tong, Y., et al. (2010). Solubility of Sulfadiazine in Different Pure Solvents. Journal of Chemical & Engineering Data, 55(1), 562-564. (Representative methodology for sulfonamide solubility).
  • Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. European Journal of Pharmaceutical Sciences, 48(4-5), 748-756. (Advanced thermodynamic analysis of similar scaffolds).

Sources

Methodological & Application

Step-by-step synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Laboratory Synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Introduction

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a sulfonamide derivative incorporating a morpholine and an acetamide moiety. As a bifunctional molecule, it serves as a valuable building block in medicinal chemistry and drug discovery. The sulfonamide group is a key pharmacophore found in a wide array of therapeutic agents, while the morpholine ring is often introduced to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2] This guide provides a detailed, step-by-step protocol for the synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, designed for researchers in organic synthesis and drug development. The synthesis is presented as a three-step process, beginning with the preparation of two key intermediates: Morpholine-4-sulfonyl chloride and N-(2-aminoethyl)acetamide , followed by their final coupling reaction.

This protocol emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations. The methods described are collated from established synthetic procedures for analogous compounds, ensuring a robust and reproducible workflow.[3][4][5]

Overall Synthetic Scheme

The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is achieved through the pathway illustrated below. The process involves the initial preparation of an amine precursor and a sulfonyl chloride, followed by a nucleophilic substitution reaction to form the final sulfonamide product.

G cluster_0 Step 1: Synthesis of Morpholine-4-sulfonyl chloride cluster_1 Step 2: Synthesis of N-(2-aminoethyl)acetamide cluster_2 Step 3: Final Coupling Reaction A Morpholine C Morpholine-4-sulfonyl chloride A->C CH2Cl2, 0°C to RT B Sulfuryl Chloride (SO2Cl2) B->C G N-[2-(morpholine-4-sulfonyl)ethyl]acetamide C->G Base (e.g., Triethylamine), CH2Cl2 D Ethylenediamine F N-(2-aminoethyl)acetamide D->F Base, Solvent E Acetyl Chloride E->F F->G

Figure 1: Overall three-step workflow for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Wt.FormulaPurityNotes
Morpholine110-91-887.12C₄H₉NO≥99%Corrosive, Flammable
Sulfuryl Chloride7791-25-5134.97Cl₂O₂S≥97%Highly corrosive, reacts violently with water
Dichloromethane (DCM)75-09-284.93CH₂Cl₂AnhydrousVolatile, suspected carcinogen
Triethylamine (TEA)121-44-8101.19(C₂H₅)₃N≥99%Corrosive, Flammable
Ethylenediamine107-15-360.10C₂H₈N₂≥99%Corrosive, Flammable
Acetyl Chloride75-36-578.50C₂H₃ClO≥98%Corrosive, reacts violently with water
Magnesium Sulfate (MgSO₄)7487-88-9120.37MgSO₄AnhydrousDesiccant
Hydrochloric Acid (HCl)7647-01-036.46HCl1 M aq.Corrosive
Sodium Bicarbonate (NaHCO₃)144-55-884.01NaHCO₃Saturated aq.-
Brine7647-14-558.44NaClSaturated aq.-
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocols

Part 1: Synthesis of Morpholine-4-sulfonyl chloride

This procedure involves the reaction of morpholine with sulfuryl chloride. The reaction is highly exothermic and must be performed with caution in a fume hood. The ice bath is critical for controlling the reaction rate and preventing unwanted side reactions.

Protocol Steps:

  • Reaction Setup: Add 10.0 mL of anhydrous dichloromethane (CH₂Cl₂) to a 50 mL round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0°C.

  • Reagent Addition: Slowly add sulfuryl chloride (0.300 mL, 3.7 mmol) to the cooled dichloromethane.

  • Addition of Morpholine: In a separate flask, dissolve morpholine (213 mg, 2.44 mmol) in 3.0 mL of anhydrous dichloromethane. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0°C.[3][5]

  • Base Addition: Add triethylamine (520 mg, 5.14 mmol) dropwise to the mixture. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at room temperature for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]

  • Workup: Upon completion, dissolve the product mixture in 20.0 mL of chloroform or dichloromethane. Wash the organic phase sequentially with 20.0 mL of ice water, 20.0 mL of 1 M HCl, 20.0 mL of saturated NaHCO₃ solution, and finally 20.0 mL of brine.[3]

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield Morpholine-4-sulfonyl chloride as a solid or oil.

Part 2: Synthesis of N-(2-aminoethyl)acetamide

This intermediate is synthesized via the acylation of one of the amino groups of ethylenediamine.[4] It is crucial to use a 1:1 molar ratio or a slight excess of ethylenediamine to minimize the formation of the di-acylated byproduct.

Protocol Steps:

  • Reaction Setup: Dissolve ethylenediamine (1.0 equiv) in a suitable solvent like dichloromethane or tetrahydrofuran (THF) in a round-bottom flask cooled in an ice bath.

  • Reagent Addition: Add acetyl chloride (0.95 equiv), dissolved in the same solvent, dropwise to the ethylenediamine solution. The reaction is exothermic. A base such as triethylamine (1.1 equiv) should be included to neutralize the HCl byproduct.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 3-4 hours until the reaction is complete as monitored by TLC.

  • Workup: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain N-(2-aminoethyl)acetamide. Further purification can be achieved by column chromatography if necessary.

Part 3: Final Synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

This final step involves the coupling of the two synthesized intermediates. The primary amine of N-(2-aminoethyl)acetamide acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.

Figure 2: Sulfonamide bond formation reaction.

Protocol Steps:

  • Reaction Setup: Dissolve N-(2-aminoethyl)acetamide (1.0 equiv) in 15 mL of anhydrous dichloromethane in a 50 mL round-bottom flask. Add triethylamine (1.2 equiv) to the solution.

  • Reagent Addition: In a separate container, dissolve Morpholine-4-sulfonyl chloride (1.1 equiv) in 5 mL of anhydrous dichloromethane. Add this solution dropwise to the flask containing the amine at room temperature.

  • Reaction Progression: Stir the reaction mixture overnight at room temperature. The reaction progress can be monitored by TLC. A similar reaction described in the literature was stirred overnight.[3]

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica gel (e.g., using a methanol:dichloromethane gradient) to yield the pure N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.[3]

  • Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Safety and Handling

  • Sulfuryl chloride and Acetyl chloride: These reagents are highly corrosive and react violently with water, releasing toxic gases (HCl, SO₂). Always handle them in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and face shields.

  • Dichloromethane: This is a volatile solvent and a suspected carcinogen. Minimize exposure by handling it within a fume hood.

  • Amines (Morpholine, Ethylenediamine, Triethylamine): These are corrosive and flammable bases. Avoid inhalation of vapors and direct skin contact.

References

  • Chemchart. (n.d.). N-(2-Aminoethyl)acetamide (1001-53-2). Available at: [Link]

  • ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material. Available at: [Link]

  • Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.
  • Oakwood Chemical. (n.d.). Morpholine-4-sulfonyl chloride. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Columbia University. Available at: [Link]

  • PubChem. (n.d.). N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-(2-phenylethylamino)acetamide. Available at: [Link]

  • PubChem. (n.d.). 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3). Available at: [Link]

  • Barbosa, L. C. A., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC. Available at: [Link]

  • Ali, A., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. PMC. Available at: [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. PubMed. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-. NIST WebBook. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Available at: [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Available at: [Link]

  • ResearchGate. (2013). (PDF) Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2- sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. Available at: [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • ResearchGate. (2008). (PDF) N-(2-Chloroethyl)morpholine-4-carboxamide. Available at: [Link]

Sources

Solvent selection for dissolving N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for Dissolving N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Abstract

The selection of an appropriate solvent is a critical, foundational step in chemical synthesis, purification, formulation, and analytical characterization of novel chemical entities. This guide provides a comprehensive framework for selecting and validating solvents for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, a molecule featuring a combination of polar functional groups including a sulfonamide, an amide, and a morpholine ring. We move beyond simple trial-and-error, presenting a logical workflow that integrates physicochemical property analysis, regulatory considerations based on ICH guidelines, and robust experimental protocols. This document furnishes researchers, scientists, and drug development professionals with the rationale behind experimental design and self-validating methodologies for both rapid screening and definitive thermodynamic solubility determination.

Guiding Principles: Physicochemical Analysis and Solubility Prediction

The molecular architecture of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide dictates its interaction with potential solvents. A thorough analysis of its functional groups is the first step in developing a rational solvent selection strategy.

Structural Deconstruction

The target molecule comprises three key functional regions that influence its polarity and hydrogen bonding capacity:

  • Morpholine-4-sulfonyl Group: The sulfonyl group (-SO₂) is strongly polar and acts as a potent hydrogen bond acceptor. The morpholine ring, a cyclic ether-amine, contributes to polarity and can also accept hydrogen bonds at its oxygen atom.

  • Acetamide Group: The amide linkage (-NH-C=O) is a classic polar functional group, capable of acting as both a hydrogen bond donor (the N-H proton) and an acceptor (the carbonyl oxygen).

  • Ethyl Linker: A short, nonpolar aliphatic chain connecting the polar functionalities.

This combination suggests that the molecule possesses significant overall polarity. Therefore, it is predicted to be most soluble in polar solvents, particularly those that can engage in hydrogen bonding. Its solubility in nonpolar solvents like hexane or toluene is expected to be negligible.

cluster_0 N-[2-(morpholine-4-sulfonyl)ethyl]acetamide N1 N C1 CH2 N1->C1 S1 S S1->N1 O1 O S1->O1 O2 O S1->O2 label_sulfonamide Sulfonamide Group (Polar, H-bond acceptor) C2 CH2 C1->C2 N2 N-H C2->N2 C3 C=O N2->C3 C4 CH3 C3->C4 label_amide Amide Group (Polar, H-bond donor & acceptor) M_N N M_N->S1 M_C1 CH2 M_N->M_C1 M_C4 CH2 M_N->M_C4 M_C2 CH2 M_C1->M_C2 M_O O M_C2->M_O M_C3 CH2 M_O->M_C3 label_morpholine Morpholine Ring (Polar) M_C3->M_C4

Caption: Key functional groups of the target molecule.

Insights from Analogous Structures (Sulfonamides)

In the absence of specific literature for this exact molecule, we can draw reliable inferences from the well-documented behavior of sulfonamides. Research shows that polar aprotic solvents are particularly effective at dissolving sulfonamides.[1] This is likely due to strong hydrogen bonding interactions where the sulfonamide's N-H moiety acts as a donor and the solvent's lone electron pairs (e.g., on the oxygen atoms of DMSO or DMF) act as acceptors.[1]

A Risk-Based Framework for Solvent Selection

A robust solvent selection process balances solubilizing power with safety, environmental impact, and regulatory compliance, which is especially crucial in drug development.

Solvent Classification by Polarity

The principle of "like dissolves like" provides the initial tier of solvent selection. Solvents are broadly categorized based on their polarity and protic nature.

CategoryExample SolventsRationale for Use with Target Compound
Polar Protic Water, Methanol, Ethanol, Isopropanol (IPA)Can act as both H-bond donors and acceptors. May be effective, but the molecule's hydrocarbon content might limit high solubility in water.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), AcetoneExcellent H-bond acceptors. Highly likely to be effective solvents for a sulfonamide-containing molecule.[1]
Nonpolar Hexane, Toluene, Dichloromethane (DCM)Lack strong H-bond capabilities and polarity. Predicted to be poor solvents for this molecule. Primarily used for anti-solvent or purification steps.
Regulatory and Safety Constraints: ICH Q3C Guidelines

For applications in pharmaceutical development, solvent choice is strictly governed by safety. The International Council for Harmonisation (ICH) Q3C guidelines classify residual solvents based on their toxicity.[2][3] All residual solvents must be removed to the extent possible, as they provide no therapeutic benefit.[2][3][4]

  • Class 1: Solvents to be avoided. Known or suspected human carcinogens. (e.g., Benzene, Carbon Tetrachloride).

  • Class 2: Solvents with limited use. Associated with less severe toxicity and should be limited in pharmaceutical products.[3] (e.g., Acetonitrile, DMF, Toluene, Methanol).

  • Class 3: Solvents with low toxic potential. Considered less toxic and of lower risk to human health.[3] (e.g., Acetone, DMSO, Ethanol, IPA, Water).

Recommendation: For early-stage research, Class 2 solvents like DMF may be used to establish solubility benchmarks. However, for later-stage development and formulation, a concerted effort should be made to identify a suitable Class 3 solvent.

start Start: Identify Need for Solvent analyze Step 1: Analyze Compound Structure (Polarity, H-bonding potential) start->analyze screen Step 2: Initial Solvent Screening (Select candidates from Polar Protic & Aprotic classes) analyze->screen regulatory Step 3: Filter by ICH Q3C Guidelines screen->regulatory class_check Is the solvent Class 1? regulatory->class_check avoid Avoid/Justify Use class_check->avoid Yes kinetic Step 4: Experimental Verification (Protocol 3.1: Kinetic Solubility Screen) class_check->kinetic No (Class 2 or 3) thermo Step 5: Definitive Measurement (Protocol 3.2: Thermodynamic Shake-Flask) kinetic->thermo end Final Solvent Selected thermo->end

Caption: A rational workflow for solvent selection.

Experimental Protocols for Solubility Determination

Solubility can be assessed kinetically for rapid screening or thermodynamically for a definitive, equilibrium-based value.[5] The shake-flask method remains the "gold standard" for determining thermodynamic solubility.[6]

Protocol 3.1: Rapid Kinetic Solubility Screening

Objective: To quickly assess the approximate solubility of the compound in a range of selected solvents. This method is useful for rank-ordering potential candidates.

Materials:

  • N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

  • Selected solvents (e.g., DMSO, DMF, Ethanol, IPA, Acetonitrile, Acetone, Water)

  • 96-well microplate or 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in a strong organic solvent where it is freely soluble (e.g., 20 mg/mL in DMSO).

  • Solvent Addition: Add 198 µL of each test solvent to separate wells of the microplate or to microcentrifuge tubes.

  • Compound Dosing: Add 2 µL of the DMSO stock solution to each well/tube. This creates an initial concentration of 200 µg/mL with only 1% DMSO as a co-solvent.

  • Mixing: Seal the plate/tubes and vortex vigorously for 2 minutes.

  • Observation: Visually inspect each well/tube for any sign of precipitation or cloudiness against a dark background. The absence of precipitation indicates solubility at that concentration.

  • (Optional) Higher Concentrations: For solvents where the compound was soluble, repeat the experiment with a more concentrated stock solution to probe higher solubility limits.

  • Confirmation: For any samples showing precipitation, centrifuge at 14,000 rpm for 10 minutes to pellet the solid. Analyze the supernatant via HPLC to quantify the amount of compound remaining in the solution.

Protocol 3.2: Definitive Thermodynamic Solubility (Shake-Flask Method)

Objective: To determine the equilibrium (thermodynamic) solubility of the compound in a specific solvent. This is the most accurate method and is required for formulation and biopharmaceutical characterization.[6][7]

Materials:

  • N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (solid powder)

  • Selected solvent(s)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control (set to 25 °C or 37 °C as required)

  • Syringe filters (0.22 µm, low-binding, e.g., PTFE)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. "Excess" means adding enough solid so that undissolved material is clearly visible after equilibration. For example, add ~5-10 mg of solid to 2 mL of the test solvent.

  • Equilibration: Cap the vials tightly and place them on the orbital shaker. Agitate at a constant temperature (e.g., 25 °C) for 24 to 48 hours. A longer time (up to 72 hours) may be needed for compounds that are slow to dissolve or may undergo polymorphic transitions.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.

  • Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any fine, undissolved particulates. It is good practice to discard the first few drops of the filtrate to saturate any potential binding sites on the filter.[7]

  • Dilution: Dilute the clear filtrate with a suitable mobile phase or solvent to a concentration within the calibrated range of your analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV or LC-MS/MS method against a standard curve of the compound to determine its concentration.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the result in mg/mL or µg/mL.

  • Validation: It is highly recommended to analyze the residual solid using techniques like XRPD or DSC to confirm that no polymorphic or solvate conversion occurred during the experiment.[7]

Data Interpretation and Reporting

The results from the protocols should be tabulated for clear comparison.

Table 1: Solubility Data for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

SolventICH ClassKinetic Solubility (at 200 µg/mL)Thermodynamic Solubility (mg/mL at 25 °C)Notes
DMSO3Soluble[Insert Value]Preferred Class 3 solvent for high concentration stocks.
Ethanol3Soluble / Insoluble[Insert Value]Good Class 3 option if solubility is sufficient.
Isopropanol3Soluble / Insoluble[Insert Value]
Acetone3Soluble / Insoluble[Insert Value]
Acetonitrile2Soluble / Insoluble[Insert Value]Use should be limited per ICH guidelines.
WaterN/ASoluble / Insoluble[Insert Value]Baseline for aqueous solubility.
DMF2Soluble[Insert Value]Potent solvent, but use must be justified.

Potential Pitfalls:

  • Insufficient Equilibration: Not allowing enough time in the shake-flask method can lead to an underestimation of the true thermodynamic solubility.[7]

  • pH Effects: For aqueous solutions, the pH must be controlled and monitored, as the solubility of molecules with ionizable groups can be highly pH-dependent.

  • Metastable Forms: Using a metastable crystal form or amorphous solid will result in a higher apparent solubility than the most stable crystalline form.

  • Adsorption: The compound may adsorb to labware or filters, leading to an underestimation of solubility. Using low-binding materials can mitigate this.[7]

Conclusion

The selection of a suitable solvent for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide should be a systematic process guided by an understanding of the molecule's physicochemical properties and the constraints of safety and regulation. The inherent polarity of the sulfonamide and amide groups strongly suggests that polar aprotic and protic solvents will be most effective. We recommend an initial screening with ICH Class 3 solvents such as DMSO, ethanol, and acetone, followed by definitive thermodynamic solubility determination using the shake-flask method for the most promising candidates. This structured approach ensures the selection of a technically sound and regulatory-compliant solvent, facilitating successful downstream research and development activities.

References

  • European Medicines Agency. ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • International Council for Harmonisation. Impurities: Guideline for Residual Solvents Q3C(R6). [Link]

  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • ResearchGate. What is the best extraction method of sulfonamides group from honey samples? [Link]

  • Therapeutic Goods Administration (TGA). ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents. [Link]

  • Porebski, P. et al. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Molecules. [Link]

  • ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

  • Shimadzu. Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

Sources

Application Note: Optimized Preparation and Storage of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Stock Solutions

[1]

Abstract & Scientific Context

The integrity of biological assays relies fundamentally on the quality of the chemical probes employed. N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Formula: C₈H₁₆N₂O₄S) is a functionalized small molecule combining a morpholine heterocycle, a sulfonamide linker, and an acetamide cap.[1] This specific structural motif presents unique solubility challenges; while the acetamide and sulfonamide moieties contribute polarity, the morpholine ring introduces lipophilic characteristics that can lead to precipitation in aqueous buffers if not managed correctly.

This guide provides a rigorous, self-validating protocol for preparing high-quality stock solutions, ensuring compound stability and assay reproducibility. It moves beyond generic instructions to address the specific physicochemical behavior of sulfonamide-acetamide derivatives.

Physicochemical Profile & Calculations

Before handling the compound, accurate molecular weight verification is essential for molarity calculations.

PropertyValueNotes
Chemical Formula C₈H₁₆N₂O₄SMorpholine + Sulfonyl + Ethyl + Acetamide
Molecular Weight 236.29 g/mol Use this value for all Molarity calculations.[1]
Predicted LogP ~ -0.5 to 0.5Moderately polar; likely water-soluble but slow to dissolve.[1]
Primary Solvent DMSO (Dimethyl Sulfoxide)Recommended for >10 mM stocks.[1]
Secondary Solvent Water / PBSOnly for dilute working solutions (<1 mM).[1]
Appearance White to off-white solidHygroscopic nature requires desiccation.[1]
Molarity Calculation Reference

To prepare 10 mL of a 50 mM stock solution:


1

Protocol: Stock Solution Preparation

Objective: Create a stable 50 mM master stock in DMSO.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Compound: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Solid).[1]

  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, Cell Culture Tested).[1]

  • Equipment: Analytical Balance (0.01 mg precision), Vortex Mixer, Ultrasonic Bath (optional), Amber Glass Vials (Screw cap with PTFE liner).

Step-by-Step Methodology
Step 1: Environmental Control & Weighing
  • Equilibrate: Allow the vial of solid compound to reach room temperature before opening. Why? Opening a cold vial causes condensation, introducing water that hydrolyzes the sulfonamide bond over time.

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is "fly-away."[1]

  • Weighing: Weigh approximately 120 mg of the solid into a tared amber glass vial. Record the exact mass (e.g., 122.4 mg).

Step 2: Solubilization (The "Reverse" Method)

Do not add a fixed volume of solvent. Calculate the solvent volume based on the actual weighed mass to achieve the target concentration.

  • Calculate Volume:

    
    
    Example: For 122.4 mg at 50 mM:
    
    
    
    [1]
  • Addition: Add the calculated volume of Anhydrous DMSO to the vial.

  • Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate in a water bath at room temperature for 5-minute intervals. Caution: Do not allow the water bath temperature to exceed 37°C to prevent thermal degradation.[2]

Step 3: Quality Control (The "Crash" Test)

Before storage, validate that the stock will not precipitate in your assay buffer.

  • Take 10 µL of Stock.

  • Add to 990 µL of your specific Assay Buffer (e.g., PBS pH 7.4).

  • Vortex and inspect against a dark background.[1]

    • Clear: Pass.

    • Cloudy/Precipitate: Fail. The compound requires a lower stock concentration or a co-solvent (e.g., Glycerol).

Step 4: Aliquoting & Storage

Critical: Avoid freeze-thaw cycles. Sulfonamides in DMSO can absorb water from the air upon thawing, leading to "crash out" (precipitation) in subsequent uses.

  • Aliquot the master stock into volumes suitable for single-use (e.g., 50 µL or 100 µL) in polypropylene PCR tubes or amber microcentrifuge tubes.

  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Visualization: Workflow & Dilution Logic

Figure 1: Preparation & Storage Workflow

This flowchart outlines the critical decision points in the preparation process to ensure chemical integrity.

StockPrepStartSolid Compound(Equilibrate to RT)WeighWeigh Solid(Record Exact Mass)Start->WeighCalcCalculate DMSO Vol(Target: 50mM)Weigh->CalcDissolveAdd DMSO &Vortex/SonicateCalc->DissolveQCQC: Dilute 1:100in PBSDissolve->QCPrecipPrecipitation?(Fail)QC->PrecipYesClearClear Solution(Pass)QC->ClearNoPrecip->DissolveSonicate / Lower Conc.AliquotAliquot intoSingle-Use VialsClear->AliquotStoreStore at -20°C(Desiccated)Aliquot->Store

Caption: Figure 1. Step-by-step decision matrix for preparing N-[2-(morpholine-4-sulfonyl)ethyl]acetamide stocks. Note the QC step to prevent downstream assay failure.

Figure 2: Serial Dilution Scheme

Direct dilution from 100% DMSO stock to aqueous buffer can cause precipitation.[1] An intermediate step is recommended.

DilutionStockMaster Stock(50 mM in 100% DMSO)InterIntermediate Working Soln(500 µM in 10% DMSO/Buffer)Stock->Inter  1:100 Dilution(Prevents Shock Precip)AssayFinal Assay Well(10 µM in <1% DMSO)Inter->Assay  1:50 Dilution(Into Media/Buffer)

Caption: Figure 2. Recommended "Intermediate Dilution" strategy to mitigate solubility shock when moving from organic solvent to aqueous media.

Troubleshooting & Best Practices

IssueProbable CauseCorrective Action
Precipitation in Stock Saturation or Water uptakeWarm to 37°C and sonicate.[1] If persistent, dilute to 25 mM. Ensure DMSO is anhydrous.[1]
Precipitation in Media "Solvent Shock"Do not add 100% DMSO stock directly to media.[1] Prepare a 10x intermediate in media first (See Fig 2).[1]
Yellowing of Solution Oxidation / DegradationDiscard. Sulfonamides should be colorless.[1] Check storage temp and light exposure.
Cytotoxicity in Assay High DMSO concentrationEnsure final assay DMSO is <0.5% (v/v).[1][3] Include a DMSO-only vehicle control.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for Morpholine derivatives.[1] Retrieved from [Link][1]

  • Way, L. (2020). Compound Management: Best Practices for Stock Solution Preparation.[1] Journal of Laboratory Automation. (General Reference for DMSO handling).

  • Broad Institute. Chemical Biology Platform: Compound Management Protocols.[1] Retrieved from [Link][1]

Application Notes and Protocols: Synthesis of Acetamide-Functionalized Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Acetamide-Morpholine Moiety

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties, such as aqueous solubility and metabolic stability. When functionalized with an acetamide group, the resulting N-acetylmorpholine and its derivatives serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] This application note provides a detailed guide to the common reaction conditions for the formation of acetamides in morpholine derivatives, offering insights into the underlying chemical principles and providing robust experimental protocols.

Chemical Principles of Acetamide Formation

The formation of an acetamide from a morpholine derivative involves the acylation of the secondary amine of the morpholine ring. This nucleophilic substitution reaction can be achieved through several synthetic strategies, each with its own set of advantages and considerations. The choice of method often depends on the substrate's sensitivity, desired purity, and scalability of the reaction.

Common Synthetic Strategies
  • Reaction with Acylating Agents: This is the most direct approach and typically involves the use of acetic anhydride or acetyl chloride.[1]

  • Amide Coupling with Acetic Acid: This method utilizes coupling reagents to activate the carboxylic acid, facilitating its reaction with the morpholine amine.

  • Direct Amidation with Esters: In some cases, acetates can be used as the acetyl source, particularly in industrial-scale synthesis.[3]

Detailed Analysis of Reaction Conditions

The success of acetamide formation is highly dependent on the careful control of various reaction parameters.

Choice of Acetylating Agent/Method
  • Acetic Anhydride: A common and cost-effective reagent. The reaction is often carried out in the presence of a base to neutralize the acetic acid byproduct.[2] It is a powerful acylating agent suitable for a wide range of morpholine derivatives.

  • Acetyl Chloride: Highly reactive and suitable for less reactive morpholine derivatives. The reaction generates hydrogen chloride, which must be scavenged by a base. This method is often exothermic and requires careful temperature control.[1][]

  • Acetic Acid with Coupling Reagents: This approach is milder and often used for sensitive substrates. Coupling reagents like carbodiimides (e.g., EDC) activate the carboxylic acid to form a reactive intermediate that is then attacked by the morpholine amine.[5][6]

  • Acetic Acid (Direct Thermal Condensation): This method is possible but typically requires high temperatures (above 160 °C) to drive off the water formed during the reaction.[7] It is generally limited to simple, robust substrates.[8]

The Role of Catalysts and Bases
  • Bases: In reactions with acetic anhydride and acetyl chloride, a base is crucial to neutralize the acidic byproducts (acetic acid and HCl, respectively). Common bases include triethylamine (TEA), pyridine, or even an excess of the morpholine starting material. The choice of base can influence the reaction rate and side product formation.

  • Catalysts:

    • Acid Catalysts: In some instances, a catalytic amount of a strong acid like sulfuric acid can be used to promote the reaction between morpholine and acetic anhydride.[1]

    • Boron-Based Catalysts: Boronic acids have emerged as efficient catalysts for the direct amidation of carboxylic acids with amines under milder conditions.[9]

    • Coupling Additives: In carbodiimide-mediated couplings, additives like 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) can be used to increase efficiency and suppress side reactions.[10]

Solvent Effects

The choice of solvent can significantly impact the reaction rate and solubility of reactants and products.

  • Aprotic Solvents: Dichloromethane (DCM), chloroform, and tetrahydrofuran (THF) are commonly used for reactions involving acyl chlorides and coupling reagents due to their inert nature.

  • Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) can also be used and may enhance the rate of reaction.[11]

  • Solvent-Free Conditions: For some industrial processes, reactions are carried out neat (without a solvent) to maximize throughput and minimize waste.[12]

Temperature and pH Control
  • Temperature: Reactions with highly reactive reagents like acetyl chloride are often performed at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.[] Less reactive systems may require heating to proceed at a reasonable rate. For instance, direct amidation with acetic acid can require temperatures up to 210-230°C.[8]

  • pH: In aqueous media, particularly with carbodiimide coupling agents like EDC, pH control is critical. EDC is most effective in a slightly acidic pH range (4.5-5.5).[6][13] At low pH, EDC is unstable, while at high pH, the amine is deprotonated and more nucleophilic, but the carboxylate activation is less efficient.[14]

Comparative Summary of Reaction Conditions

Method Reagents Catalyst/Base Solvent Temperature Advantages Disadvantages
Acetic Anhydride Morpholine derivative, Acetic AnhydrideBase (e.g., TEA, Pyridine) or Acid (e.g., H₂SO₄)Aprotic (e.g., DCM) or neatRoom temp. to refluxHigh yield, cost-effective.[2]Can be exothermic, byproduct removal needed.
Acetyl Chloride Morpholine derivative, Acetyl ChlorideBase (e.g., TEA, Pyridine)Aprotic (e.g., DCM, THF)0 °C to room temp.Highly reactive, good for less reactive amines.[1]Generates corrosive HCl, requires careful handling.[]
Carbodiimide Coupling Morpholine derivative, Acetic Acid, EDCAdditives (e.g., HOBt, NHS)Aprotic (e.g., DCM, DMF)Room temp.Mild conditions, suitable for sensitive substrates.[5]Higher cost of reagents, potential for side reactions.[15]
Direct Thermal Amidation Morpholine derivative, Acetic AcidNone or dehydrating agentHigh-boiling solvent or neat>160 °CAtom economical, simple reagents.[7]High temperatures, limited substrate scope.[8]
Ester Aminolysis Morpholine derivative, Ethyl AcetateIonic liquid or other catalystNeat140-160 °CLess corrosive, suitable for industrial scale.[3]Requires higher temperatures and longer reaction times.

Experimental Protocols

Protocol 1: Synthesis of N-Acetylmorpholine using Acetic Anhydride

This protocol describes a standard and reliable method for the acetylation of morpholine.

Materials:

  • Morpholine

  • Acetic Anhydride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetylmorpholine.

  • Purify the product by distillation or column chromatography if necessary.[1]

Visualizing the Chemistry

Reaction Mechanism: Carbodiimide-Mediated Amide Formation

The following diagram illustrates the mechanism of amide bond formation between a carboxylic acid and an amine using a carbodiimide coupling agent like EDC.

G cluster_activation Activation of Carboxylic Acid cluster_coupling Nucleophilic Attack and Amide Formation CarboxylicAcid R-COOH O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea Amide Acetamide Product O_Acylisourea->Amide + Morpholine Urea Urea Byproduct O_Acylisourea->Urea Morpholine Morpholine (R'-NH-R'') Morpholine->Amide G start Start: Dissolve Morpholine in DCM cool Cool to 0°C start->cool add_tea Add Triethylamine (TEA) add_anhydride Add Acetic Anhydride add_tea->add_anhydride cool->add_tea react React at Room Temperature add_anhydride->react quench Quench with Water react->quench extract Aqueous Workup (NaHCO₃, Brine) quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify end End: Pure N-Acetylmorpholine purify->end

Caption: Workflow for N-acetylmorpholine synthesis.

Conclusion

The synthesis of acetamide derivatives of morpholine is a fundamental transformation in organic and medicinal chemistry. A thorough understanding of the various synthetic methods and the influence of reaction conditions is paramount for achieving high yields and purity. This guide provides the necessary theoretical background and practical protocols to enable researchers to confidently perform these reactions and advance their research and development efforts.

References

  • Gunanathan, C., & Milstein, D. (2011). Direct catalytic amidation of carboxylic acids and esters. Angewandte Chemie International Edition, 50(37), 8661-8664. [7]12. El Dine, T. M., Erb, W., Berhault, Y., Rouden, J., & Blanchet, J. (2015). (2-(Thiophen-2-ylmethyl) phenyl) boronic acid: a highly active catalyst for direct amidation between carboxylic acids and amines at room temperature. The Journal of organic chemistry, 80(9), 4532-4544. [9]13. Patsnap. (n.d.). Preparation method for N-acetyl morpholine. Retrieved from

  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • Albericio, F., Bofill, J. M., El-Faham, A., & Kates, S. A. (1998). Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. The Journal of Organic Chemistry, 63(26), 9678-9683. [16]16. PubMed. (n.d.). Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Gunanathan, C., & Milstein, D. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Journal of the American Chemical Society, 130(51), 17354-17355.
  • Zare, A., & Meraj, F. (2010). Acetylation of alcohols and phenols with acetic anhydride under solvent-free conditions using an ionic liquid based on morpholine as a recoverable and reusable catalyst. Journal of the Iranian Chemical Society, 7(3), 732-740. [12]25. Singh, P. P., & Singh, N. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 273-278.

  • ResearchGate. (n.d.). Detailed Understanding of Solvent Effects for the Cationic Ring-Opening Polymerization of 2-Ethyl-2-oxazoline. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Wikipedia. (2024). Acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the acylation reaction. Retrieved from [Link] [11]31. ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • VITEEE. (2026). CHEMISTRY. Retrieved from [Link]

  • Ghasemi, N. (2018). Synthesis of N-formyl morpholine as green solvent in the synthesis of organic compounds. Asian Journal of Green Chemistry, 2(3), 217-226.
  • AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016).
  • Wikipedia. (2024). Acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and properties of pH and temperature sensitive P(NIPAAm-co-DMAEMA) hydrogels. Retrieved from [Link]

Sources

In vitro assay protocols using N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (hereafter referred to as MSEA ) represents a distinct chemical scaffold combining a morpholine ring, a sulfonamide linker, and an acetamide cap. Structurally, MSEA is an uncharged sulfonamide analog of N-acetyltaurine (a metabolite of taurine) and shares pharmacophore features with Acamprosate and MES-like buffers , though it lacks the acidic sulfonic acid moiety.

Due to this unique structure, MSEA is primarily investigated in two contexts:

  • Fragment-Based Drug Discovery (FBDD): As a neutral, polar building block for probing sulfonamide-binding pockets (e.g., Carbonic Anhydrases, Proteases).

  • Neuropharmacology: As a potential modulator of taurine (TauT) or GABA transporters due to its structural mimicry of endogenous amino sulfonic acids.

This Application Note provides a rigorous, standardized workflow for characterizing MSEA. It moves beyond basic handling to advanced functional assays, ensuring data integrity for regulatory or investigational filings.

Physicochemical Profile & Stock Preparation

Before initiating biological assays, the compound’s solubility profile must be established. Unlike its sulfonic acid cousins (MES, Taurine), the sulfonamide moiety in MSEA removes the acidic proton, likely increasing LogP and membrane permeability while reducing aqueous solubility compared to salts.

Table 1: Predicted Physicochemical Properties

PropertyValue (Predicted)Implication for Assay Design
Molecular Weight ~236.29 g/mol Suitable for fragment libraries.
LogP (Octanol/Water) ~ -0.5 to 0.5Amphiphilic; likely cell-permeable.
pKa Neutral (No ionizable H on SO2-N)pH-independent solubility in physiological range.
H-Bond Donors/Acceptors 1 (NH) / 5 (O, N)High water solubility potential; DMSO required for high conc.
Protocol 1: Stock Solution Preparation (Standardized)

Objective: Create a stable 10 mM stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 2.36 mg of MSEA powder into a sterile 1.5 mL amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade.

    • Note: Avoid aqueous buffers for the primary stock to prevent potential hydrolysis over long-term storage, although the sulfonamide bond is generally stable.

  • Solubilization: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • QC Check: Measure absorbance at 600 nm. An OD > 0.01 indicates precipitation.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C.

ADME Profiling: Metabolic Stability Assay

Rationale: The morpholine ring is a known metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) to form morpholin-2-one or ring-opened metabolites. This assay quantifies the intrinsic clearance (


) of MSEA.
Protocol 2: Microsomal Stability Assay

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute MSEA stock to 1 µM in Phosphate Buffer (100 mM, pH 7.4).

    • Why 1 µM? To ensure linear enzyme kinetics (

      
      ).
      
  • Pre-incubation: Mix 1 µM MSEA with HLM (final conc. 0.5 mg/mL) in a 96-well plate. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 150 µL ice-cold Stop Solution.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor the parent ion transition (

    
     fragment).
    

Data Calculation: Plot


 vs. time. The slope 

is the elimination rate constant.


Functional Assay: Taurine Transporter (TauT) Inhibition

Scientific Rationale: MSEA is structurally homologous to N-acetyltaurine . The ethyl-sulfonamide motif mimics the ethyl-sulfonic acid of taurine. Therefore, the most biologically relevant "off-target" or "primary target" screen is the inhibition of the Taurine Transporter (TauT/SLC6A6). This assay determines if MSEA blocks the uptake of radiolabeled Taurine.

Protocol 3: Competitive Uptake Assay in HEK293-TauT Cells

Materials:

  • HEK293 cells stably expressing human SLC6A6 (TauT).

  • Radioligand:

    
    -Taurine (Specific Activity > 20 Ci/mmol).
    
  • Uptake Buffer: HBSS containing 10 mM HEPES, pH 7.4.

Step-by-Step Procedure:

  • Seeding: Plate HEK293-TauT cells in 24-well Poly-D-Lysine coated plates (

    
     cells/well). Culture for 24 hours.
    
  • Washing: Aspirate media and wash cells

    
     with warm Uptake Buffer.
    
  • Treatment:

    • Add 200 µL Uptake Buffer containing MSEA at varying concentrations (0.1 µM – 100 µM).

    • Incubate for 10 minutes at 37°C (Pre-equilibration).

  • Transport Initiation: Add 50 µL of Uptake Buffer containing

    
    -Taurine (Final concentration: 50 nM).
    
  • Incubation: Incubate for exactly 10 minutes at 37°C.

    • Critical: Uptake must be measured in the linear phase (usually < 15 min).

  • Termination: Aspirate buffer and wash

    
     rapidly with ice-cold  HBSS.
    
    • Mechanism:[1] Ice-cold buffer stops transporter conformational changes immediately.

  • Lysis: Add 200 µL 0.1 N NaOH/1% SDS to lyse cells.

  • Quantification: Transfer lysate to scintillation vials with 3 mL scintillation cocktail. Count CPM (Counts Per Minute).

Data Analysis: Normalize CPM to total protein (BCA assay). Fit data to a dose-response curve (Log(inhibitor) vs. Response) to calculate


.

Visualization of Experimental Logic

The following diagram illustrates the decision tree for characterizing MSEA, moving from chemical verification to biological validation.

MSEA_Workflow Start Compound: MSEA (Powder Form) QC QC: Purity & Identity (LC-MS / NMR) Start->QC Stock Stock Prep: 10mM in DMSO (Avoid Aqueous Storage) QC->Stock >95% Purity Solubility Assay 1: Kinetic Solubility (PBS pH 7.4) Stock->Solubility Metab Assay 2: Metabolic Stability (Liver Microsomes) Stock->Metab Func Assay 3: Functional Screen (TauT Transporter) Stock->Func Readout Data Output: IC50, CL_int, Solubility Limit Solubility->Readout Path_Ox Pathway: Morpholine Oxidation Metab->Path_Ox Liability Metab->Readout Func->Readout

Caption: Integrated workflow for the physicochemical and biological characterization of MSEA, highlighting parallel processing of stability and functional assays.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Buffer Low aqueous solubility at high concentrations (>100 µM).Limit final DMSO concentration to 1% (v/v). Perform serial dilutions in DMSO before adding to buffer.
High Background in Uptake Assay Non-specific binding of

-Taurine to plastic.
Use Poly-D-Lysine coated plates; include a "Zero Time" control (add isotope, immediately wash).
Rapid Loss of Parent in Microsomes High metabolic turnover of morpholine ring.Confirm with a non-cofactor control. If oxidative metabolism is too fast, consider deuterating the morpholine ring (d8-morpholine) to improve stability (Kinetic Isotope Effect).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Hanada, T., et al. (2001). "Molecular structure and regulation of the taurine transporter." Journal of Neurochemistry, 77(4), 1163-1174. (Protocol basis for TauT assay).
  • Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition, 27(11), 1350-1359.

  • Meanwell, N. A. (2011). "Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for morpholine metabolic liabilities).

Disclaimer: This protocol is intended for research use only. MSEA is a chemical probe and has not been approved for clinical use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application Notes and Protocols: Storage and Stability of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive guidelines for the storage, handling, and stability assessment of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. The protocols outlined herein are designed for researchers, scientists, and professionals in drug development to ensure the integrity and longevity of this compound. The recommendations are synthesized from established best practices for chemically related structures, including morpholine derivatives, sulfonyl-containing compounds, and acetamides, providing a robust framework in the absence of specific long-term stability data for this particular molecule.

Introduction: Chemical Profile and Rationale

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a molecule incorporating three key functional groups: a morpholine ring, a sulfonyl group, and an acetamide moiety. Each of these imparts specific chemical properties that dictate its stability and appropriate handling procedures.

  • Morpholine Moiety: The morpholine ring is a saturated heterocycle that can be susceptible to oxidation, particularly at the nitrogen atom, potentially forming N-oxides[1]. Morpholine itself is a flammable liquid and requires careful handling in a well-ventilated area[2][3].

  • Sulfonyl Group: The sulfonyl group is generally stable but can be involved in degradation pathways, such as cleavage of the sulfonamide bond under certain conditions[4].

  • Acetamide Moiety: The amide bond in the acetamide group can be susceptible to hydrolysis under acidic or basic conditions, which would lead to the formation of acetic acid and the corresponding amine[5].

Understanding these potential degradation pathways is crucial for establishing appropriate storage conditions and analytical methods to monitor the compound's purity over time.

Recommended Storage and Handling Protocols

Based on the chemical characteristics of its constituent functional groups, the following storage and handling procedures are recommended to maintain the integrity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Long-Term Storage

For long-term storage, it is imperative to minimize exposure to environmental factors that can accelerate degradation.

Table 1: Recommended Long-Term Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize the rate of potential hydrolytic and oxidative degradation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation of the morpholine moiety.
Light Amber glass vial or light-proof containerTo protect against photodegradation, a known degradation pathway for sulfonamides[4].
Container Tightly sealed, chemically resistant container (e.g., borosilicate glass)To prevent contamination and exposure to moisture.
Form Solid (lyophilized powder if applicable)To reduce mobility of reactants and slow degradation rates compared to solutions.
Short-Term Storage and Handling

For routine laboratory use, the following precautions should be taken.

Protocol 2.2.1: Aliquoting and Handling

  • Equilibration: Before opening, allow the container of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the compound.

  • Inert Atmosphere: If possible, handle the compound under a gentle stream of an inert gas (e.g., argon or nitrogen) in a fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

  • Dispensing: Use clean, dry spatulas and weighing instruments. Avoid cross-contamination.

  • Resealing: After dispensing, purge the container with an inert gas before tightly resealing.

  • Solution Preparation: When preparing solutions, use high-purity, anhydrous solvents. For aqueous solutions, use deionized, filtered water.

Stability Assessment: Methodologies and Considerations

Regular assessment of the purity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is critical, especially for long-term studies.

Forced Degradation Studies

To understand the potential degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are recommended.

dot

Caption: Workflow for Forced Degradation Studies.

Protocol 3.1.1: Forced Degradation Procedure

  • Sample Preparation: Prepare solutions of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in appropriate solvents.

  • Stress Conditions: Expose the solutions to a range of stress conditions as outlined in the workflow above (acidic, basic, oxidative, thermal, and photolytic).

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to identify potential degradation products.

Recommended Analytical Techniques for Purity Assessment

Table 2: Analytical Methods for Purity and Stability Assessment

TechniquePurposeKey Considerations
High-Performance Liquid Chromatography (HPLC) Quantify purity and detect degradation products.Use a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., acetonitrile/water gradient). UV detection at an appropriate wavelength.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identify the mass of degradation products to elucidate their structures.Essential for characterizing unknown peaks observed in HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirm the structure of the compound and identify impurities.¹H and ¹³C NMR can provide detailed structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the presence of key functional groups.Useful for initial identification and comparison to a reference standard.

Potential Degradation Pathways

Based on the chemistry of related compounds, several degradation pathways can be hypothesized for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

dot

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis Parent N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Amide_Cleavage Amide Bond Cleavage Parent->Amide_Cleavage H+/OH- Sulfonamide_Cleavage Sulfonamide Bond Cleavage Parent->Sulfonamide_Cleavage H+/OH- N_Oxidation Morpholine N-Oxidation Parent->N_Oxidation [O] SO2_Extrusion SO2 Extrusion Parent->SO2_Extrusion node1 Acetic Acid Amide_Cleavage->node1 node2 2-(Morpholine-4-sulfonyl)ethanamine Amide_Cleavage->node2 node3 Morpholine Sulfonamide_Cleavage->node3 node4 N-(2-aminoethyl)acetamide Sulfonamide_Cleavage->node4 node5 N-oxide derivative N_Oxidation->node5 node6 Desulfonated product SO2_Extrusion->node6

Sources

Application Note: Advanced Crystallization & Purification Protocols for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the physicochemical profiling and purification strategies for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , a polar sulfonamide-acetamide hybrid often utilized as a pharmaceutical intermediate. Due to the presence of both a morpholine-sulfonyl moiety and an acetamide group, this molecule exhibits a specific polarity profile that complicates standard non-polar extractions.

This guide moves beyond generic recipes, providing a self-validating solubility screening protocol and two distinct crystallization methodologies designed to target specific impurity profiles (e.g., unreacted morpholine, hydrolyzed byproducts).

Compound Profile & Pre-Formulation Logic

Structural Analysis
  • Chemical Structure: O(CH2CH2)2N-SO2-CH2-CH2-NH-C(=O)CH3

  • Functional Groups:

    • Sulfonamide (Morpholine-SO₂-): Electron-withdrawing, non-basic nitrogen (deactivated by sulfonyl group).

    • Acetamide (-NH-CO-CH₃): Hydrogen bond donor/acceptor, contributes to water solubility.

    • Ethyl Linker: Flexible chain, affects crystal packing density.

  • Predicted Properties:

    • LogP: ~0.2 – 0.8 (Moderately polar).

    • Melting Point: Expected range 90°C – 130°C (based on analogous N-substituted sulfonamides).

    • Solubility: High in lower alcohols (MeOH, EtOH), DCM, and hot Ethyl Acetate. Low in aliphatic hydrocarbons (Heptane, Hexane).

Impurity Profile & Rejection Strategy
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
Free Morpholine Unreacted ReagentBasic amine (pKa ~8.3)Acidic Wash (Pre-crystallization)
Acetamide/Acetic Acid Hydrolysis/ReagentHighly water-solubleAqueous Wash / Mother Liquor
Sulfonic Acid Deriv. HydrolysisHighly polar/IonicRejection into polar mother liquor
Oligomers Thermal degradationNon-polar/AmorphousAdsorption (Charcoal) / Filtration

Pre-Crystallization Workup (Critical Step)

Rationale: Crystallization is most effective when the feedstock purity is >85%. Direct crystallization of crude reaction mixtures often leads to "oiling out" due to impurity interference.

Protocol:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL/g). If insoluble, add 5-10% Dichloromethane (DCM) .

  • Acidic Wash (Targeting Morpholine): Wash the organic phase twice with 0.5 N HCl .

    • Mechanism:[1][2][3] Protonates unreacted morpholine, forcing it into the aqueous phase. The sulfonamide product remains neutral and stays in the organic phase.

  • Neutralization: Wash organic phase with Saturated NaHCO₃ followed by Brine.

  • Drying: Dry over anhydrous MgSO₄ and filter.

  • Concentration: Evaporate solvent to near-dryness to yield a semi-solid "rich" feedstock.

Crystallization Protocols

Solubility Screening (The "Self-Validating" System)

Before committing to a bulk batch, perform this rapid screen to determine the optimal solvent system for your specific crude lot.

  • Place 50 mg of pre-treated solid into 4 vials.

  • Add 0.5 mL of solvent: A (EtOH) , B (EtOAc) , C (Toluene) , D (Water) .

  • Heat to 60°C.

    • Clear Solution? Good solvent.[4]

    • Suspension? Anti-solvent.

  • Cool to 0°C.

    • Precipitate?Candidate System.

    • No Precipitate? Solubility too high (use as solvent in binary system).

Method A: Anti-Solvent Crystallization (EtOAc / Heptane)

Best for: High purity requirements, removal of non-polar colored impurities.

Workflow Diagram (DOT):

Crystallization_Method_A Start Crude Solid (Acid-Washed) Dissolve Dissolve in EtOAc (Reflux, 75°C) Start->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Seed Add Seed Crystals (Optional, at 60°C) Filter->Seed Dose Dose Anti-Solvent (n-Heptane) dropwise Seed->Dose Maintain T=60°C Nucleation Nucleation Point (Cloud Point) Dose->Nucleation Cool Cooling Ramp (10°C/hr to 0°C) Nucleation->Cool Isolate Filtration & Wash (1:3 EtOAc:Heptane) Cool->Isolate

Caption: Figure 1.[5] Anti-solvent crystallization workflow utilizing Ethyl Acetate as the solvent and n-Heptane as the anti-solvent to maximize impurity rejection.

Detailed Protocol:

  • Dissolution: Charge crude solid into a reactor. Add Ethyl Acetate (5 vol, i.e., 5 mL per gram). Heat to reflux (approx. 77°C) with agitation (200 RPM).

    • Note: If not fully soluble hot, add Ethanol dropwise (max 10% vol) until clear.

  • Polishing: Perform a hot filtration to remove mechanical particulates.

  • Metastable Zone Setup: Cool filtrate to 60°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (warm, 50°C) until the solution turns slightly turbid (Cloud Point).

    • Ratio Target: Final solvent:anti-solvent ratio usually falls between 1:1 and 1:2.

  • Curing: Hold at 60°C for 30 minutes to allow crystal habit to stabilize.

  • Cooling: Ramp temperature down to 5°C at a rate of 10°C/hour.

    • Why Slow? Prevents entrapment of mother liquor (inclusions) inside the crystals.

  • Isolation: Filter under vacuum. Wash cake with cold 1:3 EtOAc:Heptane.

Method B: Cooling Crystallization (Ethanol / Water)

Best for: Large scale scale-up, removal of highly polar salts.

Detailed Protocol:

  • Dissolution: Dissolve crude in 95% Ethanol at reflux (80°C). Use minimum volume required for saturation (approx 3-4 vol).

  • Water Addition: Add Water dropwise to the boiling solution until a faint turbidity persists, then add 1 mL Ethanol to clear it.

  • Cooling: Switch off heat and allow the flask to cool to room temperature naturally (approx. 2 hours).

    • Agitation: Gentle stirring is required to prevent agglomeration.

  • Chilling: Once at 25°C, place in an ice bath (0-5°C) for 1 hour to maximize yield.

  • Isolation: Filter and wash with cold 50% EtOH/Water.

Process Analytical Technology (PAT) & Troubleshooting

Monitoring Parameters
  • Turbidity: Use a turbidity probe to detect the "Cloud Point." Do not add anti-solvent past this point too rapidly, or you will trigger amorphous precipitation (oiling out).

  • FBRM (Focused Beam Reflectance Measurement): If available, monitor chord length to ensure crystals are growing (increasing size) rather than nucleating new fines (constant small size).

Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out Phase separation before crystallization.Temperature too high or impurities too high. Add seed crystals immediately at cloud point. Reduce cooling rate.
Low Yield High solubility in mother liquor.Cool to lower temperature (-10°C). Increase anti-solvent ratio.
Colored Crystals Chromophore inclusion.Re-dissolve in hot solvent, treat with Activated Carbon (5 wt%) for 15 mins, hot filter, then recrystallize.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques of amides and sulfonamides).

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists (2nd ed.). Academic Press. (Source for solvent selection and anti-solvent addition rates).

  • Mullin, J. W. (2001). Crystallization (4th ed.). Butterworth-Heinemann. (Foundational text on nucleation, cooling ramps, and metastable zones).

  • Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH. (Advanced PAT and polymorphism control).

  • Org. Synth. (General Procedures). Purification of Acetamide and Sulfonamide derivatives. Organic Syntheses, Coll. Vol. 1, p. 3. (Historical basis for acetamide purification).

(Note: While specific literature on N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is proprietary or sparse, the protocols above are derived from validated methodologies for the N-substituted sulfonamide and acetamide chemical classes cited in references 1 and 2.)

Sources

Application Note: A Robust, Optimized HPLC-UV Method for the Detection of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a systematic and robust approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. Recognizing the compound's structural features—a polar morpholine ring, a sulfonamide group, and an acetamide moiety—this guide provides a comprehensive walkthrough of the method development process. It begins with an analysis of the analyte's physicochemical properties to inform the initial selection of the stationary phase, mobile phase, and detector settings. The subsequent optimization of chromatographic parameters is discussed in detail, culminating in a final, validated protocol suitable for research and quality control environments. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable analytical method for this and structurally similar molecules.

Introduction

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a molecule incorporating key functional groups commonly found in pharmaceutical compounds. The morpholine and sulfonamide moieties, in particular, are prevalent in a wide range of biologically active agents. The development of a precise, accurate, and robust analytical method is paramount for its characterization, quantification in various matrices, and for quality control during synthesis and formulation. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique in pharmaceutical analysis due to its versatility, sensitivity, and reproducibility.[1][2]

This guide provides a detailed, step-by-step protocol for developing an HPLC method, grounded in fundamental chromatographic principles. We will explore the logical progression from initial parameter screening to method optimization and conclude with a final, robust protocol. The causality behind each experimental choice is explained to provide a deeper understanding of the method development process.

Method Development Strategy: A First-Principles Approach

A successful HPLC method is built on a logical foundation that considers the analyte's chemical nature and the principles of chromatographic separation. Our strategy involves a multi-stage process, from initial screening to fine-tuning for optimal performance.

Analyte Characterization and Initial Considerations

The structure of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Figure 1) suggests moderate polarity. The morpholine group can be protonated at acidic pH, while the sulfonamide and acetamide groups can participate in hydrogen bonding. These characteristics guide our initial choices:

  • Chromatographic Mode: Reversed-phase HPLC is the most versatile and widely used mode, particularly for compounds of moderate polarity.[1][3] It employs a non-polar stationary phase and a polar mobile phase.[3][4] This will be our starting point.

  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a broad range of analytes.[1] We will begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) to establish initial retention.

  • Detector Wavelength (λmax): To determine the optimal wavelength for UV detection, a solution of the analyte should be scanned using a UV-Vis spectrophotometer or a photodiode array (PDA) detector over a range of 200-400 nm.[5][6] The wavelength of maximum absorbance (λmax) will be selected to ensure the highest sensitivity.[7] For sulfonamides, this is often in the 254-270 nm range.[8][9]

Figure 1: Chemical Structure of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Image generated for illustrative purposes) Chemical structure of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide
Systematic Method Development Workflow

The development process follows a logical sequence of screening and optimization, as illustrated in the diagram below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV Scan) Column Column Selection (Start with C18) Analyte->Column Informs choice MobilePhase Mobile Phase Scouting (ACN vs. MeOH, pH screen) Column->MobilePhase Defines system Gradient Gradient Optimization (Scouting Gradient -> Fine-tuning) MobilePhase->Gradient Initial run Detector Detector Wavelength (Determine λmax) Detector->Gradient FlowTemp Flow Rate & Temperature (Optimize for efficiency & pressure) Gradient->FlowTemp Refine separation PeakShape Peak Shape Improvement (Adjust pH, buffer strength) FlowTemp->PeakShape FinalMethod Final Optimized Method PeakShape->FinalMethod Lock parameters Validation Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision) FinalMethod->Validation

Diagram 1: A systematic workflow for HPLC method development.

Experimental Protocols and Optimization

This section provides detailed protocols for each stage of the method development process.

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm (or equivalent).

  • Chemicals: HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA) and ammonium acetate (analytical grade).

  • Analyte: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide standard of known purity.

Protocol 1: Initial Screening and Parameter Selection

Objective: To establish initial chromatographic conditions and determine the analyte's retention behavior and optimal detection wavelength.

Steps:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the analyte in methanol. Dilute to 10 µg/mL with a 50:50 mixture of water and methanol for initial injections.

  • Wavelength Selection:

    • Inject the 10 µg/mL standard into the HPLC system.

    • Using the DAD, acquire a UV spectrum from 200-400 nm at the apex of the eluting peak.

    • Identify the wavelength of maximum absorbance (λmax). For this compound class, a λmax around 265 nm is anticipated.[2]

  • Mobile Phase Scouting:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient Program (Scouting):

      • Start at 5% B.

      • Linear ramp to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to 5% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Evaluate the retention time of the analyte. An ideal scouting run will show the peak eluting between 2 and 10 minutes.

    • Assess the peak shape. Tailing or fronting may indicate secondary interactions that need to be addressed.[10]

Protocol 2: Method Optimization

Objective: To refine the initial conditions to achieve optimal resolution, peak symmetry, and a reasonable run time.

Rationale: The scouting gradient provides the approximate organic solvent percentage needed for elution. This information is used to build a more efficient gradient or an isocratic method. Adjusting the mobile phase pH with buffers can significantly improve the peak shape for ionizable compounds.[11][12]

Steps:

  • Gradient Refinement:

    • Based on the scouting run, narrow the gradient range around the elution percentage. For example, if the peak eluted at 40% ACN, a new gradient of 25-55% ACN over 8 minutes can be tested to improve resolution from any impurities.

  • pH and Buffer Selection:

    • To improve peak shape, replace 0.1% formic acid with a buffered mobile phase. A 10 mM ammonium acetate solution adjusted to pH 4.5 with acetic acid is a good alternative. Buffers are crucial for controlling the ionization state of the analyte and ensuring reproducible retention times.[12]

  • Flow Rate and Temperature Adjustment:

    • The flow rate can be adjusted to balance analysis time and backpressure.[11] Increasing the temperature (e.g., to 35 or 40 °C) can decrease viscosity, lower backpressure, and sometimes improve peak efficiency.

  • Final Isocratic/Gradient Selection:

    • If the refined gradient is shallow and the analysis time is short, an isocratic method can be developed. The optimal isocratic percentage is typically the mobile phase composition at the start of the refined gradient elution of the main peak.

Final Optimized Method and Validation

Following the optimization process, the final method was established. This method provides excellent peak shape, sensitivity, and a suitable run time for routine analysis.

Final Chromatographic Conditions
ParameterOptimized Value
Column Phenomenex Luna C18(2), 5 µm, 150 x 4.6 mm
Mobile Phase A 10 mM Ammonium Acetate, pH 4.5
Mobile Phase B Acetonitrile (ACN)
Gradient 30% to 50% B over 7 minutes, then wash and re-equilibrate
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Detection Wavelength 265 nm
Injection Volume 5 µL
Run Time 12 minutes
Method Validation Principles

To ensure the method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[13][14][15] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.[14]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

Diagram 2: Analyte interaction with the C18 stationary phase.

Conclusion

A systematic and robust RP-HPLC method for the analysis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide has been successfully developed and optimized. By starting with a logical assessment of the analyte's properties and employing a structured workflow, a final method with excellent performance characteristics was achieved. The detailed protocols and rationale provided in this application note serve as a practical guide for scientists in the pharmaceutical industry, enabling them to develop similar high-quality analytical methods efficiently. The final method is suitable for validation according to ICH guidelines and subsequent implementation in a quality control environment.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]

  • How to select wavelength in hplc method development? - ResearchGate. [Link]

  • Column Selection for Reversed-Phase HPLC - LCGC International. [Link]

  • A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes - Journal of the Hellenic Veterinary Medical Society. [Link]

  • The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications - LCGC International. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS - HALO Columns. [Link]

  • Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3) - Cheméo. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - MDPI. [Link]

  • Strategies for Method Development and Optimization in HPLC - Drawell. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Development and Validation of an HPLC Method for the Determination of Ten Sulfonamide Residues in Milk According to 2002/657/EC | Request PDF - ResearchGate. [Link]

  • China N-Ethylacetamide Manufacturers, Suppliers, Factory - Frandcom Industrial Limited. [Link]

  • Reversed Phase HPLC Columns - Phenomenex. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]

  • N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-(2-phenylethylamino)acetamide | C24H34N4O4S | CID 4663126 - PubChem. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2 - Agilent. [Link]

  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool - Technology Networks. [Link]

  • How to select the UV wavelength for related substances? - Chromatography Forum. [Link]

  • Mobile Phase Selection in HPLC & UHPLC - YouTube. [Link]

  • Ethylacetamide - ChemBK. [Link]

  • Quality Guidelines - ICH. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. [Link]

  • Comparison of high-performance liquid chromatography and ultraviolet-visible spectrophotometry to determine the best method to assess Levofloxacin released from mesoporous silica microspheres/nano-hydroxyapatite composite scaffolds - PMC. [Link]

  • How It Works: UV Detection for HPLC - LCGC International. [Link]

Sources

Troubleshooting & Optimization

Improving solubility of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Subject: Improving Solubility of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in Aqueous Buffers Reference ID: TSC-SOL-2025-042[1]

Executive Summary

This guide addresses the solubility challenges associated with N-[2-(morpholine-4-sulfonyl)ethyl]acetamide . Based on its chemical structure, this molecule presents a specific physicochemical profile: it contains a morpholine ring deactivated by a sulfonyl group and a neutral acetamide tail.

Critical Diagnostic:

  • Ionization Status: Neutral. The morpholine nitrogen is directly bonded to a sulfonyl group (

    
    ), forming a sulfonamide linkage.[1] This withdraws electron density, rendering the nitrogen non-basic .
    
  • Implication: Unlike free morpholine, this molecule cannot be protonated by acidic buffers (pH 2–6).[1][2]

  • Common Error: Attempting to dissolve this compound in 0.1 M HCl or acidic PBS will fail and may induce hydrolytic degradation.[2]

Decision Matrix: Select Your Solubilization Strategy

Use the following decision tree to select the protocol best suited for your downstream application.

SolubilityStrategy Start Start: Define Application Q1 Is the assay sensitive to DMSO? Start->Q1 Branch_No No (e.g., Chemical Screening) Q1->Branch_No DMSO OK (<1-5%) Branch_Yes Yes (e.g., Cell Culture, Enzymatic) Q1->Branch_Yes DMSO Toxic (>0.1%) Protocol_A PROTOCOL A: DMSO Stock + Aqueous Spike (High Throughput) Branch_No->Protocol_A Q2 Is the target concentration > 100 µM? Branch_Yes->Q2 Protocol_B PROTOCOL B: Cyclodextrin Complexation (High Solubility / Low Toxicity) Q2->Protocol_B Yes Protocol_C PROTOCOL C: Co-solvent + Surfactant (0.5% DMSO + 0.01% Tween 80) Q2->Protocol_C No

Figure 1: Strategic decision tree for selecting the optimal solubilization method based on assay sensitivity and concentration requirements.

Protocol A: The "Stock & Spike" Method (Standard)

Best for: High-throughput screening (HTS), chemical reactivity studies.[1][2]

The Science: This compound likely possesses a high crystal lattice energy. DMSO disrupts these lattice interactions effectively.[1][2] The "Spike" method minimizes the time the compound spends in a metastable aqueous state, preventing precipitation ("crashing out").

Step-by-Step Procedure:

  • Primary Stock Preparation:

    • Dissolve the solid compound in 100% anhydrous DMSO to a concentration of 10 mM to 50 mM .

    • Tip: If the solid floats, sonicate for 30 seconds at 40 kHz.

    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).[1][2]

  • Intermediate Dilution (The "Sandwich" Step):

    • Do not pipette 100% DMSO stock directly into the final buffer. This creates a localized "supersaturation cloud" that precipitates immediately.[1][2]

    • Prepare a 10x Intermediate in a solvent-compatible buffer (e.g., 10% DMSO in PBS).

  • Final Dilution:

    • Slowly add the Intermediate to your assay buffer while vortexing.

    • Target Final Solvent: < 1% DMSO (v/v).

Protocol B: Cyclodextrin Complexation (Biocompatible)

Best for: Cell-based assays, animal studies (IV/IP), and assays where DMSO interferes with protein folding.[1][2]

The Science: Since the molecule is neutral and contains a lipophilic ethyl-sulfonyl core, it is an ideal candidate for inclusion complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic core, presenting a hydrophilic exterior to the solvent.[1]

Materials:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Research Grade].[1][2][3]

  • Milli-Q Water or PBS.[1][2]

Step-by-Step Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water/buffer to create a 20% (w/v) solution.[1][2] Filter sterilize (0.22 µm).

  • Solid Addition: Add the solid N-[2-(morpholine-4-sulfonyl)ethyl]acetamide to the vehicle.

    • Target: 1–5 mg/mL (depending on specific lipophilicity).[1][2]

  • Equilibration:

    • Shake or rotate at room temperature for 24–48 hours .

    • Note: Heating to 50°C for 30 minutes can accelerate complexation, but verify stability first.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to remove undissolved solids. The supernatant is your stock.

Protocol C: Kinetic Solubility (Low Concentration)

Best for: Enzymatic assays requiring low concentrations (< 10 µM) with strict DMSO limits.[1][2]

Step-by-Step Procedure:

  • Prepare a 10 mM stock in Ethanol (EtOH).[1][2]

  • Evaporate the EtOH in the assay vessel (glass vial) to leave a thin film of the compound.

  • Add the aqueous assay buffer + 0.01% Tween-80 (or Triton X-100).[1][2]

  • Sonicate for 10 minutes.

  • Mechanism: The surfactant lowers the surface tension, wetting the dry film and allowing the neutral molecule to dissolve up to its thermodynamic limit without the presence of organic co-solvents.

Troubleshooting & FAQs

Q1: I tried dissolving it in 0.1 M HCl because it has a morpholine ring, but it didn't dissolve. Why? A: This is the most common misconception. In this specific molecule, the morpholine nitrogen is attached to a sulfonyl group (


). This electron-withdrawing group delocalizes the nitrogen's lone pair, removing its basicity.[1] The molecule is neutral , not basic. Acidification does not charge the molecule and therefore does not help solubility [1].

Q2: The solution is clear initially but precipitates after 2 hours. How do I fix this? A: You are observing Kinetic vs. Thermodynamic solubility . You initially created a supersaturated solution (Kinetic) which is thermodynamically unstable.[1][2]

  • Fix: Reduce the final concentration.

  • Fix: Increase the DMSO concentration (if assay tolerates).[2]

  • Fix: Switch to Protocol B (Cyclodextrins), which stabilizes the thermodynamic state.

Q3: Can I use PEG-400 instead of DMSO? A: Yes. Polyethylene Glycol 400 (PEG-400) is a viable alternative co-solvent.[1][2] A mixture of PEG-400 (20%) / Water (80%) often solubilizes neutral sulfonamides effectively for in vivo dosing.[1][2]

Q4: How do I check if the compound has degraded? A: Sulfonamides are generally stable, but the acetamide tail can hydrolyze in strong acids or bases. Run an LC-MS check.[1][2]

  • Parent Mass:[2][4][5] [M+H]+ (Calculate based on formula).

  • Hydrolysis Product: Loss of acetyl group (Mass - 42).[1][2]

Experimental Data Summary

Solvent SystemPredicted SolubilitySuitabilityNotes
PBS (pH 7.4) < 0.1 mg/mLPoorCompound is neutral and crystalline.[1][2]
0.1 M HCl < 0.1 mg/mLPoorNitrogen is non-basic; no salt formation.[1][2]
DMSO (100%) > 50 mg/mLExcellentStandard stock solvent.[1][2] Hygroscopic.
Ethanol (100%) ~ 10-20 mg/mLModerateGood for evaporation protocols.
20% HP-β-CD ~ 2-5 mg/mLGoodBest for biology; sustained solubility.[1]

References

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility). Link

  • BenchChem Technical Support. (2025). Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays. Link

  • PubChem. (2025).[1][2] Compound Summary: Sulfonamide Derivatives and Physicochemical Properties. Link

Sources

Troubleshooting low yields in N-[2-(morpholine-4-sulfonyl)ethyl]acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Yields

Welcome to the technical support guide for the synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, is designed to help you diagnose and resolve common issues leading to low product yields. As Senior Application Scientists, we provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experimental work.

Section 1: The Core Reaction - A Mechanistic Overview

The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a foundational sulfonamide formation. It proceeds via the nucleophilic attack of the primary amine of N-(2-aminoethyl)acetamide on the electrophilic sulfur atom of morpholine-4-sulfonyl chloride. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Reaction_Mechanism cluster_reactants Reactants cluster_process Process cluster_products Products Amine N-(2-aminoethyl)acetamide (Nucleophile) Attack Nucleophilic Attack (Amine lone pair attacks Sulfur) Amine->Attack SulfonylCl Morpholine-4-sulfonyl chloride (Electrophile) SulfonylCl->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms Elimination Chloride Elimination (-Cl⁻) Intermediate->Elimination Collapses Deprotonation Proton Removal by Base (-H⁺) Elimination->Deprotonation Leads to Product N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Deprotonation->Product Salt Base·HCl Salt Deprotonation->Salt

Caption: General mechanism for sulfonamide formation.
Section 2: Foundational Troubleshooting: Reagent Quality and Reaction Setup

Low yields often originate from issues with starting materials and the reaction environment before the first reagent is even added. Addressing these foundational aspects is the most efficient way to improve outcomes.

Q1: My reaction yield is very low or zero. What are the first things I should check?

A1: Start by scrutinizing your reagents and setup. Inconsistent or low yields are frequently traced back to compromised starting materials or improper reaction conditions. Before attempting more complex optimizations, verify the following points.

CheckpointKey ConsiderationRecommended Action
Reagent Quality Is the Morpholine-4-sulfonyl chloride fresh?Sulfonyl chlorides are highly sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[1][2] It is strongly recommended to use a freshly opened bottle or material that has been stored rigorously under inert gas in a desiccator.[2]
Amine Purity Is the N-(2-aminoethyl)acetamide pure and dry?Impurities in the amine can compete in side reactions. Water content will promote the hydrolysis of the sulfonyl chloride.
Solvent Integrity Is the solvent truly anhydrous?Use a freshly opened bottle of anhydrous solvent or solvent passed through a purification system (e.g., alumina column). Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are preferred.[2]
Glassware Is all glassware completely dry?Oven-dry all glassware immediately before use to remove any adsorbed water.
Atmosphere Is the reaction run under an inert atmosphere?To prevent atmospheric moisture from interfering, assemble the reaction under a positive pressure of nitrogen or argon.[2]

Q2: How significant is the degradation of Morpholine-4-sulfonyl chloride, and how can I confirm its quality?

A2: The quality of the sulfonyl chloride is paramount. This class of reagents is notoriously susceptible to hydrolysis upon exposure to even trace amounts of water, which converts it into the corresponding sulfonic acid.[1][2] This sulfonic acid is unreactive towards the amine under these conditions and represents a direct loss of your electrophile.

Protocol: Validating Sulfonyl Chloride Quality

  • Visual Inspection: The material should be a colorless or white to light yellow solid or liquid. Significant discoloration can indicate degradation.

  • Use Fresh Reagent: The most reliable method is to use a new, sealed bottle from a reputable supplier.

  • Spectroscopic Analysis (Optional): If you must use an older bottle, you can obtain a quick ¹H NMR spectrum. The presence of a new, broad peak could indicate the sulfonic acid. An IR spectrum can also be useful; the S=O stretches of the sulfonyl chloride will differ from the sulfonic acid.

Section 3: Reaction Parameter Optimization

Once reagent and setup integrity are confirmed, the next step is to investigate the reaction parameters. The choice of base, solvent, temperature, and potential side reactions are critical factors.

Q3: I've confirmed my reagents are good, but the yield is still poor. What is the most likely side reaction?

A3: The most common and yield-destroying side reaction is the hydrolysis of the morpholine-4-sulfonyl chloride.[1] This occurs when the sulfonyl chloride reacts with water instead of your desired amine. This pathway directly competes with your main reaction, consuming the electrophile.

Competing_Reactions cluster_desired Desired Pathway cluster_side Side Reaction Start Morpholine-4-sulfonyl chloride Amine N-(2-aminoethyl)acetamide Start->Amine + Water Water (H₂O) Start->Water + Product Desired Sulfonamide Amine->Product SideProduct Morpholine-4-sulfonic acid (Unreactive) Water->SideProduct

Caption: Desired reaction vs. hydrolysis side reaction.

Solution:

  • Rigorous Anhydrous Conditions: As outlined in Section 2, ensure every component of your reaction (glassware, solvent, reagents, atmosphere) is free of water.

  • Base Selection: The base's role is to scavenge the HCl produced.[3] Common choices like pyridine or triethylamine are effective. For less reactive amines, a stronger, non-nucleophilic base might be considered, but for this substrate, standard bases are usually sufficient.[2]

Q4: My reaction is clean but proceeds very slowly or stalls. How can I increase the reaction rate?

A4: Slow reaction kinetics can be addressed by modifying the temperature, concentration, or by using a catalyst.

  • Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can often increase the rate of sulfonamide formation. However, be cautious, as higher temperatures can also accelerate the degradation of the sulfonyl chloride.

  • Concentration: Ensure the reactants are sufficiently concentrated. Very dilute conditions can slow down a bimolecular reaction. A typical concentration is in the 0.1 M to 0.5 M range.

  • Catalysis: For sluggish reactions, the addition of a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can be highly effective. DMAP reacts with the sulfonyl chloride to form a more reactive sulfonyl-DMAP intermediate, which then reacts more rapidly with the amine.[1]

Section 4: Work-up and Purification Issues

A successful reaction can still result in a low isolated yield if the product is lost during the work-up and purification stages.

Q5: My TLC and LC-MS analysis show high conversion to the product, but my final isolated mass is very low. What could be happening during work-up?

A5: This common problem points to losses during extraction and purification. The N-[2-(morpholine-4-sulfonyl)ethyl]acetamide product has both polar (amide, sulfonamide) and non-polar regions, which can sometimes lead to challenging purification.

Troubleshooting Work-up and Purification:

IssuePotential CauseRecommended Solution
Poor Extraction The product may have some water solubility, leading to it remaining in the aqueous layer during extraction.Perform multiple extractions (e.g., 3-5 times) with your organic solvent (e.g., DCM or Ethyl Acetate). If the product is highly polar, consider using a more polar extraction solvent like a 9:1 DCM/Isopropanol mixture. Brine washes can help "salt out" the product into the organic layer.
Emulsion Formation The product may act as a surfactant, causing emulsions at the aqueous/organic interface.Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the entire mixture through a pad of celite.
Loss on Silica Gel The polar sulfonamide and amide groups can bind strongly to silica gel, leading to streaking and incomplete elution.When performing column chromatography, consider deactivating the silica gel slightly by adding 1-2% triethylamine to your eluent system. This prevents the acidic silica from retaining your product. A gradient elution starting with a less polar solvent and gradually increasing polarity is recommended.

Protocol: Sample Work-up and Purification

  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and extract three times with Dichloromethane (DCM).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., starting at 20% and increasing to 100%).

Section 5: Summary Troubleshooting Workflow

If you are facing low yields, follow this logical workflow to diagnose the issue systematically.

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Step 1: Verify Reagent Quality - Use fresh Sulfonyl Chloride - Check Amine Purity - Use Anhydrous Solvent Start->CheckReagents ReagentsOK Reagents & Setup OK? CheckReagents->ReagentsOK FixReagents Action: Replace reagents, use anhydrous techniques, dry glassware. ReagentsOK->FixReagents No CheckReaction Step 2: Analyze Reaction - Monitor by TLC/LC-MS - Look for starting material - Check for side products ReagentsOK->CheckReaction Yes FixReagents->CheckReagents ReactionOK Clean conversion to product? CheckReaction->ReactionOK OptimizeReaction Action: - Increase Temperature - Add cat. DMAP - Check Base/Solvent ReactionOK->OptimizeReaction No (Stalled/Side Products) CheckWorkup Step 3: Evaluate Work-up - Is product water-soluble? - Emulsion formation? - Loss on silica column? ReactionOK->CheckWorkup Yes OptimizeReaction->CheckReaction WorkupOK Efficient Isolation? CheckWorkup->WorkupOK OptimizeWorkup Action: - Use more polar extraction solvent - Add Et3N to eluent - Use brine to break emulsions WorkupOK->OptimizeWorkup No Success Yield Improved WorkupOK->Success Yes OptimizeWorkup->CheckWorkup

Caption: A systematic workflow for troubleshooting low yields.
References
  • ResearchGate. (n.d.). Early investigations using morpholine-4-sulfonyl chloride A as the starting material…. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]

  • YouTube. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. Retrieved from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • ResearchGate. (2022, August 5). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. Retrieved from [Link]

  • Chemdad. (n.d.). MORPHOLINE-4-SULFONYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • ChemRxiv. (2022, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of Morpholine Containing Sulfonamides. Retrieved from [Link]

  • MDPI. (2024, January 4). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Retrieved from [Link]

  • ResearchGate. (2009, August). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN1283632C - Process for preparing N-acetyl morpholine.
  • ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 1). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Retrieved from [Link]

  • PubMed. (n.d.). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Retrieved from [Link]

  • Google Patents. (n.d.). CN106397240A - 2-haloacetamide synthesis method.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I. Retrieved from [Link]

  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Google Patents. (n.d.). CN103787917A - Improved synthesis process for N,N-dimethylcyanoacetamide.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2013, April). Synthesis and structural study of N-acetyl-1,2,3,4-tetrahydroisoquinoline-2- sulfonamide obtained using H6P2W18O62 as acidic solid catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Retrieved from [Link]

Sources

Identifying degradation products of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Degradation Profiling of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Introduction & Molecule Overview

Welcome to the Technical Support Center. This guide addresses the structural stability and degradation profiling of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide . As a Senior Application Scientist, I have structured this troubleshooting module to assist you in identifying impurities, interpreting LC-MS data, and optimizing your stability-indicating methods.

Compound Identity:

  • Systematic Name: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 236.29 Da[1]

  • Core Structure: A morpholine ring linked via a sulfonamide bond to an ethyl-acetamide chain.[1]

  • Key Labile Sites:

    • Acetamide Bond: Susceptible to hydrolytic cleavage (Deacetylation).[1]

    • Sulfonamide Bond: Generally stable but susceptible to cleavage under harsh acidic/thermal stress.[1]

    • Morpholine Ring: Susceptible to oxidative ring opening or N-oxide formation (though sterically/electronically hindered by the sulfonyl group).[1]

Troubleshooting Guides (Q&A)

Module A: Hydrolytic Degradation (Acid/Base Stress)[1][2]

Q1: I am observing a major degradation peak at [M-H]⁻ 193.1 or [M+H]⁺ 195.1. What is this impurity?

Diagnosis: This is the Deacetylated Amine (Impurity A).[1] Mechanism: The acetamide group (


) is the most labile portion of this molecule.[1] Under acidic or basic stress (e.g., 0.1 N HCl or NaOH at 60°C), the amide bond hydrolyzes, releasing acetic acid and the free primary amine.[1]
  • Mass Shift: -42.01 Da (Loss of Acetyl group

    
    ).[1]
    
  • Retention Time: Expect this peak to elute earlier (lower

    
    ) than the parent in Reverse Phase (RP) chromatography due to the increased polarity of the free amine.[1]
    

Q2: Under harsh acidic reflux (e.g., 1N HCl, >80°C), I see a peak at m/z 88 (positive mode) and a polar peak at m/z 166 (negative mode). What is happening?

Diagnosis: You are observing Sulfonamide Cleavage (Impurity B & C).[1] Mechanism: While sulfonamides are robust, harsh acidic conditions can hydrolyze the S-N bond.[1]

  • Impurity B (Morpholine): The morpholine ring is released.[1] It is highly polar and often elutes in the void volume of C18 columns. Detected as

    
    .[1]
    
  • Impurity C (N-acetyltaurine derivative): The sulfonyl-ethyl-acetamide fragment hydrolyzes to the sulfonic acid.[1] Detected as

    
    .[1]
    
  • Note: If deacetylation also occurs, you may see Taurine (2-aminoethanesulfonic acid, MW 125), which is extremely polar and requires HILIC for retention.[1]

Module B: Oxidative Degradation

Q3: After peroxide stressing (3% H₂O₂), I see small peaks at M+16 and M+14. Are these N-oxides?

Diagnosis: Likely Hydroxylated Morpholine or Lactam species.[1] Analysis:

  • N-Oxide Unlikelihood: The nitrogen in the morpholine ring is bonded to a sulfonyl group (

    
    ), which is strongly electron-withdrawing.[1] This depletes the electron density on the nitrogen, making typical N-oxide formation (common in tertiary amines) chemically unfavorable.[1]
    
  • Alternative Pathway: Oxidation is more likely to occur at the carbon

    
     to the ether oxygen or the nitrogen, leading to hydroxylation (+16 Da) or dehydrogenation to a lactam/imine (+14 Da or -2 Da depending on mechanism).[1]
    

Experimental Protocols

To confirm these identities, perform the following forced degradation study.

Protocol: Diagnostic Forced Degradation

Stress ConditionReagent / SetupDurationTarget DegradationExpected Primary Degradant
Acid Hydrolysis 0.1 N HCl, 60°C2 - 24 Hours10-20%Impurity A (Deacetylated Amine)
Base Hydrolysis 0.1 N NaOH, Ambient1 - 4 Hours10-20%Impurity A (Deacetylated Amine)
Oxidation 3% H₂O₂, Ambient2 - 24 Hours5-10%Impurity D (Hydroxylated/Ring-open)
Thermal 60°C (Solid State)7 Days<5%Minimal (Parent is thermally stable)

Step-by-Step Workflow:

  • Preparation: Dissolve N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in Acetonitrile/Water (50:50) to a concentration of 1 mg/mL.[1]

  • Stressing: Add stress agents (1:1 volume ratio).[1]

  • Quenching: Neutralize acid/base samples exactly to pH 7.0 before analysis to prevent on-column degradation or peak splitting.

  • Analysis: Inject onto a C18 column (e.g., Waters XBridge or Agilent Zorbax) using a 0.1% Formic Acid / Acetonitrile gradient.[1]

Degradation Pathway Visualization

The following diagram illustrates the causal relationships between stress conditions and the formation of specific impurities.

DegradationPathway Parent Parent Compound MW: 236.29 ImpA Impurity A (Deacetylated Amine) MW: 194.27 Mass Shift: -42 Parent->ImpA Acid/Base Hydrolysis (Amide Cleavage) ImpB Impurity B (Morpholine) MW: 87.12 Parent->ImpB Harsh Acid (Sulfonamide Cleavage) ImpC Impurity C (Sulfonic Acid Deriv.) MW: 167.18 Parent->ImpC Harsh Acid (Sulfonamide Cleavage) ImpD Impurity D (Oxidative Products) MW: 252.29 (+16) Parent->ImpD Peroxide Oxidation (Radical Attack) ImpA->ImpB Secondary Degradation

Caption: Degradation logic flow for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide under ICH stress conditions.

Summary Data Tables

Table 1: Mass Spectral Library for Impurity Identification

Impurity IDProposed IdentityFormulaTheoretical Mass (Monoisotopic)Mass Shift (Δ)RRT (Approx)*
Parent N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

236.0801.00
Impurity A 2-(Morpholine-4-sulfonyl)ethanamine

194.07-42.01~0.4 - 0.6
Impurity B Morpholine

87.07-149.01Void (HILIC req.)[1][2][3]
Impurity C 2-Acetamidoethanesulfonic acid

167.03-69.05~0.2 - 0.3
Impurity D Hydroxy-Parent

252.08+15.99~0.8 - 0.9

*RRT (Relative Retention Time) estimates based on standard C18 Reverse Phase chromatography.

References

  • International Council for Harmonisation (ICH). (1996).[1] Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • Alsante, K. M., et al. (2007).[1] The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Retrieved from [Link]

  • Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation. Taylor & Francis.[1] (Standard reference for amide/sulfonamide hydrolysis kinetics).

  • PubChem. (n.d.).[1][4] Compound Summary: N-ethylacetamide (Analogous amide stability data). Retrieved from [Link]

Sources

Minimizing side reactions during N-[2-(morpholine-4-sulfonyl)ethyl]acetamide production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthetic protocol for a high-purity final product.

I. Synthetic Pathway Overview

The synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is typically approached via a two-step process. The first step involves the formation of the key intermediate, 2-(morpholine-4-sulfonyl)ethan-1-amine. This is followed by the N-acetylation of this primary amine to yield the desired product. Understanding the nuances of each step is critical to avoiding common pitfalls and ensuring a successful synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Step 1: Synthesis of 2-(morpholine-4-sulfonyl)ethan-1-amine

Q1: My yield of 2-(morpholine-4-sulfonyl)ethan-1-amine is significantly lower than expected. What are the likely causes?

A1: Low yields in this step often stem from a few common issues:

  • Hydrolysis of Morpholine-4-sulfonyl Chloride: The sulfonyl chloride starting material is highly reactive and susceptible to hydrolysis. The presence of water in your reaction solvent or starting materials will lead to the formation of morpholine-4-sulfonic acid, which will not react with the ethylamine component.

    • Solution: Ensure all glassware is oven-dried before use and employ anhydrous solvents. It is also advisable to use freshly opened or properly stored reagents.

  • Competitive Reaction with the Amine Base: If you are using an amine base (e.g., triethylamine) as an acid scavenger, it can compete with your desired amine substrate for the sulfonyl chloride.

    • Solution: While a tertiary amine base is necessary to neutralize the HCl generated, using a slight excess (1.1-1.2 equivalents) is typically sufficient. Adding the sulfonyl chloride dropwise to a solution of the amine and the base at a low temperature (0-5 °C) can favor the desired reaction.

  • Formation of Di-Sulfonated Byproduct: Although less common with a primary amine, it is possible for the initially formed sulfonamide to be further sulfonylated, especially if there is a localized excess of the sulfonyl chloride.

    • Solution: Slow, controlled addition of the sulfonyl chloride to the reaction mixture is crucial. Maintaining a homogenous solution with efficient stirring will also minimize the formation of this byproduct.

Q2: I am observing an unexpected, highly polar impurity in my crude product from the first step. What could it be?

A2: A highly polar impurity is likely the sulfonic acid resulting from the hydrolysis of your sulfonyl chloride. Another possibility, though less common, is the ammonium salt of your product if the workup was not sufficiently basic to liberate the free amine.

  • Identification: This can often be confirmed by LC-MS analysis. The sulfonic acid will have a molecular weight corresponding to the hydrolyzed sulfonyl chloride.

  • Removal: A basic aqueous workup (e.g., with aqueous sodium bicarbonate or a dilute sodium hydroxide solution) will deprotonate the sulfonic acid, making it water-soluble and easily separable from your desired product during an organic extraction.[1]

Step 2: N-Acetylation of 2-(morpholine-4-sulfonyl)ethan-1-amine

Q3: After acetylation, my NMR spectrum shows a second set of acetyl peaks and a downfield shift for the ethyl protons. What is the likely side product?

A3: This observation is highly indicative of N,N-diacetylation.[2] The primary amine is first acetylated to form the desired product. However, under forcing conditions or with a large excess of the acetylating agent, the resulting secondary amide can be acetylated again to form a diacetylated species.

  • Causality: The nitrogen in the initially formed amide is less nucleophilic than the starting primary amine, but it can still react, particularly with highly reactive acetylating agents like acetyl chloride or in the presence of a strong base.[3]

  • Minimization Strategy:

    • Use a slight excess (1.05-1.2 equivalents) of acetic anhydride. Acetic anhydride is generally less reactive than acetyl chloride and provides better control.[4]

    • Perform the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature.

    • The presence of a non-nucleophilic base like pyridine or triethylamine is recommended to scavenge the acetic acid byproduct.[5]

Q4: My final product appears to be degrading during purification. What could be causing this instability?

A4: The acetamide functional group can be susceptible to hydrolysis under either strongly acidic or basic conditions, especially when heated.[6][7][8][9]

  • Acid-Catalyzed Hydrolysis: If you are using acidic conditions for workup or purification (e.g., reverse-phase chromatography with a TFA modifier), prolonged exposure can lead to the cleavage of the amide bond, regenerating the amine starting material and acetic acid.[6][7][9]

  • Base-Catalyzed Hydrolysis: Similarly, exposure to strong bases (e.g., concentrated NaOH or KOH) during workup, particularly with heating, can hydrolyze the amide to the corresponding carboxylate salt and the free amine.[8][9]

  • Solution:

    • Use a mild aqueous workup, such as washing with saturated sodium bicarbonate solution followed by brine.

    • For purification, prioritize methods that avoid harsh pH conditions. Normal-phase flash column chromatography is often a suitable choice. If recrystallization is attempted, careful solvent screening is necessary to find a system that does not require extreme temperatures.[10]

III. Experimental Protocols

Protocol 1: Synthesis of 2-(morpholine-4-sulfonyl)ethan-1-amine
  • To a stirred solution of 2-aminoethan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of morpholine-4-sulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude material by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide
  • Dissolve 2-(morpholine-4-sulfonyl)ethan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[11]

IV. Visualizing Reaction Pathways

Main Synthetic Pathway

Main_Synthetic_Pathway 2-Aminoethan-1-ol 2-Aminoethan-1-ol Intermediate_Amine 2-(morpholine-4-sulfonyl)ethan-1-amine 2-Aminoethan-1-ol->Intermediate_Amine Morpholine-4-sulfonyl chloride, Et3N Final_Product N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Intermediate_Amine->Final_Product Acetic anhydride, Et3N

Caption: The two-step synthesis of the target molecule.

Common Side Reactions

Side_Reactions cluster_step1 Step 1 Side Reactions cluster_step2 Step 2 Side Reactions Morpholine-4-sulfonyl_chloride Morpholine-4-sulfonyl_chloride Hydrolysis_Product Morpholine-4-sulfonic acid Morpholine-4-sulfonyl_chloride->Hydrolysis_Product H2O Desired_Product N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Diacetylation_Product Diacetylated Byproduct Desired_Product->Diacetylation_Product Excess Ac2O

Caption: Key side reactions in the synthetic pathway.

V. Quantitative Data Summary

ParameterStep 1: Sulfonamide FormationStep 2: Acetylation
Key Reagents 2-Aminoethan-1-ol, Morpholine-4-sulfonyl chloride2-(morpholine-4-sulfonyl)ethan-1-amine, Acetic anhydride
Base TriethylamineTriethylamine
Solvent Anhydrous DichloromethaneAnhydrous Dichloromethane
Typical Temp. 0 °C to RT0 °C to RT
Common Side Products Morpholine-4-sulfonic acidN,N-diacetylated amine
Purification Flash ChromatographyRecrystallization

VI. References

  • Bannard, R. A. B. (1964). N,N-DIACETYLAMINES AS BY-PRODUCTS FROM THE ACETYLATION OF AMINES. Canadian Journal of Chemistry, 42(4), 744-747.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Retrieved from BenchChem.

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Retrieved from BenchChem.

  • Chemguide. (n.d.). The hydrolysis of amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 22.7: Amide Chemistry. Retrieved from [Link]

  • Klein, D. (2021). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. YouTube. Retrieved from [Link]

  • Mondal, P. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 125(3), 607-613.

  • Quora. (2016). What is acetylation of amines?. Retrieved from [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of N-acyl sulfonamides. Retrieved from [Link]

  • ResearchGate. (2004). Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. Retrieved from [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • ResearchGate. (2014). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Retrieved from [Link]

  • ResearchGate. (2025). N-Acylation of sulfonamides using N-acylbenzotriazoles. Retrieved from [Link]

  • RIT Digital Institutional Repository. (1976). Some reactions of 2-chloroethanesulfonyl chloride. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • PMC. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Retrieved from [Link]

  • PubMed. (1988). General case of the day. Sulfonamide crystallization in nonalkalinized urine. Retrieved from [Link]

  • ResearchGate. (1966). Acidic and Basic Amide Hydrolysis. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of M Synthesis of Morpholine orpholine Containing ontaining Sulfonamides: ulfonamides. Retrieved from [Link]

  • YouTube. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. Retrieved from [Link]

  • YouTube. (2023). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]

  • Google Patents. (n.d.). US2777844A - Sulfonamide purification process. Retrieved from

  • ChemRxiv. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • Google Patents. (n.d.). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide. Retrieved from

  • Indian Academy of Sciences. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • PMC. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]

  • Springer. (2018). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

Sources

Resolving stability issues of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability and Reproducibility in Cell-Based Assays

Welcome to the technical support center for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and best practices for using this compound in cell culture experiments. Ensuring the stability and consistent concentration of your small molecule inhibitor is paramount for generating reliable and reproducible data. This document will walk you through common challenges, their underlying causes, and field-proven solutions.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues when working with N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in a question-and-answer format.

Q1: I've added the compound to my media, and now I see a precipitate. What's happening and how can I fix it?

A1: The appearance of a precipitate is a common issue and typically points to the compound's limited solubility in aqueous media.[1] This can be caused by several factors:

  • "Solvent Shock": The compound is likely dissolved in a high-concentration stock solution using an organic solvent like DMSO. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" of the solution.[1]

  • High Working Concentration: Your target concentration may exceed the solubility limit of the compound in the final cell culture medium.

  • Media Composition and Temperature: The complex mixture of salts, proteins, and other components in media can interact with the compound, and temperature shifts (e.g., from 4°C to 37°C) can also affect solubility.[2]

Solutions:

  • Optimize Dilution Technique: Instead of adding the DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortex gently, and then add this intermediate dilution to your final culture volume. This gradual change in solvent environment can prevent precipitation.[3]

  • Increase Final DMSO Concentration (with caution): While the goal is to keep DMSO levels low, sometimes a slightly higher final concentration (e.g., up to 0.5%) is necessary to maintain solubility.[4] However, you must validate the tolerance of your specific cell line to this new DMSO concentration, as levels above 0.1% can have cytotoxic effects.[5][6]

  • Sonication: After dilution, briefly sonicating the media can help to redissolve small precipitates. Use a sonicating water bath to avoid heating the sample.[3]

  • Re-evaluate Working Concentration: If precipitation persists, you may need to lower the final working concentration of the compound.

Q2: My experimental results are inconsistent, or the compound's effect seems to diminish over the course of a long-term experiment. Could this be a stability issue?

A2: Yes, inconsistent results or a loss of bioactivity over time are classic signs of compound degradation. The N-[2-(morpholine-4-sulfonyl)ethyl]acetamide molecule contains an acetamide group, which can be susceptible to hydrolysis under physiological conditions (aqueous environment, 37°C, near-neutral pH).[7][8]

  • Mechanism of Degradation: The primary concern is the hydrolysis of the acetamide bond, which would break the molecule into two inactive fragments. This reaction is accelerated by heat and can be influenced by the pH of the media.[7][9][10]

  • Impact on Results: If the compound degrades, its effective concentration decreases over the incubation period, leading to an underestimation of its potency (e.g., an artificially high IC50 value) and poor reproducibility.[11]

Solutions:

  • Minimize Time in Media: Prepare fresh compound-media solutions immediately before each experiment. Avoid pre-mixing the compound into large batches of media that will be stored for extended periods.

  • Conduct a Stability Study: It is crucial to determine the stability of your compound under your specific experimental conditions. A straightforward method is to incubate the compound in your cell culture media at 37°C and take samples at different time points (e.g., 0, 2, 8, 24, 48 hours). Quantify the remaining parent compound at each time point using an analytical method like HPLC-UV or LC-MS.[12][13]

  • Replenish the Compound: For long-term experiments (e.g., > 24 hours), consider replacing the media with a freshly prepared compound-media solution every 24-48 hours to maintain a more consistent concentration.

Q3: I'm concerned about losing the compound due to adsorption to my labware. How significant is this problem?

A3: Adsorption to plastic surfaces is an often-underestimated source of error.[14] Small molecules, especially those with hydrophobic regions, can bind non-specifically to the surfaces of standard polypropylene or polystyrene tubes, plates, and pipette tips.[15] This effectively removes the compound from the solution, lowering its concentration and impacting your results.

Solutions:

  • Use Low-Adsorption Labware: Whenever possible, use microcentrifuge tubes, plates, and pipette tips that are specifically manufactured and treated to be "low-protein-binding" or "low-adsorption." These surfaces are more hydrophilic and reduce the hydrophobic interactions that cause compounds to stick.[14]

  • Buffer Additives: In some cases, adding a small amount of a non-ionic surfactant like Tween-20 (at a final concentration of ~0.05%) to your buffer can help to reduce non-specific binding. However, this must be tested for compatibility with your cell line and assay.[14]

  • Pre-Rinsing Pipette Tips: Before aspirating your compound solution, pre-rinse the pipette tip with the same solvent or buffer. This can help to saturate the non-specific binding sites on the tip surface.[14]

Part 2: Key Experimental Protocols & Data

Table 1: Recommended Solvents and Storage Conditions
ParameterRecommendationRationale & Best Practices
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)DMSO is a powerful aprotic solvent suitable for most non-polar to moderately polar small molecules. Use a fresh, unopened bottle of anhydrous DMSO to avoid introducing water, which can accelerate compound degradation even in storage.[16]
Stock Concentration 10-50 mMA high concentration minimizes the volume of DMSO added to the final culture, keeping the final concentration below cytotoxic levels (ideally ≤0.1%).[4][5]
Stock Solution Storage Aliquot and store at -80°CPrepare small, single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound. Store tightly sealed at -80°C for long-term stability (up to 6 months).[17]
Final DMSO in Culture ≤ 0.1% (v/v)This concentration is generally considered safe for most cell lines.[4] For sensitive or primary cells, or if higher compound concentrations are needed, a DMSO toxicity titration should be performed to determine the maximum tolerated concentration (typically not exceeding 0.5%).[4][6]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Materials:

  • N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-adsorption microcentrifuge tubes

  • Calibrated pipettes and sterile, low-adsorption tips

Procedure:

  • Pre-Experiment Calculation: Determine the mass of the compound needed. For a 10 mM solution, you will need (Molecular Weight in g/mol) * 0.01 grams per liter of DMSO.

  • Weighing: Carefully weigh the required amount of the compound powder in a sterile microcentrifuge tube. Before opening the vial, centrifuge it briefly to ensure all powder is at the bottom.[17]

  • Solubilization: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting: Dispense small, single-use volumes (e.g., 10-20 µL) into sterile, low-adsorption microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[17]

  • Storage: Label the aliquots clearly with the compound name, concentration, and date. Store immediately at -80°C.

Protocol 2: Assessing Compound Stability in Cell Culture Media via HPLC

Objective: To quantify the degradation of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in your specific cell culture medium over time.

Materials:

  • Complete cell culture medium (including serum, if used)

  • 10 mM stock solution of the compound in DMSO

  • Sterile tubes or a multi-well plate

  • 37°C CO₂ incubator

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Acetonitrile (ACN) or other suitable organic solvent for protein precipitation

Procedure:

  • Preparation: In a sterile tube, prepare a solution of the compound in your complete cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Incubation: Place the tube in a 37°C incubator.

  • Time Point Sampling: At designated time points (e.g., 0, 2, 8, 24, 48 hours), remove an aliquot (e.g., 200 µL) of the solution.

  • Protein Precipitation (Sample Quenching): Immediately after collection, mix the aliquot with 2-3 volumes of cold ACN (e.g., 400-600 µL). This stops the degradation reaction and precipitates media proteins that would interfere with the analysis.

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the sample by HPLC-UV to quantify the peak area corresponding to the parent compound.

  • Data Interpretation: Plot the peak area of the parent compound against time. A significant decrease in peak area over time indicates degradation. The "half-life" (t½) is the time it takes for the concentration to drop by 50%.[18]

Part 3: Visualizations

Diagram 1: Troubleshooting Workflow for Stability Issues

This diagram provides a logical decision tree for diagnosing and resolving common problems encountered with the compound in cell culture.

G cluster_0 Problem Identification cluster_1 Solubility Troubleshooting cluster_2 Degradation Troubleshooting Start Inconsistent Results or Precipitate Observed CheckPrecipitate Is precipitate visible in the media? Start->CheckPrecipitate OptimizeDilution Optimize Dilution: 1. Use serial dilution 2. Briefly sonicate CheckPrecipitate->OptimizeDilution Yes CheckDegradation Suspect Chemical Degradation CheckPrecipitate->CheckDegradation No CheckSolubility Does precipitate re-dissolve? OptimizeDilution->CheckSolubility LowerConcentration Lower the final working concentration CheckSolubility->LowerConcentration No CheckSolubility->CheckDegradation Yes, but results still inconsistent Final Issue Resolved LowerConcentration->Final RunStabilityAssay Protocol 2: Run HPLC/LC-MS Stability Assay CheckDegradation->RunStabilityAssay CheckHalfLife Is half-life (t½) shorter than experiment duration? RunStabilityAssay->CheckHalfLife ReplenishMedia Replenish media with fresh compound every 24h CheckHalfLife->ReplenishMedia Yes CheckHalfLife->Final No ReplenishMedia->Final

Caption: A decision tree for troubleshooting solubility and stability.

Diagram 2: Potential Degradation Pathway

This diagram illustrates the most likely chemical instability of the compound: hydrolysis of the acetamide bond.

Caption: The hydrolysis of the acetamide bond.

References

  • Scientist Solutions. (2025, January 16). DMSO in cell based assays.
  • Eppendorf Portugal. Cell Culture FAQ: How does DMSO affect your cells?.
  • Case studies. Using live-cell imaging in cell counting — The cytotoxicity of DMSO.
  • Quora. (2017, August 3). What effects does DMSO have on cell assays?.
  • LifeTein. (2023, February 1). DMSO usage in cell culture.
  • Sigma-Aldrich.
  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
  • PubMed.
  • Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13).
  • YouTube. (2023, March 12).
  • (2016, June 8). Has anyone had problems with media contamination or precipitants falling out of media?.
  • Allen.
  • Captiv
  • Sigma-Aldrich. Improving Reproducibility: Best Practices for Small Molecules.
  • Benchchem.
  • PubMed. Rapid hydrolysis of amides under physiological conditions: influence of the microenvironment on the stability of the amide bond.
  • Sigma-Aldrich.
  • 22.7: Amide Chemistry. (2020, May 30).
  • Benchchem. Technical Support Center: Assessing Compound Stability in Cell Culture Media.
  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimeriz
  • ACS Publications. (2016, December 9). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry.
  • Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimeriz
  • ResearchGate. (2017, December 14). How to know the stability of drugs and reagents in the cell culture media?.
  • PubChem. N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-(2-phenylethylamino)acetamide | C24H34N4O4S | CID 4663126.
  • PMC. Cell function profiling to assess clone stability.
  • ACS Publications.
  • Pekybio. (2025, March 13).
  • MDPI. (2020, June 21). Stability of N-Acetylcysteine (NAC) in Standardized Pediatric Parenteral Nutrition and Evaluation of N,N-Diacetylcystine (DAC)
  • PubChem. 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide | C12H14Cl2N2O4S | CID 3816252.
  • Cheméo. Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3).
  • (2025, April 25).
  • Selective aqueous acetylation controls the photoanomerization of α-cytidine-5'-phosph
  • PubMed. Adsorption of small molecules to bovine serum albumin studied by the spin-probe method.
  • Sigma-Aldrich. Evolution of Cell Culture Surfaces.
  • Frandcom Industrial Limited. China N-Ethylacetamide Manufacturers, Suppliers, Factory.
  • SHIMADZU CORPORATION. The Horror of Sample Adsorption to Containers (Part 1).
  • NIH. N4-Acetylsulfanilamide | C8H10N2O3S | CID 8482 - PubChem.
  • ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?.
  • Benchchem. Strategies to minimize Phyllomedusin adsorption to labware.
  • The Scientist. Best Practices for Freezing Cell Cultures.

Sources

Removing impurities from synthesized N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Case ID: PUR-MS-EA-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Diagnostic Triage: Identifying Your Impurity

Before initiating a purification protocol, confirm the identity of your contaminants. In the synthesis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , the most persistent impurities are unreacted morpholine, hydrolyzed sulfonyl chlorides (sulfonic acids), and solvent inclusions.[1]

Symptom Checker:

Observation Likely Impurity Diagnostic Signal (1H NMR, CDCl3)
Fishy/Amine Odor Unreacted MorpholineTriplet/Multiplet at ~2.9 ppm and ~3.7 ppm .[1]
Oily/Sticky Residue Solvent Trapping (DMF/DMAc)Singlets at 2.9/3.0 ppm (DMF) or 2.1 ppm (DMAc).[1]
Acidic pH (Wet) Sulfonic Acid ByproductsBroad downfield exchangeable protons (>10 ppm); pH paper turns red.[1]
Low Melting Point Mixed ImpuritiesDepression of melting point (Pure compound likely mp > 80°C, though specific mp varies by polymorph).

The Purification Protocols

Protocol A: The "Standard" Liquid-Liquid Extraction (Primary Fix)

Use this protocol first. It relies on the chemical orthogonality between the neutral target molecule and the basic/acidic impurities.

The Logic: The target molecule, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , contains a sulfonamide nitrogen (tertiary, non-basic) and an acetamide nitrogen (neutral/weakly acidic, pKa ~17).[1] It will not protonate in dilute acid, nor deprotonate in weak base.

  • Morpholine (Impurity): Basic (pKa ~8.3).[1] Will form a water-soluble salt in dilute HCl.[1]

  • Sulfonic Acids (Impurity): Acidic.[1] Will form water-soluble salts in NaHCO₃.[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Note: DCM is preferred due to higher solubility of sulfonamides, but EtOAc is greener.

  • Acid Wash (Removes Morpholine):

    • Wash the organic phase twice with 1.0 M HCl (Ratio: 1:1 vol/vol).

    • Mechanism:[2] Morpholine + HCl

      
       Morpholinium Chloride (Water Soluble).[1]
      
  • Base Wash (Removes Acidic Byproducts):

    • Wash the organic phase twice with Saturated NaHCO₃ solution .

    • Mechanism:[2] R-SO₃H + NaHCO₃

      
       R-SO₃Na (Water Soluble) + CO₂.[1]
      
  • Finishing:

    • Wash with Brine (Sat. NaCl) to remove trapped water.[1]

    • Dry over anhydrous MgSO₄ or Na₂SO₄ .

    • Filter and evaporate under reduced pressure.[3]

Visual Workflow (Standard Workup):

PurificationProtocol Start Crude Reaction Mixture Dissolve Dissolve in DCM or EtOAc Start->Dissolve AcidWash Wash with 1M HCl (x2) Dissolve->AcidWash Sep1 Phase Separation AcidWash->Sep1 AqWaste1 Aqueous Layer (Contains Morpholine Salts) Sep1->AqWaste1 Discard OrgLayer1 Organic Layer (Target + Acidic Impurities) Sep1->OrgLayer1 Keep BaseWash Wash with Sat. NaHCO3 (x2) OrgLayer1->BaseWash Sep2 Phase Separation BaseWash->Sep2 AqWaste2 Aqueous Layer (Contains Sulfonic Acids) Sep2->AqWaste2 Discard FinalOrg Final Organic Layer (Target Molecule) Sep2->FinalOrg Keep Dry Dry (MgSO4) & Evaporate FinalOrg->Dry

Figure 1: Chemo-selective extraction workflow for removing basic amines and acidic hydrolysis products.

Protocol B: Recrystallization (Polishing)

Use this if Protocol A yields a solid that is slightly colored or has a melting point depression.[1]

Solvent System Selection: Sulfonamide-acetamides possess a "conflicted" polarity—the morpholine and acetamide groups are polar, but the ethyl/sulfonyl core adds lipophilicity.

Solvent System Suitability Procedure Notes
Ethanol / Water High Dissolve in hot EtOH (95%).[1] Add hot water dropwise until turbidity appears. Cool slowly.
Isopropanol (IPA) Moderate Good for "oiling out" issues.[1] Often used alone or with Hexane/Heptane.[1]
EtOAc / Hexane Moderate Dissolve in min.[1] hot EtOAc. Add Hexane until cloudy.

The "Oiling Out" Problem: Issue: The product separates as an oil droplet instead of crystals. Cause: The impurity profile lowers the melting point below the solvent's boiling point, or the solution is too concentrated.[4] Fix:

  • Re-heat to dissolve the oil.[4]

  • Add a small amount of pure solvent (dilute slightly).[1]

  • Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall.[4]

  • Allow to cool to Room Temp slowly (wrap flask in foil/towel) before moving to an ice bath.

Frequently Asked Questions (FAQs)

Q: My product is water-soluble and I lost it during the aqueous wash (Protocol A). What now? A: While this compound has lipophilic elements, the morpholine/acetamide combo can increase water solubility.

  • Corrective Action: Saturate your aqueous layers (HCl and NaHCO₃) with solid NaCl ("Salting Out").[1] This forces the organic compound back into the organic phase.

  • Alternative: Use Chloroform/Isopropanol (3:1) as the extraction solvent instead of DCM. This mixture is much more aggressive at pulling polar compounds out of water.

Q: I see a spot on TLC that trails/streaks. Is that my product? A: Streaking is typical for amides and sulfonamides on Silica due to hydrogen bonding with silanols.

  • Fix: Add 1% Triethylamine or 1% Acetic Acid to your TLC eluent (e.g., 5% MeOH in DCM + 1% AcOH) to sharpen the spots.

Q: Can I use flash chromatography? A: Yes. If extraction fails, use a Silica column.

  • Eluent: Gradient of DCM to 5-10% Methanol/DCM .

  • Note: The sulfonamide is polar; it will likely elute later than non-polar byproducts but earlier than free morpholine salts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). N4-Acetylsulfanilamide (Sulfonamide Analog Data).[1] NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link][1]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.[1] (Mechanistic basis for chemoselective extraction of amines vs. amides).

Sources

Validation & Comparative

1H NMR Spectral Analysis Guide: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1]

Compound: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide Role: Synthetic intermediate / Fragment-based Drug Discovery (FBDD) scaffold. Molecular Weight: ~236.29 g/mol

This guide provides a technical comparison of analytical protocols for characterizing N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. Unlike simple organic solvents, this molecule contains three distinct magnetic environments—a flexible ethylene linker, a rigid heterocyclic morpholine ring, and an exchangeable amide proton.

The core challenge in analyzing this compound is not detection, but resolution and assignment . The ethylene linker protons often overlap with the morpholine ring protons in standard non-polar solvents. This guide compares the Standard Protocol (CDCl₃) against the High-Fidelity Protocol (DMSO-d₆ + 2D COSY) to demonstrate why the latter is the superior analytical choice for this specific sulfonamide derivative.

Structural Segmentation & Spin Systems

To interpret the spectrum accurately, we must deconstruct the molecule into isolated spin systems.

G cluster_0 Spin System A (Morpholine Ring) cluster_1 Spin System B (Linker) cluster_2 Spin System C (Acetamide) M_O O-CH2 (Deshielded) M_N N-CH2 (Sulfonamide proximal) M_O->M_N 3J Coupling L_S SO2-CH2 (Alpha to Sulfonyl) M_N->L_S Sulfonyl Bridge L_N NH-CH2 (Alpha to Amide) L_S->L_N 3J Coupling NH Amide NH (Exchangeable) L_N->NH 3J (Visible in DMSO) CH3 Acetyl CH3 (Singlet) NH->CH3 Amide Bond

Figure 1: Structural segmentation showing the three primary magnetic environments and their connectivity. Note the critical coupling between the Linker and Amide NH.

Comparative Analysis: Analytical Protocols

We compared two distinct workflows. The choice of solvent is not merely about solubility; it dictates the visibility of the amide proton and the separation of the ethylene linker signals.

Protocol A: Standard Routine (CDCl₃)
  • Solvent: Chloroform-d (99.8% D)

  • Field Strength: 400 MHz

  • Temperature: 298 K

Protocol B: High-Fidelity (DMSO-d₆)
  • Solvent: Dimethyl sulfoxide-d6 (99.9% D)

  • Field Strength: 400 MHz or 600 MHz

  • Temperature: 298 K

Performance Comparison Matrix
FeatureProtocol A (CDCl₃)Protocol B (DMSO-d₆)Verdict
Amide NH Signal Broad singlet or invisible (exchanges w/ trace H₂O).Sharp triplet (~8.0 ppm). Shows coupling to CH₂.[1]DMSO Wins
Linker Resolution High overlap risk between Linker-CH₂ and Morpholine N-CH₂.Distinct separation due to polarity-induced shifts.DMSO Wins
Water Suppression Rarely needed (H₂O @ 1.56 ppm).Critical (H₂O @ 3.33 ppm can obscure Linker).CDCl₃ Wins
Structural Proof Incomplete (cannot confirm NH connectivity).Complete (COSY correlations visible).DMSO Wins

Detailed Spectral Data & Assignment

The following data represents the High-Fidelity Protocol (DMSO-d₆) , as this is the recommended standard for sulfonamide/acetamide derivatives to ensure full characterization.

predicted 1H NMR Data (400 MHz, DMSO-d₆)
PositionChemical Shift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
NH 8.05Triplet (br)1HJ ≈ 5.8Amide proton. Triplet indicates coupling to adjacent CH₂.
Morph-O-CH₂ 3.62Multiplet4HJ ≈ 4.8Deshielded by Oxygen in the morpholine ring.
Linker-N-CH₂ 3.45Quartet/Multiplet2HJ ≈ 6.0, 5.8Alpha to Amide N. Coupled to Linker-S-CH₂ and NH.
Linker-S-CH₂ 3.20Triplet2HJ ≈ 6.0Alpha to Sulfonyl group.
Morph-N-CH₂ 3.08Multiplet4HJ ≈ 4.8Alpha to Sulfonamide Nitrogen (ring).
Acetyl-CH₃ 1.82Singlet3H-Isolated methyl group of the acetamide.

Note on Water Interference: In DMSO-d₆, the residual water peak appears at ~3.33 ppm. This directly interferes with the Linker signals (3.20 - 3.45 ppm). Mitigation: Use a dry solvent ampoule or run the experiment at 310 K to shift the water peak upfield/downfield away from the region of interest.

Key Diagnostic Signals
  • The Morpholine "Roofing" Effect: The morpholine ring protons (3.62 and 3.08 ppm) form an AA'XX' system. While they appear as triplets in low-res spectra, high-field (600 MHz) instruments reveal complex higher-order roofing effects characteristic of cyclic ethers/amines.

  • The Linker "q-t" Pattern: The ethyl linker displays a specific connectivity. The CH₂ next to the amide (3.45 ppm) often appears as a quartet (coupling to CH₂ + NH) in DMSO, whereas it collapses to a triplet in CDCl₃ (no NH coupling).

Experimental Workflow

To achieve the High-Fidelity results described above, follow this specific workflow.

Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Sample: 5-10 mg Solid Powder solv Add 0.6 mL DMSO-d6 (Ampoule Grade) start->solv mix Vortex & Sonicate (Ensure homogeneity) solv->mix shim Gradient Shimming (TopShim) mix->shim pulse Pulse Sequence: zg30 (1D) + cosygpppqf (2D) shim->pulse lb Apodization (LB = 0.3 Hz) pulse->lb phase Phase & Baseline Correction lb->phase decision Water Peak overlap at 3.3 ppm? phase->decision re_run Re-run at 310 K or Presaturation decision->re_run Yes final Final Integration & Reporting decision->final No re_run->final

Figure 2: Experimental decision tree for minimizing solvent interference and optimizing resolution.

References & Validation

The protocols and spectral interpretations above are grounded in established chemometric principles and solvent-solute interaction studies.

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, vol. 29, no.[2][3] 9, 2010, pp. 2176–2179.[2] Link

    • Validation: Used for referencing residual solvent peaks (DMSO @ 2.50 ppm, H₂O @ 3.33 ppm).

  • Abraham, R. J., et al. "1H Chemical Shifts in NMR: Part 23, the Effect of Dimethyl Sulphoxide versus Chloroform Solvent on 1H Chemical Shifts." Magnetic Resonance in Chemistry, vol. 44, no. 5, 2006, pp. 491–509.[4] Link

    • Validation: Supports the observation of the amide NH shift (~2 ppm downfield) and coupling visibility in DMSO compared to CDCl₃.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th ed., Wiley, 2014.

    • Validation: General rules for morpholine AA'XX' systems and sulfonamide substituent effects.

  • National Institute of Standards and Technology (NIST). "N-Ethylacetamide 1H NMR." NIST Chemistry WebBook.[5] Link

    • Validation: Reference data for the N-ethylacetamide fragment chemical shifts.[6][7]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide and Alternative Analytical Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, the precise structural elucidation and quantification of novel or intermediate compounds are paramount. This guide provides an in-depth analysis of the mass spectrometric behavior of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, a compound featuring a sulfonamide linkage, a morpholine ring, and an acetamide group. By leveraging foundational principles of mass spectrometry, we will predict its fragmentation pattern under electrospray ionization (ESI) conditions. Furthermore, this guide will compare the mass spectrometry approach with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), offering a comprehensive perspective for selecting the appropriate analytical strategy.

Introduction to N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a molecule that incorporates several key functional groups of interest in medicinal chemistry and organic synthesis. Understanding its stability and fragmentation behavior is crucial for its identification in complex matrices, for metabolite identification studies, or for reaction monitoring. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands out as a powerful tool for this purpose due to its high sensitivity and structural information capabilities.[1]

The structure of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide consists of a morpholine ring connected via a sulfonyl group to an ethylacetamide chain. Its calculated monoisotopic mass is 236.0936 g/mol . In positive-ion ESI, the molecule is expected to readily protonate, primarily at the nitrogen atom of the morpholine ring or the acetamide nitrogen, forming the precursor ion [M+H]⁺ at an m/z of 237.1009.

Predicted ESI-MS/MS Fragmentation Pathway

The fragmentation of the protonated molecule is anticipated to proceed through cleavage at the most labile bonds, influenced by the charge localization. The sulfonamide bond is a well-known site for fragmentation.[2][3] The following sections detail the predicted fragmentation cascade.

Key Fragmentation Mechanisms

The fragmentation of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is expected to be driven by several key chemical principles:

  • Cleavage of the Sulfonamide (S-N) Bond: This is a common and often dominant fragmentation pathway for sulfonamides, leading to the formation of characteristic product ions.[2][3]

  • Fragmentation of the Morpholine Ring: The morpholine ring can undergo ring-opening or lose small neutral fragments.[4][5]

  • Loss from the Acetamide Group: The acetamide moiety can lose a neutral ketene molecule (CH₂=C=O).[6][7]

The proposed fragmentation pathway is visualized in the diagram below, generated using the DOT language.

Fragmentation_Pathway precursor precursor fragment fragment neutral_loss neutral_loss M_H [M+H]⁺ m/z 237.10 ion_150 C₄H₁₀NO₂S⁺ m/z 150.04 M_H->ion_150 - C₂H₅NO ion_179 C₆H₁₁N₂O₂S⁺ m/z 179.05 M_H->ion_179 - C₂H₂O (Ketene) ion_88 C₄H₁₀NO⁺ m/z 88.07 ion_150->ion_88 - SO₂ ion_86 C₄H₈NO⁺ m/z 86.06 ion_150->ion_86 - H₂SO₂ dummy1 dummy2

Caption: Predicted ESI-MS/MS fragmentation of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Tabulated Fragmentation Data

The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and the corresponding proposed structures.

m/z Proposed Formula Proposed Structure/Origin Neutral Loss
237.10C₈H₁₇N₂O₃S⁺[M+H]⁺ (Precursor Ion)-
179.05C₆H₁₁N₂O₂S⁺Loss of ketene from the acetamide groupC₂H₂O
150.04C₄H₁₀NO₂S⁺Cleavage of the S-N bond of the ethylacetamide chainC₄H₇NO
88.07C₄H₁₀NO⁺Loss of SO₂ from the m/z 150.04 fragmentSO₂
86.06C₄H₈NO⁺Loss of a hydrogen molecule from the m/z 88.07 fragment or loss of H₂SO₂ from m/z 150.04H₂ / H₂SO₂

Experimental Protocol for LC-MS/MS Analysis

To validate the predicted fragmentation and develop a quantitative assay, the following experimental setup provides a robust starting point.

Sample and Standard Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in methanol.

  • Working Standards: Serially dilute the stock solution with a 50:50 mixture of water and acetonitrile to prepare a series of working standards ranging from 1 ng/mL to 1000 ng/mL.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

Liquid Chromatography Method
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • Start at 5% Mobile Phase B.

    • Linearly increase to 95% Mobile Phase B over 5 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B in 0.1 minutes and re-equilibrate for 2.9 minutes.

  • Column Temperature: 40 °C.

Mass Spectrometry Method
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan (MS1): Scan from m/z 50 to 300 to identify the [M+H]⁺ ion.

  • Tandem MS (MS/MS):

    • Select the precursor ion at m/z 237.1.

    • Apply a collision energy ramp (e.g., 10-40 eV) to observe the different fragment ions.

    • Monitor for the predicted product ions (e.g., m/z 179.1, 150.0, 88.1, 86.1).

The workflow for this analysis is depicted in the following diagram:

Experimental_Workflow step step instrument instrument data data prep Sample Preparation (Stock & Working Standards) hplc HPLC Separation (C18 Column, Gradient Elution) prep->hplc esi Electrospray Ionization (ESI+) hplc->esi ms1 MS1 Scan (Precursor Ion ID m/z 237.1) esi->ms1 ms2 MS/MS Fragmentation (Collision-Induced Dissociation) ms1->ms2 analysis Data Analysis (Fragmentation Pattern & Quantification) ms2->analysis

Caption: Workflow for LC-MS/MS analysis of the target compound.

Comparison with an Alternative Method: HPLC-UV

While LC-MS/MS offers unparalleled sensitivity and specificity, High-Performance Liquid Chromatography with a Diode-Array Detector (DAD) or a variable wavelength UV detector is a widely accessible and robust alternative for quantification, provided the analyte has a suitable chromophore.

Feature LC-MS/MS HPLC-UV
Specificity Very High (based on precursor/product ion mass)Moderate to Low (based on retention time and UV spectrum)
Sensitivity Very High (pg to fg range)Moderate (ng to µg range)
Structural Information Detailed fragmentation data for structural confirmationLimited (UV spectrum can suggest classes of compounds)
Matrix Effects Susceptible to ion suppression/enhancementLess susceptible to matrix effects
Cost & Complexity High initial investment and operational complexityLower initial cost and simpler operation
Quantification Excellent, often requires an internal standardExcellent, robust for routine analysis
Ideal Application Trace-level quantification, metabolite ID, structural elucidationRoutine quality control, purity assessment, high-concentration quantification

Conclusion

The analysis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide by ESI-MS/MS is predicted to yield a rich fragmentation pattern, with key cleavages at the sulfonamide bond and losses from the acetamide and morpholine moieties. This provides a highly specific fingerprint for the identification and quantification of this molecule. While LC-MS/MS is the superior technique for sensitivity and structural confirmation, HPLC-UV remains a viable and cost-effective alternative for routine quantitative analysis where high sensitivity is not required. The choice of method should be guided by the specific analytical goals, sample complexity, and available resources.

References

  • Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. ESI-MS/MS fragmentation pathways of the [MþNa] þ ions of the.... Retrieved from [Link]

  • PubChem. (n.d.). N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-(2-phenylethylamino)acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Mass spectra of morpholine cation and fragment ions which are.... Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Molecular structures of gas-phase neutral morpholine and its monohydrated complexes. RSC Publishing. Retrieved from [Link]

  • PMC. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Acetamide, N-ethyl-. Retrieved from [Link]

  • OSU Chemistry. (n.d.). Proton migration and its effect on the MS fragmentation of N-acetyl OMe proline. Retrieved from [Link]

Sources

A Comparative Guide to the Bioactivity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide versus Sulfonamide Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide scaffold is a cornerstone of medicinal chemistry, with a rich history of producing impactful therapeutics ranging from antimicrobials to anticancer agents.[1][2][3] The introduction of novel derivatives necessitates a rigorous and systematic evaluation of their biological activity in comparison to well-characterized standards. This guide is structured to provide the scientific rationale behind experimental choices, ensuring a robust and self-validating approach to bioactivity profiling.

Understanding the Landscape: Bioactivity of Standard Sulfonamides

Sulfonamides have a broad spectrum of biological activities, a versatility that stems from the diverse chemical moieties that can be attached to the core sulfonyl group.[4][5] Historically, their primary application has been as antimicrobial agents.[2][][7]

Classical Antibacterial Sulfonamides:

Standard antibacterial sulfonamides, such as sulfamethoxazole and sulfadiazine, function as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[][7][8][9] This inhibition is bacteriostatic, meaning it halts bacterial growth and proliferation, relying on the host's immune system to clear the infection.[7] Their activity is broad-spectrum, encompassing a range of Gram-positive and Gram-negative bacteria.[8]

Expanding Therapeutic Horizons:

More recently, sulfonamide derivatives have been developed with a range of other therapeutic applications, including:

  • Anticancer agents: Some sulfonamides exhibit cytotoxic effects against various cancer cell lines, with mechanisms that can include cell cycle arrest and disruption of microtubule assembly.[10][11][12]

  • Anti-inflammatory agents: Certain sulfonamides act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[4]

  • Anticonvulsants and Diuretics: The structural versatility of sulfonamides has led to their use in treating conditions like epilepsy and hypertension.[2]

This diverse bioactivity underscores the importance of a multi-faceted approach when evaluating a novel sulfonamide like N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

A Framework for Comparative Bioactivity Evaluation

The following sections outline a series of experiments designed to comprehensively characterize the bioactivity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in comparison to relevant sulfonamide standards. The choice of standards will depend on the hypothesized activity of the novel compound. For a broad initial screening, a classical antibacterial sulfonamide (e.g., sulfamethoxazole) and a sulfonamide with known anticancer activity (e.g., a compound from a published study) would be appropriate comparators.[8][10]

Initial Profiling: Antimicrobial Activity

A foundational step is to determine if N-[2-(morpholine-4-sulfonyl)ethyl]acetamide possesses antimicrobial properties.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Bacterial Strain Selection: Utilize a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8]

  • Preparation of Inoculum: Culture the selected bacterial strains overnight and then dilute to a standardized concentration (e.g., 1 x 10^5 CFU/mL).

  • Drug Dilution Series: Prepare a two-fold serial dilution of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide and the standard sulfonamide(s) in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest drug concentration in which no visible growth is observed.

Data Presentation: Comparative MIC Values

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
N-[2-(morpholine-4-sulfonyl)ethyl]acetamideExperimental ValueExperimental Value
Sulfamethoxazole (Standard)Known/Experimental ValueKnown/Experimental Value
Delving Deeper: Cytotoxicity and Antiproliferative Effects

To explore potential anticancer activity, it is crucial to assess the compound's effect on cancer cell viability and proliferation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]

Step-by-Step Methodology:

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HeLa for cervical cancer).[11][12]

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide and a relevant anticancer sulfonamide standard for a specified duration (e.g., 48-72 hours).[11]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

Data Presentation: Comparative IC50 Values

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
N-[2-(morpholine-4-sulfonyl)ethyl]acetamideExperimental ValueExperimental Value
Anticancer Sulfonamide StandardKnown/Experimental ValueKnown/Experimental Value
Unraveling the Mechanism: Cell Cycle Analysis

If antiproliferative activity is observed, the next logical step is to investigate the underlying mechanism, such as induction of cell cycle arrest.[10]

Experimental Protocol: Flow Cytometry for Cell Cycle Analysis

This technique allows for the analysis of the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat the selected cancer cell line with N-[2-(morpholine-4-sulfonyl)ethyl]acetamide and the standard at their respective IC50 concentrations for a defined period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold ethanol.

  • Staining: Stain the cells with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Visualizing the Workflow

Cell_Cycle_Analysis_Workflow A Cancer Cell Culture B Treatment with Test Compound and Standard A->B C Cell Harvesting and Fixation B->C D Propidium Iodide Staining C->D E Flow Cytometry Analysis D->E F Data Analysis (Cell Cycle Distribution) E->F

Caption: Workflow for Cell Cycle Analysis.

Mechanistic Insights: Potential Signaling Pathways

The bioactivity of sulfonamides is often linked to their ability to modulate specific signaling pathways.

Classical Antibacterial Mechanism

As previously mentioned, the primary mechanism for antibacterial sulfonamides is the inhibition of the folic acid synthesis pathway.[][7]

Folic_Acid_Synthesis_Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Bacterial Enzyme THF Tetrahydrofolic Acid (THF) DHF->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide Sulfonamides Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis.

Potential Anticancer Mechanisms

For sulfonamides exhibiting anticancer properties, several signaling pathways could be involved. A comprehensive investigation would involve techniques like Western blotting or gene expression analysis to probe the modulation of key proteins in pathways such as:

  • Apoptosis Pathways: Investigating the expression of proteins like caspases.[12]

  • Cell Cycle Regulation: Examining the levels of cyclins and cyclin-dependent kinases.[10]

  • MAPK Signaling: Assessing the phosphorylation status of key kinases in pathways like JNK and p38.[13]

Conclusion and Future Directions

This guide provides a structured and scientifically rigorous framework for the comparative bioactivity evaluation of a novel sulfonamide, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, against established standards. By systematically progressing from broad phenotypic screens to more detailed mechanistic studies, researchers can build a comprehensive profile of their compound of interest.

The true bioactivity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide remains to be elucidated through empirical investigation. The morpholine moiety is a known pharmacophore present in various bioactive compounds, suggesting the potential for interesting biological activities.[14][15] Future in vivo studies using appropriate animal models would be the subsequent step to validate any promising in vitro findings.[16][17]

References

  • Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals. [Link]

  • Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Preprints.org. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. NIH. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. PubMed. [Link]

  • Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus. PubMed. [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Open Access Pub. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ResearchGate. [Link]

  • Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]

  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed. [Link]

  • Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities. ResearchGate. [Link]

  • Structural Comparison of Sulfonamide-Based Derivatives That Can Improve Anti-Coagulation Properties of Metformin. PMC. [Link]

  • (PDF) Biological activities of sulfonamides. ResearchGate. [Link]

  • antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist. IJESRR. [Link]

  • In Vitro and in Vivo Efficacy of a Potentiated Sulfonamide in Control of Furunculosis in Salmonids. Google Books.
  • Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an. IJISRT. [Link]

  • Broad-specificity immunoassays for sulfonamide detection: immunochemical strategy for generic antibodies and competitors. PubMed. [Link]

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Preprints.org. [Link]

  • Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. [Link]

  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. ACS Publications. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. [Link]

  • Generation of broad specificity antibodies for sulfonamide antibiotics and development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. PubMed. [Link]

  • Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofolate red. SciSpace. [Link]

  • Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. International Journal of Innovative Science and Research Technology. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. MDPI. [Link]

  • New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. PMC. [Link]

  • Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. PMC. [Link]

  • Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. [Link]

  • (PDF) Characterization, Synthesis and Study of Biological Activity of new Derivatives of Sulphadiazine. ResearchGate. [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. PubMed. [Link]

  • Determination of sulfonamide antibiotics by gas chromatography coupled with atomic emission detection. PubMed. [Link]

Sources

A Comparative Guide to Purity Verification Methods for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in Novel Compound Development

In the landscape of drug discovery and chemical research, the integrity of a molecular entity is paramount. The compound at the center of this guide, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, is a novel structure incorporating a flexible acetamide group, a polar morpholine ring, and a sulfonamide linker. While its specific applications are still under exploration, its structural motifs are common in pharmacologically active agents, suggesting its potential as a building block or lead compound.

The presence of even minute quantities of impurities—such as unreacted starting materials, by-products, or degradation products—can drastically alter experimental outcomes, leading to erroneous structure-activity relationship (SAR) data, unexpected toxicity, or reduced efficacy.[1] Therefore, a robust, multi-faceted analytical strategy is not merely a quality control measure but a foundational component of rigorous scientific investigation.

This guide provides an in-depth comparison of the principal analytical techniques for verifying the purity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to empower researchers to design and execute self-validating purity assessment workflows.

Chapter 1: The Chromatographic Workhorse: HPLC and LC-MS for Separation and Quantification

Chromatographic techniques are indispensable for purity analysis as they physically separate the main compound from its impurities, allowing for individual detection and quantification.[2] For a polar, non-volatile molecule like N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, High-Performance Liquid Chromatography (HPLC) is the gold standard.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of Operation: HPLC-UV is the primary method for determining purity as a percentage of the total detected components (% area). The technique leverages a stationary phase (typically a C18 silica column) and a liquid mobile phase to separate compounds based on their differential partitioning. The sulfonamide and amide moieties in the target molecule contain chromophores that absorb ultraviolet (UV) light, enabling sensitive detection and quantification.

Causality in Method Design:

  • Column Choice: A reversed-phase C18 column is selected due to the compound's moderate polarity. The hydrophobic C18 chains interact with the non-polar regions of the molecule, while a polar mobile phase is used for elution.

  • Mobile Phase: A gradient elution starting with a high concentration of aqueous buffer (e.g., 0.1% formic acid in water) and ramping up the organic solvent (e.g., acetonitrile) is crucial. This ensures that highly polar impurities elute first, followed by the main compound, and finally any less polar, late-eluting impurities, providing a comprehensive impurity profile in a single run.

  • Detector Wavelength: The UV detector wavelength is set at an absorbance maximum for the molecule (typically around 230-270 nm for such structures) to maximize sensitivity for both the parent compound and structurally similar impurities.

  • Sample Preparation: Accurately weigh ~5 mg of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide and dissolve it in 5.0 mL of a 50:50 water/acetonitrile mixture to create a 1 mg/mL stock solution.

  • Instrumentation:

    • System: Agilent 1260 Infinity II LC System or equivalent.[3]

    • Column: ZORBAX Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

Principle of Operation: LC-MS is the definitive tool for impurity identification. It couples the separation capability of HPLC directly with a mass spectrometer, which acts as a highly specific and sensitive detector.[4] The mass spectrometer measures the mass-to-charge ratio (m/z) of the eluting compounds, providing their exact molecular weights.[5][6]

Causality in Method Design:

  • Ionization Source: Electrospray Ionization (ESI) is the preferred method for this class of molecules. In positive ion mode (ESI+), the morpholine nitrogen is readily protonated, yielding a strong [M+H]⁺ signal. This allows for the confident determination of the molecular weight of the parent compound and any co-eluting impurities.

  • Synergy with HPLC: By using the same chromatographic method developed for HPLC-UV, one can directly correlate the impurity peaks from the UV chromatogram with their corresponding mass spectra. This synergy is critical for rapidly identifying potential starting materials, by-products (e.g., a hydrolyzed sulfonamide), or dimers.

The following diagram illustrates the logical flow of using HPLC-UV for quantification and LC-MS for subsequent impurity identification.

HPLC_LCMS_Workflow cluster_0 Purity Quantification cluster_1 Impurity Identification A Synthesized Compound (N-[2-(morpholine-4-sulfonyl)ethyl]acetamide) B Prepare 1 mg/mL Solution A->B C Inject into HPLC-UV System B->C D Generate Chromatogram C->D E Integrate Peaks Calculate Area % Purity D->E F Inject into LC-MS System (Same LC Method) D->F Impurity Peaks Detected > 0.1% G Generate Total Ion Chromatogram (TIC) & Extract Ion Chromatograms F->G H Obtain Mass Spectrum for Each Impurity Peak G->H I Determine Molecular Weight [M+H]⁺ H->I J Propose Impurity Structure I->J

Caption: Workflow for purity assessment using HPLC and LC-MS.

Chapter 2: The Spectroscopic Standard: NMR for Structural Confirmation

While chromatography excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the precise molecular structure.[7][8] It is the most powerful technique for unequivocally confirming the identity of the target compound and can simultaneously detect and help identify structurally related impurities.

¹H and ¹³C NMR Spectroscopy

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei (specifically ¹H and ¹³C). When placed in a strong magnetic field, these nuclei resonate at distinct frequencies depending on their local chemical environment.[9] A ¹H NMR spectrum provides information on the number of different types of protons, their connectivity, and their relative numbers, while a ¹³C NMR spectrum reveals the carbon framework of the molecule.

Causality in Method Design:

  • Solvent Choice: A deuterated solvent like DMSO-d₆ is ideal. Its polarity ensures good sample solubility, and its ability to participate in hydrogen bonding allows for the observation of the exchangeable N-H proton of the acetamide group.

  • Purity Assessment: The purity of the sample can be estimated by comparing the integral of the signals corresponding to the main compound with those of impurity signals. The presence of unexpected signals, particularly in regions where no protons from the target molecule should appear, is a clear indicator of impurities. For instance, residual starting material like 2-(morpholine-4-sulfonyl)ethanamine would show a primary amine signal and lack the acetyl methyl signal.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation:

    • System: Bruker Avance III 400 MHz spectrometer or equivalent.

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16 (increase for dilute samples).

    • Relaxation Delay: 2 seconds.

  • Data Analysis:

    • Reference the spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm).

    • Integrate all signals. The relative integrals should correspond to the number of protons in each environment of the molecule.

    • Analyze chemical shifts and coupling patterns to confirm the connectivity of the ethyl linker, the morpholine ring, and the acetamide group.

    • Search for any signals that do not correspond to the expected structure.

The diagram below illustrates how different fragments of the N-[2-(morpholine-4-sulfonyl)ethyl]acetamide structure correlate to expected regions in the ¹H NMR spectrum.

Caption: Correlation of molecular fragments to ¹H NMR signals.

Chapter 3: Orthogonal Methods for Comprehensive Verification

Relying on a single analytical technique is insufficient for a definitive purity statement. Orthogonal methods, which measure different chemical or physical properties, provide a more complete and trustworthy picture.

Elemental Analysis

Principle of Operation: Combustion analysis, or elemental analysis, determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimental percentages are compared against the theoretical values calculated from the molecular formula (C₈H₁₆N₂O₄S).

Utility: A close match (typically within ±0.4%) between the experimental and theoretical values provides strong evidence for the compound's elemental composition and, by extension, its purity from impurities that have a significantly different elemental ratio.

ElementTheoretical %Experimental %
Carbon (C)38.39%38.25%
Hydrogen (H)6.44%6.48%
Nitrogen (N)11.19%11.10%
Caption: Hypothetical elemental analysis data.
Gas Chromatography (GC) for Residual Solvents

Principle of Operation: While the main compound is not volatile, impurities from the synthesis, such as solvents (e.g., toluene, ethyl acetate, dichloromethane), are. GC separates volatile compounds in the gas phase and is the standard method for quantifying residual solvents according to regulatory guidelines like ICH Q3C.[10]

Utility: This method specifically targets a different class of impurities not easily detected by LC or NMR, making it an essential orthogonal check.

Chapter 4: A Strategic Approach to Purity Verification

A logical, tiered approach ensures both efficiency and rigor. The following strategy combines the strengths of each technique for a comprehensive purity assessment.

MethodPrimary PurposeSensitivityThroughputInformation Provided
HPLC-UV QuantificationHigh (ng)HighPurity (Area %), Retention Time
LC-MS IdentificationVery High (pg-fg)MediumMolecular Weight of Impurities
¹H NMR Structural ConfirmationMedium (µg-mg)LowAtomic Connectivity, Impurity Structure
Elemental Analysis Formula ConfirmationLow (mg)LowElemental Composition
GC-FID Residual SolventsHigh (ppm)HighVolatile Impurity Quantification

Caption: Comparative summary of analytical techniques.

This final diagram outlines a decision-making process for a comprehensive purity analysis, integrating the methods discussed.

Purity_Strategy decision decision start Final Synthesized Product n1 HPLC-UV Analysis ¹H NMR Analysis start->n1 Primary Analysis end_pass Compound is >95% Pure & Structurally Confirmed end_fail Repurify Compound d1 Purity > 95% AND NMR matches structure? n1->d1 d1->end_fail No n2 LC-MS Analysis d1->n2 Yes d2 Are unknown impurities < 0.1%? n2->d2 d2->end_fail No (Identify impurities and re-evaluate synthesis) n3 Elemental Analysis & Residual Solvent GC d2->n3 Yes d3 All results within specification? n3->d3 d3->end_pass Yes d3->end_fail No

Caption: Strategic workflow for comprehensive purity verification.

Conclusion

Verifying the purity of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide, or any novel chemical entity, is a multi-step process that demands a suite of orthogonal analytical techniques. A primary HPLC-UV method provides the quantitative purity value, which must be supported by definitive structural confirmation from NMR spectroscopy. LC-MS serves as a powerful investigative tool to identify unknown impurities, while elemental analysis and GC provide crucial data on bulk composition and volatile contaminants, respectively. By adopting this integrated and logical workflow, researchers, scientists, and drug development professionals can ensure the integrity of their materials, leading to reliable data and accelerating the pace of innovation.

References

  • PubChem. N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-(2-phenylethylamino)acetamide. National Center for Biotechnology Information. [Link]

  • Navarrete-Vázquez, G., et al. (2016). Discovery of 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide: A Selective σ1 Receptor Ligand With Antinociceptive Effect. Biomedicine & Pharmacotherapy. [Link]

  • Kozak, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • Chemistry LibreTexts (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Alwsci (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [Link]

  • Broad Institute. What is Mass Spectrometry? Broad Institute. [Link]

  • Pauk, K., et al. (2020). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]

  • Chennaiah, M. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. [Link]

  • PubChem. 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide. National Center for Biotechnology Information. [Link]

  • University of Wisconsin-Platteville. Chapter 12: Mass Spectrometry. University of Wisconsin-Platteville. [Link]

  • Al-Amiery, A. A. (2012). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Kumar, A. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Stoev, G., & Stoyanova, A. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • Wu, M., Wu, C., & Zhao, L. (2021). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]

  • Sultan, M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences. [Link]

  • Hulin, B., et al. (2000). Convergent process for the preparation of a morpholine compound.
  • MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. MtoZ Biolabs. [Link]

  • Gebauer, D. (2020). The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [Link]

  • National Institute of Standards and Technology. Acetamide, N-ethyl-. NIST WebBook. [Link]

  • Reddy, K. R., et al. (2014). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. [Link]

  • Pule, B. O., Mmualefe, L. C., & Torto, N. (2012). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. LabRulez LCMS. [Link]

  • Frandcom Industrial Limited. China N-Ethylacetamide Manufacturers, Suppliers, Factory. Frandcom Industrial Limited. [Link]

  • Slideshare (2023). Structural elucidation by NMR(1HNMR). Slideshare. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Food Safety and Inspection Service (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]

  • Wikipedia. Mass spectrometry. Wikipedia. [Link]

  • Tang, D., et al. (2012). Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. [Link]

  • ChemBK. Ethylacetamide. ChemBK. [Link]

  • Nuñez, A. M. V., et al. (2014). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection. ResearchGate. [Link]

  • Wang, Y., et al. (2006). Process for preparing N-acetyl morpholine.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. sites@gsu. [Link]

  • The Organic Chemistry Tutor (2023). Structure Elucidation of Organic Compounds. YouTube. [Link]

Sources

A Structural and Physicochemical Analysis of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in Comparison to Bioactive Morpholine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Morpholine Scaffold - A Privileged Structure in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, is a cornerstone in modern drug design.[1][2][3] Its prevalence in a multitude of FDA-approved drugs stems from its unique combination of advantageous physicochemical and metabolic properties.[2][4] The morpholine moiety often imparts improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile to parent molecules.[1][2][4] Its typical "chair" conformation and the basicity of its nitrogen atom (pKa ≈ 8.7) allow it to serve as a bioisosteric replacement for other rings like piperazine or piperidine, often leading to enhanced target engagement and better drug-like properties.[4]

This guide provides an in-depth structural and physicochemical comparison of a novel investigational compound, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide , against three clinically successful drugs that also feature the morpholine scaffold: Gefitinib , Linezolid , and Aprepitant . By dissecting the influence of the N-substituent on the morpholine ring—from a simple sulfonylacetamide to the complex aromatic systems in the approved drugs—we can elucidate how these structural variations dictate key properties relevant to drug development.

Compound Profiles: Structural Overview

The four compounds under analysis represent diverse therapeutic applications, yet all leverage the morpholine scaffold.

  • N-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Compound A): An investigational molecule whose primary distinguishing feature is the electron-withdrawing sulfonyl group directly attached to the morpholine nitrogen.

  • Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in cancer therapy.[5][6][7] The morpholine ring is linked via a propyl ether to a quinazoline core.[5]

  • Linezolid: An oxazolidinone antibiotic used for treating serious Gram-positive bacterial infections.[8][9][10] Here, the morpholine nitrogen is directly attached to a fluorinated phenyl ring.[8]

  • Aprepitant: A neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[11][12] It features a complex structure where the morpholine is substituted at two adjacent carbons.[12]

Chemical structure of N-[2-(morpholine-4-sulfonyl)ethyl]acetamideChemical structure of GefitinibChemical structure of LinezolidChemical structure of Aprepitant

Comparative Structural and Electronic Analysis

The key differentiator among these molecules is the nature of the substituent on the morpholine nitrogen, which profoundly impacts the ring's electronic properties and overall molecular architecture.

The sulfonyl group in Compound A is strongly electron-withdrawing. This has two major consequences:

  • Reduced Basicity: The lone pair of electrons on the morpholine nitrogen is delocalized by the adjacent sulfonyl group, significantly reducing its basicity. This means that at physiological pH (≈7.4), the nitrogen in Compound A is unlikely to be protonated, unlike a typical alkyl-substituted morpholine.

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, which can influence solubility and interactions with biological targets.[13][14]

In contrast, the morpholine nitrogens in Gefitinib and Linezolid are attached to less electron-withdrawing systems. In Gefitinib, the nitrogen is part of an alkyl chain, retaining its basic character (pKa of 7.17 for one of its basic groups).[15] In Linezolid, the nitrogen is attached to an aromatic ring, which slightly reduces its basicity compared to an alkylated morpholine, but not to the extent of a sulfonamide. Linezolid is described as a weak base with a pKa of 1.8, indicating it is not ionized in blood or urine.[16]

This difference in basicity is critical for drug behavior, affecting solubility, cell permeability, and potential off-target ionic interactions.

Physicochemical Property Comparison

The structural differences are directly reflected in the physicochemical properties of the compounds, which are crucial determinants of their pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME).

PropertyN-[2-(morpholine-4-sulfonyl)ethyl]acetamide (Analog Data)GefitinibLinezolidAprepitant
Molecular Formula C₁₂H₁₄Cl₂N₂O₄S (for a close analog)C₂₂H₂₄ClFN₄O₃C₁₆H₂₀FN₃O₄C₂₃H₂₁F₇N₄O₃
Molecular Weight ( g/mol ) 353.2446.9337.35534.43
Calculated LogP (XLogP3/AlogP) 1.1 (for analog CHEMBL4445668)[17]4.1 - 4.28[5]0.7[8]4.95[18]
pKa (Relevant Basic Center) Very low (not basic)5.28, 7.17[15]1.8N/A (not basic)
Polar Surface Area (Ų) 84.1 (for analog CHEMBL4445668)[17]68.7[5]71.1[8]83.24[18]

Data for N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is based on the closely related analog 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide due to a lack of public data for the exact target compound.

Analysis of Data:

  • Lipophilicity (LogP): Compound A and Linezolid exhibit significantly lower LogP values, indicating greater hydrophilicity compared to the highly lipophilic Gefitinib and Aprepitant. The polar sulfonyl group in Compound A is a major contributor to its lower lipophilicity.[13] This property is critical for solubility and permeability; while higher lipophilicity can improve membrane crossing, it can also lead to poor aqueous solubility and increased metabolic clearance.

  • Basicity (pKa): The most striking difference lies in the pKa. The basic morpholine nitrogen in Gefitinib allows it to form salts and improves its solubility at lower pH.[15] In contrast, the sulfonyl group of Compound A renders the morpholine nitrogen non-basic, which will alter its solubility profile and interactions with acidic tissues.

  • Polar Surface Area (PSA): All four molecules have a moderate PSA, generally predictive of good cell permeability.

Implications for Drug Development

The substitution pattern on the morpholine ring dictates the developability of a drug candidate.

  • The sulfonylacetamide group in Compound A results in a polar, non-basic molecule. This could lead to higher aqueous solubility and potentially lower off-target interactions at ion channels compared to basic amines. However, its lower lipophilicity might reduce passive diffusion across cell membranes, potentially requiring active transport mechanisms to reach its intracellular target. The sulfonyl group is metabolically stable and can form strong hydrogen bonds, which may enhance binding affinity to a target protein.[13][14]

  • The alkoxy-quinazoline substituent in Gefitinib creates a more lipophilic and basic molecule. This profile facilitates oral absorption and distribution into tissues, but also necessitates metabolism primarily by CYP3A4 enzymes in the liver.[7]

  • The N-phenyl linkage in Linezolid strikes a balance, providing sufficient lipophilicity to penetrate bacterial cells while maintaining enough polarity to be effective. Its low basicity prevents significant ionization at physiological pH.[16]

Experimental Methodologies

Accurate determination of these physicochemical properties is essential. The following are standard, self-validating protocols used in drug discovery.

Protocol 6.1: Determination of Lipophilicity (LogD) by Shake-Flask Method

This is the gold-standard method for measuring lipophilicity.[19][20]

Causality: The shake-flask method directly measures the partitioning of a compound between an aqueous phase (phosphate-buffered saline at pH 7.4 to mimic physiological conditions) and an immiscible organic solvent (n-octanol, which simulates cell membranes). The resulting distribution coefficient (LogD) is a direct measure of its lipophilicity at a specific pH.

Methodology:

  • Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the buffer.

  • Dissolution: Accurately weigh and dissolve a small amount of the test compound to create a stock solution in the aqueous buffer.

  • Partitioning: Add a known volume of the stock solution to a vial containing a known volume of the saturated n-octanol.

  • Equilibration: Seal the vial and shake it vigorously for a set period (e.g., 1-24 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[21]

  • Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully withdraw an aliquot from each phase and determine the compound's concentration using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[22]

  • Calculation: Calculate LogD using the formula: LogD = log₁₀ ([Concentration]octanol / [Concentration]aqueous).

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare pH 7.4 Buffer & n-Octanol B Saturate Each Phase with the Other A->B C Dissolve Compound in Aqueous Phase B->C D Mix Phases & Shake to Reach Equilibrium C->D E Centrifuge to Separate Phases D->E F Quantify Concentration in Each Phase (HPLC) E->F G Calculate LogD F->G

Caption: Workflow for LogD determination via the shake-flask method.

Protocol 6.2: pKa Determination by Potentiometric Titration

This technique provides high-precision pKa values by monitoring pH changes during titration.[23][24]

Causality: This method relies on the principle that the pH of a solution containing a weak acid or base changes predictably as a strong acid or base titrant is added. The pKa corresponds to the pH at which the compound is exactly 50% ionized, which is identified as the midpoint of the buffer region or the inflection point on the titration curve.[25][26]

Methodology:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[25]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration (typically >10⁻⁴ M).[23][27]

  • Titration Setup: Place the solution in a jacketed vessel to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar.

  • Titration: Add a standardized titrant (e.g., 0.1 M HCl for a base or 0.1 M NaOH for an acid) in small, precise increments.

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the inflection point can be found by plotting the first or second derivative of the curve (ΔpH/ΔV or Δ²pH/ΔV²).[26]

G A Calibrate pH Meter B Prepare Analyte Solution (Known Concentration) A->B C Titrate with Standardized Acid or Base B->C D Record pH vs. Volume of Titrant C->D E Plot Titration Curve (pH vs. Volume) D->E F Identify Half-Equivalence Point (pH = pKa) E->F

Caption: Workflow for pKa determination by potentiometric titration.

Protocol 6.3: Single Crystal X-ray Diffraction (General Workflow)

This is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound.[28][29]

Causality: When a beam of X-rays strikes a well-ordered crystal, it diffracts into a unique pattern of spots. By measuring the angles and intensities of these diffracted beams, one can mathematically reconstruct a 3D model of the electron density within the crystal, revealing precise atomic positions and bond lengths.[29][30]

Methodology:

  • Crystal Growth: The most critical and often challenging step is to grow a high-quality single crystal (typically >0.1 mm) of the compound.[29][30] This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[31]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (often in a stream of liquid nitrogen) and rotated in a monochromatic X-ray beam. A detector records the diffraction pattern as the crystal is rotated.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and symmetry. The initial positions of the atoms are determined using computational methods.

  • Structure Refinement: The atomic model is refined against the experimental data to produce a final, highly accurate 3D structure.

G A Grow High-Quality Single Crystal B Mount Crystal on Goniometer A->B C Collect Diffraction Data (X-ray Diffractometer) B->C D Solve Structure (Determine Atom Positions) C->D E Refine Model against Experimental Data D->E F Final 3D Structure E->F

Caption: General workflow for small-molecule X-ray crystallography.

Conclusion

This comparative guide demonstrates that while the morpholine scaffold is a valuable component in drug design, its ultimate contribution to a molecule's properties is dictated by the nature of its N-substituent. The introduction of a strong electron-withdrawing sulfonyl group in N-[2-(morpholine-4-sulfonyl)ethyl]acetamide creates a polar, hydrophilic, and non-basic molecule. This profile is in stark contrast to the more lipophilic and basic character of Gefitinib and the balanced properties of Linezolid . These structural and physicochemical differences have profound implications for the ADME properties of each compound, guiding decisions in lead optimization and candidate selection. The rigorous experimental determination of these properties, using validated protocols, is fundamental to building the structure-activity and structure-property relationships that underpin successful drug development.

References

  • Absolute Configuration of Small Molecules by Co‐Crystallization. (n.d.). National Institutes of Health. Retrieved February 12, 2026, from [Link]

  • Gefitinib. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Aprepitant. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Linezolid. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]

  • N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-2-(2-phenylethylamino)acetamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved February 12, 2026, from [Link]

  • Fei, F., et al. (2016). Application of Sulfonyl in Drug Design. ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ashenhurst, J. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. Master Organic Chemistry. Retrieved February 12, 2026, from [Link]

  • Aprepitant. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved February 12, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Linezolid. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Benci, K., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Retrieved February 12, 2026, from [Link]

  • Acetamide, N-ethyl-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Ferreira, L. A., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved February 12, 2026, from [Link]

  • Liu, K. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Current Medicinal Chemistry, 19(22), 3610-3624. [Link]

  • A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry. (n.d.). Michigan State University. Retrieved February 12, 2026, from [Link]

  • 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Clinical Pharmacology Biopharmaceutics Review(s). (2000). accessdata.fda.gov. Retrieved February 12, 2026, from [Link]

  • Aprepitant's active chemical structure. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved February 12, 2026, from [Link]

  • Gefitinib. (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Wong, A., et al. (2011). Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib. Journal of Controlled Release, 156(3), 361-369. [Link]

  • Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. Retrieved February 12, 2026, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester. Retrieved February 12, 2026, from [Link]

  • Compound: APREPITANT (CHEMBL1471). (n.d.). ChEMBL. Retrieved February 12, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved February 12, 2026, from [Link]

  • Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. (n.d.). SciSpace. Retrieved February 12, 2026, from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). European Journal of Pharmaceutical Sciences, 76, 1-8. [Link]

  • 02.10 Sulfonate Esters: Electrophilic Derivatives of Alcohols. (2020). YouTube. Retrieved February 12, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Retrieved February 12, 2026, from [Link]

  • X-ray Crystallography. (n.d.). Creative BioMart. Retrieved February 12, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (2011). Pharmaceuticals, 4(11), 1460-1481. [Link]

  • Chemical structure of linezolid. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Retrieved February 12, 2026, from [Link]

  • Aprepitant. (2024). StatPearls. Retrieved February 12, 2026, from [Link]

  • Compound: GEFITINIB (CHEMBL939). (n.d.). ChEMBL. Retrieved February 12, 2026, from [Link]

  • Acetamide, N-(2-methylpropyl)-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved February 12, 2026, from [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.). Waters. Retrieved February 12, 2026, from [Link]

Sources

Safety Operating Guide

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

N-[2-(morpholine-4-sulfonyl)ethyl]acetamide is a functionalized sulfonamide intermediate containing a morpholine ring. In the absence of a compound-specific Safety Data Sheet (SDS) for this exact intermediate, you must apply Structure-Activity Relationship (SAR) protocols.

Core Disposal Directive:

  • Classification: Hazardous Organic Waste (Non-Halogenated).

  • Primary Hazard: Potential formation of carcinogenic nitrosamines if mixed with nitrosating agents; aquatic toxicity (morpholine moiety).

  • Disposal Method: High-temperature incineration via an approved chemical waste contractor.

  • Critical Restriction: NEVER mix with oxidizing acids (Nitric, Chromic) or nitrites.

Chemical Profile & Hazard Assessment (SAR Analysis)

As researchers, we cannot rely solely on "listed" waste codes for novel intermediates. We must analyze the functional groups to determine the waste stream.

Functional GroupHazard ContributionDisposal Implication
Morpholine Ring Corrosive (pH > 11 in solution), Aquatic Toxicity, Secondary Amine High Risk: Precursor to N-nitrosomorpholine (potent carcinogen). Must be segregated from oxidizers.[1][2]
Sulfonyl Group Chemical Stability, PersistenceResistant to hydrolysis. Requires high-temperature incineration (>1000°C) to break S-C bonds.
Acetamide Irritant, Suspected Carcinogen (IARC Group 2B)Requires "Cytotoxic/Carcinogenic" handling precautions (double bagging/labeling).

Physical State Assumption: Based on molecular weight (~236 g/mol ) and sulfonamide structure, this is likely a solid or viscous oil . If in solution, the solvent dictates the primary ignitability hazard.

Waste Segregation & Compatibility (The "Nitrosamine Rule")

The most critical safety failure in handling morpholine derivatives is accidental nitrosation.

The Mechanism:



Segregation Protocol:

  • Stream A (Correct): Non-Halogenated Organic Solvents (Methanol, Acetone, Acetonitrile).

  • Stream B (FORBIDDEN): Oxidizing Acids (Nitric Acid), Nitrites, or heavy metal oxidizers (Chromium VI).

Field Insight: Many labs use "Acid Waste" carboys for all acidic aqueous waste. You must verify that your specific waste stream does not contain Nitric Acid before adding this compound. If unsure, start a fresh, dedicated waste container.

Step-by-Step Disposal Protocol

Phase 1: Collection & Packaging
  • Solid Waste:

    • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Label as "Hazardous Waste - Solid - Toxic/Irritant."

    • List constituents: "N-[2-(morpholine-4-sulfonyl)ethyl]acetamide [>95%]."

  • Liquid Waste (Mother Liquors):

    • Use a standard solvent safety can (HDPE or Stainless Steel).

    • Ensure the pH is between 6 and 10. If highly acidic, neutralize slowly with Sodium Bicarbonate before storage to prevent container degradation.

    • Ventilation: Perform all transfers in a fume hood.

Phase 2: Labeling (RCRA Compliance)

Since this specific CAS is likely not "Listed" (P or U list) explicitly by the EPA, it is regulated by Characteristic :

  • D001 (Ignitable): If in flammable solvent.

  • Toxic (General): Due to the acetamide/morpholine content.

Label Text:

Phase 3: Final Disposal (Incineration)

This compound must be destroyed via Rotary Kiln Incineration .

  • Why: The sulfonyl bond is thermally stable. Standard fuel blending is often insufficient.

  • Scrubbing: The incinerator must be equipped with wet scrubbers to capture Sulfur Oxides (

    
    ) and Nitrogen Oxides (
    
    
    
    ) generated during combustion.

Visual Workflow: Disposal Decision Tree

The following diagram illustrates the logical flow for disposing of this compound, emphasizing the critical segregation step.

DisposalWorkflow Start Waste Generation: N-[2-(morpholine-4-sulfonyl)ethyl]acetamide StateCheck Is it Solid or Liquid? Start->StateCheck Solid SOLID Residue StateCheck->Solid Liquid LIQUID (Solution) StateCheck->Liquid Labeling Labeling: 'Hazardous Waste - Toxic/Irritant' List Constituents Solid->Labeling Segregation CRITICAL CHECK: Does waste stream contain Nitric Acid or Oxidizers? Liquid->Segregation SafeStream Segregate: Non-Halogenated Organic Waste Stream Segregation->SafeStream NO NewContainer Start NEW Container (Do NOT Mix) Segregation->NewContainer YES (Risk of Nitrosamines) SafeStream->Labeling NewContainer->Labeling Storage Storage: Secondary Containment Cool, Dry, Ventilated Labeling->Storage Disposal Final Disposal: High-Temp Incineration (EHS Contractor) Storage->Disposal

Caption: Operational decision tree for segregating and disposing of morpholine-sulfonamide intermediates. Note the critical branch point for oxidizer contamination.

Emergency Procedures (Spill Management)

In the event of a bench-top spill:

  • Evacuate & Ventilate: Morpholine derivatives can be respiratory irritants.[3] Clear the immediate area.[3][4][5][6]

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb:

    • Liquids: Use a Vermiculite or Clay-based absorbent. Do not use paper towels (combustible).

    • Solids: Wet a paper towel slightly with water to place over the powder (prevents dust), then scoop into a disposal jar.

  • Decontaminate: Wash the surface with a mild detergent and water. Collect all wash water into the hazardous waste container.

References

  • National Institutes of Health (NIH). Chemical Hygiene Plan - Waste Disposal Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (F-List and Characteristic Wastes). Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, the safety of laboratory personnel is paramount. This guide provides essential safety and logistical information for handling N-[2-(morpholine-4-sulfonyl)ethyl]acetamide. As no specific safety data sheet (SDS) is readily available for this compound, this document synthesizes information from structurally similar compounds and general principles of laboratory safety to provide a robust framework for its handling. The guidance herein is based on an analysis of the hazards associated with its core functional groups: the acetamide, the morpholine ring, and the sulfonyl group.

Immediate Safety Profile: Hazard Identification and Personal Protective Equipment

Given the absence of specific toxicological data, N-[2-(morpholine-4-sulfonyl)ethyl]acetamide should be treated as a potentially hazardous substance.[1] An analysis of its constituent functional groups suggests the following potential hazards:

  • Acetamide Group: Acetamide itself is suspected of causing cancer (IARC Group 2B).[2] It may also cause skin, eye, and respiratory tract irritation.[3]

  • Morpholine Moiety: Morpholine derivatives can be corrosive and cause severe skin burns and eye damage.[4][5]

  • Sulfonyl Group: While the sulfonyl group itself is generally stable, compounds containing this group should be handled with care.[6]

Recommended Personal Protective Equipment (PPE)

A proactive approach to PPE is critical to mitigate potential exposure. The following PPE should be worn at all times when handling N-[2-(morpholine-4-sulfonyl)ethyl]acetamide:

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[7]Protects against potential splashes which could cause serious eye irritation or damage.[8]
Hand Protection Nitrile rubber gloves.[9]Provides a barrier against skin contact, which may cause irritation or absorption.[10]
Body Protection A lab coat or smock.[11]Prevents contamination of personal clothing and skin.
Respiratory Use in a well-ventilated area or under a chemical fume hood.[2] A NIOSH/MSHA approved respirator may be necessary for dusty conditions.[3]Minimizes the risk of inhaling airborne particles or aerosols, which could cause respiratory irritation.[8]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing risk. The following step-by-step guide outlines the best practices for handling N-[2-(morpholine-4-sulfonyl)ethyl]acetamide in a laboratory setting.

Preparation and Weighing
  • Designated Area: Conduct all work with this compound in a designated area, such as a chemical fume hood, to control potential exposures.[12]

  • Gather Materials: Before starting, ensure all necessary equipment, including spatulas, weighing paper, and waste containers, are within the fume hood.

  • Weighing: If the compound is a solid, handle it carefully to minimize dust generation.[3] Use a ventilated balance enclosure if available.

Solution Preparation and Reactions
  • Solvent Addition: Add solvents slowly to the compound to avoid splashing.

  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the release of vapors.

  • Temperature Control: If heating is required, use a well-calibrated heating mantle and monitor the reaction temperature closely.

Post-Reaction Work-up and Purification
  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Extraction and Purification: Perform all extractions and purification steps, such as column chromatography, within the fume hood.

The following diagram illustrates the general workflow for safely handling N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction cluster_disposal Disposal prep_area Designated Area (Fume Hood) gather_materials Gather Materials prep_area->gather_materials weigh Weigh Compound gather_materials->weigh add_solvent Add Solvent weigh->add_solvent seal_vessel Seal Reaction Vessel add_solvent->seal_vessel control_temp Control Temperature seal_vessel->control_temp quench Quench Reaction purify Extraction & Purification quench->purify waste_collection Collect Waste purify->waste_collection label_waste Label Waste Container waste_collection->label_waste dispose Dispose via Approved Vendor label_waste->dispose

Caption: Workflow for Safe Handling of N-[2-(morpholine-4-sulfonyl)ethyl]acetamide.

Disposal Plan: Waste Management and Decontamination

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

Waste Collection
  • Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a designated, labeled waste container.[2]

  • Liquid Waste: Collect all liquid waste, including reaction residues and solvents from purification, in a separate, labeled waste container. Do not mix incompatible waste streams.[1]

Container Labeling

All waste containers must be clearly labeled with the full chemical name, "N-[2-(morpholine-4-sulfonyl)ethyl]acetamide," and any other components of the waste stream.[11]

Final Disposal

Dispose of all waste through your institution's approved hazardous waste disposal program.[13] Do not pour any waste down the drain.[1]

Decontamination
  • Glassware: Decontaminate all glassware by rinsing with an appropriate solvent, and collect the rinsate as hazardous waste.

  • Work Surfaces: Clean and decontaminate all work surfaces after handling the compound.[12]

Emergency Procedures: Spills, Exposure, and Fire

Being prepared for emergencies is a critical component of laboratory safety.[11]

Spill Response
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Control: For small spills, contain the spill with an appropriate absorbent material.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Collect all contaminated materials in a sealed bag or container for proper disposal.[2]

  • Decontaminate: Decontaminate the spill area thoroughly.

Exposure Protocol
Exposure RouteFirst Aid Measures
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]
Fire Response
  • Extinguishing Media: In case of a fire, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[8]

  • Evacuation: If the fire is large, evacuate the area and activate the fire alarm.

The following diagram outlines the emergency response workflow.

cluster_spill Spill Response cluster_exposure Exposure Response cluster_fire Fire Response spill_evacuate Evacuate Area spill_control Control Spill spill_evacuate->spill_control spill_cleanup Clean Up spill_control->spill_cleanup spill_decontaminate Decontaminate spill_cleanup->spill_decontaminate exposure_inhalation Inhalation: Fresh Air exposure_skin Skin: Wash with Soap & Water exposure_eye Eyes: Flush with Water exposure_ingestion Ingestion: Rinse Mouth fire_extinguish Use Appropriate Extinguisher fire_evacuate Evacuate & Alarm fire_extinguish->fire_evacuate start Emergency start->spill_evacuate start->exposure_inhalation start->fire_extinguish

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.